molecular formula C5H6N2O2S B135236 Methyl 2-aminothiazole-5-carboxylate CAS No. 6633-61-0

Methyl 2-aminothiazole-5-carboxylate

Cat. No.: B135236
CAS No.: 6633-61-0
M. Wt: 158.18 g/mol
InChI Key: UJNNCGWBDJHCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-aminothiazole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42123. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNNCGWBDJHCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285518
Record name Methyl 2-aminothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6633-61-0
Record name 6633-61-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-aminothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Aminothiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminothiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core 2-aminothiazole scaffold is a privileged structure found in numerous biologically active molecules, most notably the multi-kinase inhibitor Dasatinib. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, intended to serve as a valuable resource for researchers and professionals in the field. The guide includes detailed tables of its physicochemical properties, spectroscopic data, and a representative experimental protocol for its synthesis. Furthermore, it visualizes a key signaling pathway associated with the biological activity of 2-aminothiazole-based inhibitors.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases. These properties are crucial for its handling, storage, and application in synthetic and biological studies.

PropertyValueReference(s)
CAS Number 6633-61-0[1]
Molecular Formula C₅H₆N₂O₂S
Molecular Weight 158.18 g/mol
Appearance White to yellow or green crystalline powder[1]
Melting Point 189-194 °C[1]
Boiling Point 298.7 ± 13.0 °C at 760 mmHg (Predicted)
Density 1.4 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in hot water and dilute acids.
Storage Conditions Store at 2-8 °C in a tightly sealed container, protected from light.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectroscopic data for this compound and its close analogs.

TechniqueData (Predicted/Reported for Analogs)Reference(s)
¹H NMR (DMSO-d₆): δ ~7.9 (s, 1H, thiazole H-4), ~7.2 (br s, 2H, NH₂), ~3.7 (s, 3H, OCH₃). Chemical shifts can vary depending on the solvent and concentration. For ethyl 2-amino-4-methylthiazole-5-carboxylate: δ 7.72 (s, 2H, NH₂), 4.14 (q, 2H, CH₂), 2.35 (s, 3H, CH₃), 1.22 (t, 3H, CH₃).[2][3][4]
¹³C NMR (DMSO-d₆): Expected peaks around δ 170 (C=O), 162 (C-2), 145 (C-5), 110 (C-4), 52 (OCH₃). For a similar derivative, ethyl 2-amino-4-methylthiazole-5-carboxylate: δ 170.7 (C=O), 162.5, 159.7, 107.9, 60.3 (O-CH₂), 17.4, 14.7 (CH₃).[2]
IR (KBr) Expected characteristic peaks around 3400-3200 cm⁻¹ (N-H stretching of the amino group), ~1700 cm⁻¹ (C=O stretching of the ester), ~1620 cm⁻¹ (C=N stretching of the thiazole ring), and ~1550 cm⁻¹ (N-H bending). For ethyl 2-amino-4-methylthiazole-5-carboxylate: 3374, 3301 (NH₂), 1674 (C=O), 1514 (C=N) cm⁻¹.[2][5]

Experimental Protocols

Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[6][7] This involves the reaction of an α-halocarbonyl compound with a thioamide. For this compound, a plausible synthetic route involves the reaction of a methyl 2-halo-3-oxopropanoate with thiourea.

Workflow for Hantzsch-based Synthesis:

Hantzsch_Synthesis start Methyl Acetoacetate bromination Bromination (e.g., NBS) start->bromination intermediate Methyl 2-bromo-3-oxobutanoate bromination->intermediate cyclization Cyclization/ Condensation intermediate->cyclization thiourea Thiourea thiourea->cyclization product Methyl 2-amino-4-methylthiazole-5-carboxylate (Analog of Target) cyclization->product

Caption: A generalized workflow for the Hantzsch synthesis of a 2-aminothiazole-5-carboxylate analog.

Detailed Protocol (Representative):

  • Preparation of Methyl 2-chloro-3-oxobutanoate: To a solution of methyl acetoacetate (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add a chlorinating agent such as sulfuryl chloride (1.1 equivalents) dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude α-chloro-β-ketoester.

  • Cyclization with Thiourea: The crude methyl 2-chloro-3-oxobutanoate is dissolved in a polar solvent like ethanol or a mixture of water and an organic solvent.[4] Thiourea (1 equivalent) is added to the solution. The reaction mixture is heated to reflux (e.g., 80 °C) for several hours until the reaction is complete.[4]

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and then with a cold organic solvent (e.g., diethyl ether or hexane) to remove non-polar impurities. The crude product can be further purified by recrystallization. A patent for a similar compound suggests recrystallization from a mixture of THF and hexane.[8]

Biological Relevance and Signaling Pathways

The 2-aminothiazole moiety is a key pharmacophore in many kinase inhibitors.[9] this compound serves as a crucial building block for the synthesis of Dasatinib, a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[10]

Dasatinib's primary mechanism of action involves the inhibition of the BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive leukemias.[10] It also potently inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, ephrin A receptor, and PDGF receptor.[11][12] By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.[10][13]

Key Signaling Pathway Inhibited by 2-Aminothiazole-Based Drugs (e.g., Dasatinib):

Dasatinib_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL PI3K PI3K BCR_ABL->PI3K RAS RAS BCR_ABL->RAS STAT5 STAT5 BCR_ABL->STAT5 SRC SRC Family Kinases SRC->PI3K SRC->RAS SRC->STAT5 Dasatinib Dasatinib (2-Aminothiazole core) Dasatinib->BCR_ABL Dasatinib->SRC AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibition of Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gene Expression STAT5->Proliferation Gene Expression

References

An In-Depth Technical Guide to Methyl 2-aminothiazole-5-carboxylate (CAS Number 6633-61-0)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminothiazole-5-carboxylate is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. Its unique structural motif, featuring a thiazole ring with both an amino and a methyl carboxylate group, imparts versatile reactivity, making it a valuable precursor for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of pharmaceutical agents, most notably the tyrosine kinase inhibitor, Dasatinib. Detailed experimental protocols, spectroscopic data, and mechanistic insights are presented to serve as a practical resource for researchers in the field.

Core Chemical and Physical Properties

This compound is typically a white to yellow or green crystalline powder.[1][2] Its fundamental properties are summarized in the table below, compiled from various suppliers and databases. It is sensitive to heat and moisture and should be stored in a cool, dry place.[3]

PropertyValueReference(s)
CAS Number 6633-61-0[4]
Molecular Formula C₅H₆N₂O₂S[1][4]
Molecular Weight 158.18 g/mol [1][3][4]
Appearance White to yellow to green crystalline powder[1][2]
Melting Point 182 - 194 °C[1][3][4]
Boiling Point 298.7 °C[4]
Purity (GC) ≥ 98%[1][3]
Solubility Soluble in hot water, dilute acids. Slightly soluble in cold water, ethanol, and ether.[5]
Storage Conditions Store at 2 - 8 °C in a tightly sealed container, protected from light and heat.[1][4]

Synthesis and Reaction Mechanisms

The primary route for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. For this compound, this typically involves the reaction of a methyl 2-haloacetoacetate with thiourea.

Hantzsch Thiazole Synthesis: A Mechanistic Overview

The reaction proceeds through a series of nucleophilic attack and cyclization steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-halo ester.

  • Tautomerization and Cyclization: Following an initial S-alkylation, tautomerization occurs, followed by an intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon of the ester group.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Thiourea Thiourea SN2 S-Alkylation (SN2) Thiourea->SN2 Nucleophilic attack Haloester Methyl 2-chloroacetoacetate Haloester->SN2 Cyclization Intramolecular Cyclization SN2->Cyclization Tautomerization & N-attack on C=O Dehydration Dehydration Cyclization->Dehydration Elimination of H₂O Product Methyl 2-aminothiazole- 5-carboxylate Dehydration->Product

Caption: Hantzsch synthesis workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of expected and reported spectral data for this compound and its close derivatives.

Spectroscopic DataExpected/Reported ValuesReference(s)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~7.9 (s, 1H, thiazole-H), ~7.6 (br s, 2H, -NH₂), ~3.7 (s, 3H, -OCH₃). Note: Exact shifts can vary based on solvent and concentration.[6]
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~170 (C=O), ~162 (-C-NH₂), ~140 (thiazole-C5), ~120 (thiazole-C4), ~52 (-OCH₃). Note: Assignments are based on analogous structures and predictive models.[6]
FT-IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch, amine), ~1700 (C=O stretch, ester), ~1620 (C=N stretch, thiazole ring), ~1540 (N-H bend, amine). Note: Values are typical for 2-aminothiazole esters.[7]
Mass Spec. (ESI-MS) m/z: 159.02 [M+H]⁺, 181.00 [M+Na]⁺. Note: Calculated for C₅H₆N₂O₂S.[7]

Key Applications in Research and Development

This compound is a versatile intermediate with significant applications in several fields.[1]

  • Pharmaceutical Development: It is a critical building block in the synthesis of various pharmaceuticals.[1] Its most notable application is as a key precursor to the anticancer drug Dasatinib, a potent tyrosine kinase inhibitor.[8]

  • Agricultural Chemistry: The 2-aminothiazole scaffold is utilized in the development of novel herbicides and fungicides, where it contributes to enhanced efficacy and reduced environmental impact.[1]

  • Biochemical Research: This compound and its derivatives are employed in studies of enzyme inhibition and protein-protein interactions.[1] For example, derivatives have been identified as inhibitors of Mycobacterium tuberculosis.

  • Materials Science: It is explored for its potential in creating novel polymers and coatings with enhanced properties.[1]

Role in the Synthesis of Dasatinib

Dasatinib is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[9] It functions by inhibiting the BCR-ABL fusion protein and SRC family kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation.[9] this compound serves as the core scaffold upon which the rest of the Dasatinib molecule is constructed.

Dasatinib_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product M2A5C Methyl 2-aminothiazole- 5-carboxylate Coupling Nucleophilic Aromatic Substitution M2A5C->Coupling Pyrimidine 4,6-dichloro-2- methylpyrimidine Pyrimidine->Coupling Intermediate Core Intermediate Coupling->Intermediate FinalCoupling Coupling with Hydroxyethylpiperazine Intermediate->FinalCoupling Dasatinib Dasatinib FinalCoupling->Dasatinib

Caption: Simplified workflow for the synthesis of Dasatinib.

Mechanism of Action of Dasatinib

Dasatinib exerts its anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. By inhibiting kinases like BCR-ABL and SRC, it effectively shuts down multiple downstream cascades.

Dasatinib_Pathway BCR_ABL BCR-ABL Kinase RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates STAT STAT Pathway BCR_ABL->STAT Activates Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Induces Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Dasatinib inhibits BCR-ABL, blocking pro-survival signaling pathways.

Experimental Protocols

The following are generalized protocols for the synthesis of 2-aminothiazole-5-carboxylates and for a common biological assay used to evaluate the cytotoxicity of its derivatives.

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Hantzsch-type)

This protocol is adapted for a related compound but illustrates the general procedure applicable for the methyl ester with appropriate modifications.

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution (NH₃·H₂O)

Procedure:

  • In a reaction flask, dissolve ethyl acetoacetate (0.05 mol) in a mixture of water (50 mL) and THF (20 mL).

  • Cool the mixture to below 0 °C in an ice bath.

  • Slowly add NBS (0.06 mol) to the cooled mixture.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Once the bromination is complete, add thiourea (0.05 mol) to the mixture.

  • Heat the reaction mixture to 80 °C and maintain for 2 hours.

  • Cool the mixture to room temperature and filter to remove any insoluble byproducts.

  • To the filtrate, add ammonia solution until the solution is basic, which will precipitate the product.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • The crude product can be recrystallized from a suitable solvent like ethyl acetate to yield the pure compound.

Protocol 2: MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., K562 for leukemia)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Add Test Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: General experimental workflow for an MTT cell viability assay.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10][11] Avoid breathing dust and prevent contact with skin and eyes.[10][11] In case of accidental contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. Its straightforward synthesis via the Hantzsch reaction and its versatile reactivity make it an indispensable tool for organic and medicinal chemists. The continued exploration of this and related 2-aminothiazole scaffolds is expected to yield novel therapeutic agents and other valuable chemical entities. This guide has provided a technical overview of its properties, synthesis, and applications to aid researchers in leveraging this important chemical intermediate in their work.

References

An In-depth Technical Guide to Methyl 2-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminothiazole-5-carboxylate is a pivotal heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a thiazole ring functionalized with both an amino and a methyl ester group, renders it a versatile building block for the synthesis of complex molecules, most notably the tyrosine kinase inhibitor, Dasatinib. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and spectroscopic characterization.

Molecular Structure and Identifiers

This compound is a heteroaromatic compound. The core of the molecule is a five-membered thiazole ring containing sulfur and nitrogen atoms. This ring is substituted at the 2-position with an amino group (-NH₂) and at the 5-position with a methyl carboxylate group (-COOCH₃)[1].

Chemical Identifiers
IdentifierValue
CAS Number 6633-61-0[2]
Molecular Formula C₅H₆N₂O₂S[3]
Molecular Weight 158.18 g/mol [3]
SMILES COC(=O)c1cnc(N)s1[2]
InChI Key UJNNCGWBDJHCEM-UHFFFAOYSA-N[2][3]

Molecular Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

PropertyValueReference
Melting Point 182-186 °C[3]
Boiling Point 298.7 ± 13.0 °C (Predicted)[3]
Density 1.408 ± 0.06 g/cm³ (Predicted)[3]
pKa 3.02 ± 0.10 (Predicted)[3]
LogP 0.36[2]
Solubility DMSO (Slightly), Methanol (Slightly)[3]
Appearance Tan to Light Brown Solid[3]

Synthesis Protocols

The synthesis of this compound and its derivatives is well-documented, with various methods developed to improve yield and efficiency. A common and effective method is the Hantzsch thiazole synthesis.

One-Pot Synthesis from Ethyl Acetoacetate

A practical one-pot procedure has been described for the synthesis of related ethyl 2-substituted-4-methylthiazole-5-carboxylates, which can be adapted for the methyl ester[4].

Experimental Protocol:

  • To a mixture of a β-ketoester (e.g., methyl acetoacetate) in a solvent system of water and tetrahydrofuran (THF) below 0°C, N-bromosuccinimide (NBS) is added.

  • The reaction mixture is stirred at room temperature for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).

  • Thiourea is then added to the reaction mixture.

  • The mixture is heated to 80°C for 2 hours to facilitate the cyclization reaction, forming the thiazole ring.

  • After completion, the product is isolated and purified.

This "one-pot" approach simplifies the traditional two-step process of bromination and cyclization, making it more efficient[4][5].

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Methyl_acetoacetate Methyl_acetoacetate Bromination 1. Bromination (Water/THF, <0°C to RT) Methyl_acetoacetate->Bromination NBS N-Bromosuccinimide NBS->Bromination Thiourea Thiourea Cyclization 2. Cyclization (Heat to 80°C) Thiourea->Cyclization Bromination->Cyclization Intermediate: Methyl 2-bromo-3-oxobutanoate Product This compound Cyclization->Product

Caption: One-pot synthesis workflow for aminothiazole carboxylates.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While detailed spectra are proprietary to specific databases, typical expected signals are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (-OCH₃), a singlet for the proton on the thiazole ring, and a broad singlet for the amino protons (-NH₂).

  • ¹³C NMR: Carbon signals corresponding to the methyl group, the ester carbonyl, and the carbons of the thiazole ring would be observed.

Infrared (IR) Spectroscopy

Key IR absorption bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ester, C=N stretching of the thiazole ring, and C-S stretching.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (158.18 g/mol ).

Biological and Medicinal Significance

This compound is a crucial intermediate in the synthesis of various biologically active compounds[6][7].

Role in Dasatinib Synthesis

Its most prominent application is as a key building block in the synthesis of Dasatinib, a potent anticancer drug used to treat certain types of leukemia[6][8]. The 2-aminothiazole core is a recognized pharmacophore in many kinase inhibitors.

Other Biological Activities

Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, including:

  • Antitubercular: Some 2-aminothiazole-4-carboxylate derivatives have shown significant activity against Mycobacterium tuberculosis[9].

  • Anticancer: Beyond its role in Dasatinib, the 2-aminothiazole scaffold is explored for the development of other novel antineoplastic agents[8].

  • General Medicinal Chemistry: The 2-aminothiazole moiety is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and antiviral agents[7][10][11].

Logical_Relationship Core This compound Intermediate Versatile Synthetic Intermediate Core->Intermediate Dasatinib Dasatinib Synthesis Intermediate->Dasatinib Other Other Bioactive Molecules Intermediate->Other Anticancer Anticancer Other->Anticancer Antitubercular Antitubercular Other->Antitubercular Antiviral Antiviral Other->Antiviral

Caption: Role of the compound in drug development.

Conclusion

This compound is a compound of high importance in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and versatile reactivity make it an invaluable precursor for the development of novel therapeutic agents. The synthetic protocols are well-established, allowing for its efficient production. Further research into the applications of this molecule and its derivatives is likely to yield new and important discoveries in drug development.

References

Spectroscopic Profile of Methyl 2-aminothiazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl 2-aminothiazole-5-carboxylate. These predictions are derived from the analysis of similar structures and are intended to serve as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.0s1HThiazole C4-H
~7.5 - 7.7br s2H-NH₂
~3.7 - 3.8s3H-OCH₃

s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~170 - 172C=O (ester)
~162 - 164C2 (thiazole, C-NH₂)
~140 - 142C4 (thiazole, C-H)
~115 - 117C5 (thiazole, C-COOCH₃)
~51 - 53-OCH₃
Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-Strong, BroadN-H stretching (amine)
3150 - 3050Medium-WeakC-H stretching (aromatic)
2980 - 2940WeakC-H stretching (methyl)
~1720StrongC=O stretching (ester)
~1630StrongN-H bending (amine)
~1550Medium-StrongC=N stretching (thiazole ring)
~1250StrongC-O stretching (ester)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
158[M]⁺ (Molecular Ion)
127[M - OCH₃]⁺
100[M - COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • A relaxation delay may be included to ensure accurate integration, particularly for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: An FT-IR spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Sample Spectrum: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.

  • Data Acquisition: Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the ion source.

    • For ESI, the sample solution is infused or injected into a stream of solvent and nebulized into charged droplets.

    • For EI, the sample is vaporized and then bombarded with a high-energy electron beam.

  • Mass Analysis: The generated ions are guided into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification Sample Pure Compound Synthesis->Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Connectivity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Fig. 1: General workflow for spectroscopic analysis.

Methyl 2-Aminothiazole-5-Carboxylate: An In-Depth Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of Methyl 2-aminothiazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including the oncology drug Dasatinib.[1] While specific quantitative data for this compound is not extensively published, this document outlines the established experimental protocols and data presentation standards necessary for its thorough physicochemical characterization.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[2][3] Its fundamental properties are summarized below, forming the basis for further solubility and stability assessments.

PropertyValueReferences
Molecular Formula C₅H₆N₂O₂S[2][4][5]
Molecular Weight 158.18 g/mol [2][4][5]
Melting Point 182-194 °C[2][3][5]
Boiling Point ~298.7 °C (Predicted)[4][5]
pKa 3.02 ± 0.10 (Predicted)[6][7]
LogP 0.36 (Predicted)[4]

Solubility Studies

A comprehensive understanding of a compound's solubility is critical for formulation development, bioavailability, and overall therapeutic efficacy. The following sections detail the protocols for determining both thermodynamic and kinetic solubility.

Quantitative Solubility Data

The following table should be used to summarize the experimentally determined equilibrium solubility of this compound in various relevant solvent systems at controlled temperatures.

Table 1: Equilibrium Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Purified Water25 ± 1Data to be determinedData to be determinedShake-Flask
Purified Water37 ± 1Data to be determinedData to be determinedShake-Flask
0.1 N HCl (pH 1.2)37 ± 1Data to be determinedData to be determinedShake-Flask
Acetate Buffer (pH 4.5)37 ± 1Data to be determinedData to be determinedShake-Flask
Phosphate Buffer (pH 6.8)37 ± 1Data to be determinedData to be determinedShake-Flask
Phosphate Buffer (pH 7.4)37 ± 1Data to be determinedData to be determinedShake-Flask
Methanol25 ± 1Data to be determinedData to be determinedShake-Flask
Ethanol25 ± 1Data to be determinedData to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)25 ± 1Data to be determinedData to be determinedShake-Flask
Acetonitrile25 ± 1Data to be determinedData to be determinedShake-Flask
Dichloromethane25 ± 1Data to be determinedData to be determinedShake-Flask
Chloroform25 ± 1Data to be determinedData to be determinedShake-Flask

Note: Qualitative data indicates slight solubility in DMSO and Methanol.[6][7] It is sparingly soluble in water and moderately soluble in other polar organic solvents.[8]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

Methodology:

  • Preparation: Prepare the required aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and select organic solvents.

  • Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed container (e.g., glass vial). The excess solid should be visually apparent.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker. Samples should be taken at various time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Sample Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PTFE). Adsorption to the filter material should be evaluated.

  • Quantification: Dilute the saturated supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the concentration determined in the saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess compound to known volume of solvent B Seal container A->B C Agitate at constant temperature (e.g., 25°C or 37°C) B->C D Sample at multiple time points (24, 48, 72h) C->D E Confirm equilibrium reached D->E F Separate solid and liquid phases (Centrifuge/Filter) E->F G Collect supernatant F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for Equilibrium Solubility Determination.

Stability Studies

Stability studies are essential to identify potential degradation pathways and to determine appropriate storage and handling conditions. Forced degradation studies are performed under conditions more severe than accelerated stability testing to predict the likely degradation products.[9][10]

Quantitative Stability Data (Forced Degradation)

The results of the forced degradation studies should be recorded in the following format, detailing the percentage of the parent compound remaining and the formation of major degradation products.

Table 2: Forced Degradation of this compound

Stress ConditionDuration% Assay of Parent Compound% Area of Major Degradant 1 (RT)% Area of Major Degradant 2 (RT)Mass Balance (%)
Hydrolytic
0.1 N HCl, 60 °Ce.g., 24hData to be determinedData to be determinedData to be determinedData to be determined
0.1 N NaOH, 60 °Ce.g., 8hData to be determinedData to be determinedData to be determinedData to be determined
Purified Water, 80 °Ce.g., 48hData to be determinedData to be determinedData to be determinedData to be determined
Oxidative
3% H₂O₂, RTe.g., 24hData to be determinedData to be determinedData to be determinedData to be determined
Thermal
Solid State, 80 °Ce.g., 7 daysData to be determinedData to be determinedData to be determinedData to be determined
Photolytic
Solid, ICH Option 2StandardData to be determinedData to be determinedData to be determinedData to be determined
Solution, ICH Option 2StandardData to be determinedData to be determinedData to be determinedData to be determined

Note: The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[11][12] Storage recommendations (refrigerated, dark, inert atmosphere) suggest potential sensitivity to heat, light, and oxidative conditions.[5][7]

Experimental Protocol: Forced Degradation Studies

A stability-indicating analytical method, typically reverse-phase HPLC with a photodiode array (PDA) detector, must be developed and validated prior to these studies.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) and sample at appropriate time points. Neutralize the sample before analysis.

  • Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Maintain at a specific temperature (e.g., 60°C) and sample over time. Neutralize before injection. Thiazole derivatives can be susceptible to alkaline hydrolysis.[5]

  • Neutral Hydrolysis: Dissolve the compound in purified water and heat (e.g., at 80°C), sampling at various intervals.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation (Thermolysis): Expose the solid compound to dry heat (e.g., 80°C) for an extended period (e.g., several days).

  • Photostability: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A dark control sample must be analyzed concurrently.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. The use of a PDA detector helps in assessing peak purity and detecting the formation of degradants. Mass spectrometry (LC-MS) can be used to identify the structure of significant degradation products.

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis & Reporting A Prepare stock solution of This compound B Develop & Validate Stability-Indicating HPLC Method A->B C Acid Hydrolysis (HCl, Heat) B->C D Base Hydrolysis (NaOH, Heat) B->D E Oxidation (H₂O₂, RT) B->E F Thermolysis (Solid, Heat) B->F G Photolysis (Solid/Solution, ICH Light) B->G H Analyze samples by HPLC-PDA C->H D->H E->H F->H G->H I Assess Peak Purity H->I J Quantify Degradation H->J K Characterize Degradants (LC-MS) H->K L Report Data & Determine Pathways J->L K->L

Caption: Workflow for Forced Degradation Stability Studies.

Role in Drug Development

Solubility and stability are not isolated parameters; they are foundational to the entire drug development process. Poor solubility can halt the development of an otherwise potent compound, while unforeseen instability can lead to loss of efficacy and the formation of potentially toxic degradants.

G cluster_physchem Physicochemical Characterization cluster_dev Development & Formulation cluster_outcome Regulatory & Clinical Outcome A Solubility Studies C Lead Optimization A->C informs D Preformulation A->D B Stability Studies B->D F Manufacturing & Packaging B->F guides E Formulation Development D->E E->F G Shelf-life Determination F->G H Regulatory Submission G->H I Safe & Efficacious Drug Product H->I

Caption: Role of Solubility and Stability in Drug Development.

References

The Biological Versatility of 2-Aminothiazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, including several clinically approved drugs. Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, as well as their role as enzyme inhibitors. This guide is intended to serve as a valuable resource for researchers actively involved in the design and development of novel therapeutics based on this versatile scaffold.

Anticancer Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines. Their mechanisms of action are often multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.

In Vitro Cytotoxicity

The anticancer potency of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical)1.6 ± 0.8 µM[1]
A549 (Lung)Strong antiproliferative activity[1]
4,5-butylidene and benzylic amine substituted 2-aminothiazoleH1299 (Lung)4.89 µM[1]
SHG-44 (Glioma)4.03 µM[1]
Thiazole derivative 23HepG2 (Liver)0.51 mM[1]
PC12 (Pheochromocytoma)0.309 mM[1]
Thiazole derivative 24HepG2 (Liver)0.57 mM[1]
PC12 (Pheochromocytoma)0.298 mM[1]
4-aryl-N-arylcarbonyl-2-aminothiazoleVarious16.3-42.7 nM[1]
2-aminothiazole with meta-halogen on phenyl ringHT29 (Colon)0.63 µM[1]
A549 (Lung)8.64 µM[1]
HeLa (Cervical)6.05 µM[1]
Karpas299 (Lymphoma)13.87 µM[1]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8 µM[2]
Compound 9nA549 (Lung, EGFR kinase)1.03 µM[3]
Compound 5bHT29 (Colon)2.01 µM
Aminobenzothiazole derivative 51MCF-7 (Breast)3.84 µM[4]
HCT-116 (Colon)5.61 µM[4]
HEPG-2 (Liver)7.92 µM[4]
Mechanisms of Anticancer Action

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is intricately regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad, Bid) and anti-apoptotic (e.g., Bcl-2) members.[5][6] Certain 2-aminothiazole derivatives have been shown to modulate the expression of these proteins, leading to a shift in the balance towards apoptosis. This ultimately results in the activation of a cascade of caspases, the executioners of apoptosis.[6]

cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Pathway cluster_caspase Caspase Cascade 2-Aminothiazole Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2-Aminothiazole Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 2-Aminothiazole Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits MOMP Bax->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

In addition to inducing apoptosis, 2-aminothiazole derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M.[7] This prevents cancer cells from proceeding through mitosis and dividing. The cell cycle is controlled by a series of cyclins and cyclin-dependent kinases (CDKs).[8] Some 2-aminothiazole derivatives have been found to inhibit the activity of key CDKs, such as CDK2, leading to cell cycle arrest.[9][10]

cluster_drug Drug Action cluster_cellcycle Cell Cycle Progression cluster_regulation Key Regulators cluster_outcome Cellular Outcome 2-Aminothiazole Derivative 2-Aminothiazole Derivative CDK1_CyclinB CDK1/Cyclin B 2-Aminothiazole Derivative->CDK1_CyclinB Inhibits G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Arrest Cell Cycle Arrest (G2/M) CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->S Promotes G1/S Transition CDK1_CyclinB->M Promotes G2/M Transition

Figure 2: Cell cycle arrest at the G2/M phase induced by 2-aminothiazole derivatives.

Antimicrobial Activity of 2-Aminothiazole Derivatives

2-aminothiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[2]

In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC Value (µg/mL)Reference
Piperazinyl derivative 121dStaphylococcus aureus (MRSA)4[2]
Escherichia coli8[2]
Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl)Staphylococcus aureus4-16[2]
Staphylococcus epidermidis4-16[2]
2,4-disubstituted 1,3-thiazole 38Escherichia coli4.32[11]
N-oxazolylcarboxamide 6bMycobacterium tuberculosis H37Ra3.13
2-aminothiazole derivative 3Methicillin-resistant Staphylococcus aureus0.23-0.7[11]
2-aminothiazole derivative 9Various Fungi0.06-0.23[11]
2-aminothiazole derivative 13aVarious Bacteria46.9-93.7[11]
Various Fungi5.8-7.8[11]
Benzothiazole derivative 18Mycobacterium tuberculosis44-51 µM[12]
Oxazole derivative 21Mycobacterium tuberculosis8-10 µM[12]
Oxazole derivative 22Mycobacterium tuberculosis9-10 µM[12]
Mechanisms of Antimicrobial Action

The antimicrobial activity of 2-aminothiazole derivatives can be attributed to the inhibition of essential microbial enzymes.

In bacteria, some 2-aminothiazole derivatives have been shown to inhibit MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[13] Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.

cluster_pathway Bacterial Peptidoglycan Biosynthesis cluster_drug Drug Action UNAG UDP-N-acetylglucosamine (UNAG) MurA MurA UNAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UNAGEP UDP-N-acetylglucosamine- enolpyruvate (UNAGEP) MurA->UNAGEP MurB MurB UNAGEP->MurB UNAM UDP-N-acetylmuramic acid (UNAM) MurB->UNAM Peptidoglycan Peptidoglycan UNAM->Peptidoglycan Multiple steps 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->MurB Inhibits

Figure 3: Inhibition of the bacterial MurB enzyme by 2-aminothiazole derivatives.

In fungi, certain 2-aminothiazole derivatives act as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[13] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death.

cluster_pathway Fungal Ergosterol Biosynthesis cluster_drug Drug Action Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Intermediates Intermediates CYP51->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Multiple steps Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->CYP51 Inhibits

Figure 4: Inhibition of the fungal CYP51 enzyme by 2-aminothiazole derivatives.

Anti-inflammatory Activity and Enzyme Inhibition

Beyond their anticancer and antimicrobial properties, 2-aminothiazole derivatives have also demonstrated anti-inflammatory activity and the ability to inhibit a variety of enzymes.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.

Compound/DerivativeTargetIC50/Ki ValueReference
2-amino-4-(4-chlorophenyl)thiazoleCarbonic Anhydrase IKi: 0.008 ± 0.001 µM[14]
2-amino-4-(4-bromophenyl)thiazoleCarbonic Anhydrase IIKi: 0.124 ± 0.017 µM[14]
Acetylcholinesterase (AChE)Ki: 0.129 ± 0.030 µM[14]
Butyrylcholinesterase (BChE)Ki: 0.083 ± 0.041 µM[14]
2-aminothiazole derivative 1CK2αIC50: 27.7 µM[15]
2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27)CK2αIC50: 0.6 µM[16]
Aminothiazole derivative 29Aurora A KinaseIC50: 79 nM[4]
Aminothiazole derivative 30Aurora A KinaseIC50: 140 nM[4]
Phenyl sulfonyl substituted thiazole 40B-RAFV600E KinaseIC50: 23.1 ± 1.2 nM[4]
Diaminothiazole derivative 51CDK2IC50: 0.0009 – 0.0015 µM[8]
Dasatinib (BMS-354825)Pan-Src KinaseNanomolar to subnanomolar potency[17]
2-acetamido-thiazolylthio acetic ester derivative 14CDK2IC50: 1-10 nM[9][10][18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 2-aminothiazole derivatives.

Anticancer Activity Evaluation

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with 2-Aminothiazole Derivatives Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Remove_Medium Remove Medium Incubate3->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Measure Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Figure 5: General experimental workflow for the MTT assay.
Antimicrobial Activity Evaluation

Principle: This method assesses the susceptibility of a bacterium to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the bacterium. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear zone of inhibition around the disk.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place paper disks impregnated with known concentrations of the 2-aminothiazole derivatives onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is correlated with the susceptibility of the microorganism to the compound.

Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply Disks with 2-Aminothiazole Derivatives Inoculate_Plate->Apply_Disks Incubate Incubate at 37°C Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Interpret Interpret Results Measure_Zones->Interpret End End Interpret->End

Figure 6: General experimental workflow for the Kirby-Bauer disk diffusion assay.
Anti-inflammatory Activity and Enzyme Inhibition

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.

Protocol:

  • Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a colorimetric or fluorometric probe.

  • Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the 2-aminothiazole derivative or a control inhibitor for a specified time.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Signal Detection: Stop the reaction and measure the product formation using a plate reader (absorbance or fluorescence).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Probe Start->Prepare_Reagents Preincubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Preincubate Initiate_Reaction Add Arachidonic Acid Preincubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Detect_Signal Measure Product Formation Incubate->Detect_Signal Analyze Calculate IC50 Detect_Signal->Analyze End End Analyze->End

Figure 7: General experimental workflow for an in vitro COX inhibition assay.

Conclusion

2-Aminothiazole derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. Their demonstrated efficacy against a wide range of cancers and microbial pathogens, coupled with their potential as anti-inflammatory agents and enzyme inhibitors, underscores their therapeutic potential. The structure-activity relationships derived from the extensive research on these compounds provide a solid foundation for the rational design of new and more potent derivatives. The experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate the ongoing research and development of novel 2-aminothiazole-based therapeutics to address unmet medical needs.

References

An In-depth Technical Guide on the Core Mechanism of Action of Methyl 2-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminothiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. While it is widely recognized as a crucial intermediate in the synthesis of multi-kinase inhibitors such as Dasatinib, it has also been reported to possess intrinsic anticancer properties. The primary mechanism of action attributed to this compound is the inhibition of the ClC-2 chloride channel, which is implicated in cancer cell proliferation. This technical guide provides a comprehensive overview of the available information on its mechanism of action, its role in synthesis, and the broader biological context of the 2-aminothiazole scaffold. Due to the absence of publicly available primary literature detailing the quantitative specifics of its ClC-2 inhibition, this document also presents a representative experimental protocol for assessing ClC-2 channel inhibition to guide researchers in this area.

Core Mechanism of Action: ClC-2 Chloride Channel Inhibition

This compound has been identified as an inhibitor of the ClC-2 chloride channel, a member of the voltage-gated chloride channel (ClC) family.[1] These channels play a role in various physiological processes, and their dysregulation has been linked to several pathologies, including cancer. Inhibition of ClC-2 by this compound is reported to lead to a decrease in cancer cell proliferation, suggesting its potential as a direct anticancer agent.[1]

Signaling Pathway

The inhibition of the ClC-2 channel by this compound is proposed to disrupt the normal flux of chloride ions across the cell membrane. This disruption can affect intracellular pH, cell volume regulation, and potentially interfere with the cell cycle, ultimately leading to an anti-proliferative effect.

G cluster_cell Cancer Cell Methyl_2_aminothiazole_5_carboxylate Methyl 2-aminothiazole- 5-carboxylate ClC_2 ClC-2 Channel Methyl_2_aminothiazole_5_carboxylate->ClC_2 Inhibits Chloride_Influx Chloride Ion Homeostasis ClC_2->Chloride_Influx Regulates Cell_Proliferation Cell Proliferation Chloride_Influx->Cell_Proliferation Supports

Caption: Proposed signaling pathway of this compound.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data for the inhibition of the ClC-2 channel by this compound (e.g., IC50, Ki values). The information regarding its activity as a ClC-2 inhibitor is noted on commercial vendor websites, but the primary research source for this data is not publicly available.

However, for context, the broader class of 2-aminothiazole derivatives has been extensively studied, and quantitative data for the inhibition of other targets by various derivatives are available.

Derivative ClassTargetIC50 ValuesReference
2-amino-thiazole-5-carboxylic acid phenylamide derivativesProliferation of K562 leukemia cells16.3 µM - 21.6 µM[2]
2-(3-benzamidopropanamido)thiazole-5-carboxylate derivativesHSET (KIFC1) kinesinMicromolar to nanomolar range[3]
2-aminothiazole derivativesPhosphodiesterase type 5 (PDE5)~100% inhibition at 10 µM[4]
2-aminothiazole derivativesCOX-11.00–6.34 μM[4]
2-aminothiazole derivativesCOX-20.09–0.71 μM[4]
2-aminothiazole derivativesGlutaminase (GLS)Varies[5]
2-aminothiazole-4-carboxylic acidsMetallo-β-lactamases (MBLs)Potent activity against B1, B2, and B3 MBLs[6]

Experimental Protocols

As the specific protocol for testing this compound against ClC-2 is not available, a representative protocol for a cell-based electrophysiology assay to screen for ClC-2 inhibitors is provided below. This protocol is based on established methods for studying ClC-2 channel activity.[4][7][8][9]

Representative Protocol: Whole-Cell Patch-Clamp Electrophysiology for ClC-2 Inhibition

Objective: To determine the inhibitory effect of this compound on ClC-2 chloride channel currents in a mammalian cell line expressing the channel.

Materials:

  • HEK293 cells stably expressing human CLCN2 (gene for ClC-2).

  • This compound.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Cell culture reagents.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH).

Procedure:

  • Cell Preparation: Plate HEK293-CLCN2 cells onto glass coverslips 24-48 hours before the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations.

  • Patch-Clamp Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a potential of 0 mV.

    • Apply a voltage protocol to elicit ClC-2 currents. A typical protocol involves stepping the voltage from -100 mV to +80 mV in 20 mV increments for 500 ms.

  • Data Acquisition:

    • Record baseline ClC-2 currents in the absence of the test compound.

    • Perfuse the cells with the external solution containing different concentrations of this compound.

    • Record currents at each concentration after allowing for equilibration.

  • Data Analysis:

    • Measure the steady-state current amplitude at a specific voltage (e.g., -100 mV) for each concentration of the inhibitor.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline current.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_workflow Experimental Workflow: ClC-2 Inhibition Assay Cell_Culture Culture HEK293 cells stably expressing ClC-2 Patch_Clamp Perform whole-cell patch-clamp recording Cell_Culture->Patch_Clamp Compound_Prep Prepare serial dilutions of This compound Application Apply test compound at various concentrations Compound_Prep->Application Baseline Record baseline ClC-2 currents Patch_Clamp->Baseline Baseline->Application Recording Record currents in the presence of the compound Application->Recording Analysis Analyze current inhibition and determine IC50 Recording->Analysis

Caption: Workflow for a representative ClC-2 inhibition assay.

Role as a Synthetic Intermediate

This compound is a pivotal building block in the synthesis of numerous pharmaceutical compounds. Its most notable application is in the production of Dasatinib, a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). The 2-amino and 5-carboxylate functional groups on the thiazole ring provide versatile handles for synthetic transformations.

Broader Biological Activities of the 2-Aminothiazole Scaffold

The 2-aminothiazole core is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of 2-aminothiazole have been reported to exhibit a broad spectrum of activities, including:

  • Anticancer: Targeting various kinases (e.g., Src, CDK2), tubulin, and other proteins involved in cell proliferation.[2][10][11][12]

  • Antibacterial and Antifungal: Showing efficacy against a range of microbial pathogens.

  • Anti-inflammatory: Through mechanisms such as the inhibition of COX enzymes.[4]

  • Antiviral: Including activity against HIV.

  • Neuroprotective: Demonstrating potential in models of neurological disorders.

Conclusion

This compound is a molecule with a dual role in drug discovery. It is an established and critical intermediate in the synthesis of important therapeutics like Dasatinib. Additionally, it is reported to have its own biological activity as an inhibitor of the ClC-2 chloride channel, which contributes to its in vivo anticancer effects. While the primary literature quantifying this inhibitory activity remains elusive, the consistent reporting from multiple sources suggests its relevance. The broader 2-aminothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents targeting a wide range of diseases. Further public elucidation of the direct biological targets of this compound would be of significant value to the research community.

References

The 2-Aminothiazole Core: A Scaffolding Success in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of 2-Aminothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have led to its incorporation into numerous clinically successful drugs. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of 2-aminothiazole compounds, with a focus on their mechanisms of action and the experimental methodologies used in their development.

Discovery and Historical Perspective

The journey of 2-aminothiazole compounds began in the late 19th century with the pioneering work of Arthur Hantzsch. In 1887, he reported the first synthesis of a thiazole ring, a reaction now famously known as the Hantzsch thiazole synthesis.[1] This fundamental discovery laid the groundwork for the exploration of thiazole chemistry and the eventual development of 2-aminothiazole derivatives.

Initially, the applications of 2-aminothiazoles were primarily in the dye industry. However, with the advent of the sulfa drugs in the mid-20th century, the medicinal potential of this scaffold came to the forefront. Sulfathiazole, a potent antibacterial agent, was one of the earliest examples of a blockbuster drug containing the 2-aminothiazole core. This success spurred further research, leading to the discovery of a vast number of derivatives with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][3]

Synthetic Methodologies

The Hantzsch thiazole synthesis remains the most widely employed method for the preparation of 2-aminothiazoles. The classical approach involves the condensation of an α-haloketone with a thiourea.[4][5]

General Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na2CO3) solution

  • Water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5]

  • Add methanol (5 mL) and a stir bar.[5]

  • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.[5]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[5]

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.[5]

  • Filter the mixture through a Buchner funnel.[5]

  • Wash the collected solid with water.[5]

  • Air dry the solid product.[5]

Characterization: The structure and purity of the synthesized 2-amino-4-phenylthiazole can be confirmed by various spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H and C=N vibrations.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of protons and carbons.[6][7]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[6][7]

Over the years, numerous modifications and improvements to the Hantzsch synthesis have been developed to enhance yields, shorten reaction times, and employ more environmentally friendly conditions. These include the use of microwave irradiation, various catalysts, and one-pot procedures.[8][9]

Therapeutic Applications and Signaling Pathways

The 2-aminothiazole scaffold is a key component of several blockbuster drugs, each with a distinct mechanism of action targeting specific signaling pathways.

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib is a potent oral anticancer agent used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[10] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in these leukemias.[10] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting pro-growth and pro-survival signaling.[10]

In addition to BCR-ABL, dasatinib also inhibits other tyrosine kinases, including the SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[10][11] This multi-targeted approach contributes to its broad therapeutic activity.[10]

Dasatinib_Signaling_Pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Kinase Dasatinib->BCR_ABL Inhibits SRC_Family SRC Family Kinases Dasatinib->SRC_Family Inhibits c_KIT c-KIT Dasatinib->c_KIT Inhibits EPHA2 EPHA2 Dasatinib->EPHA2 Inhibits PDGFRB PDGFRβ Dasatinib->PDGFRB Inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Induces Downstream Downstream Signaling (e.g., STAT5, Ras/MAPK, PI3K/Akt) BCR_ABL->Downstream Activates SRC_Family->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Dasatinib's multi-targeted inhibition of key tyrosine kinases.

Pramipexole: A Dopamine Receptor Agonist

Pramipexole is a non-ergot dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[12] It exerts its therapeutic effects by directly stimulating dopamine receptors in the brain, specifically the D2 and D3 subtypes.[2][12] In Parkinson's disease, the degeneration of dopaminergic neurons leads to a deficiency in dopamine, resulting in motor symptoms. Pramipexole mimics the action of endogenous dopamine, thereby restoring dopaminergic signaling in the striatum.[1][13]

Pramipexole_Signaling_Pathway Pramipexole Pramipexole D2_D3_Receptors Dopamine D2/D3 Receptors Pramipexole->D2_D3_Receptors Activates Adenylyl_Cyclase Adenylyl Cyclase D2_D3_Receptors->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of Neuronal_Excitability Neuronal Excitability cAMP->Neuronal_Excitability Decreases Motor_Control Improved Motor Control Neuronal_Excitability->Motor_Control Leads to

Pramipexole's mechanism of action via dopamine receptor agonism.

Meloxicam: A Preferential COX-2 Inhibitor

Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as arthritis.[4] Its mechanism of action involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[14] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[4] By preferentially inhibiting COX-2 over the constitutively expressed COX-1 isoform, meloxicam reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[15]

Meloxicam_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Gastric protection, Platelet function) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation) COX2->Prostaglandins_Inflammatory Meloxicam Meloxicam Meloxicam->COX2 Preferentially Inhibits GI_Side_Effects Reduced GI Side Effects Meloxicam->GI_Side_Effects Inflammation_Pain Inflammation & Pain Prostaglandins_Inflammatory->Inflammation_Pain Mediates

Meloxicam's preferential inhibition of the COX-2 enzyme.

Quantitative Data on Biological Activity

The therapeutic potential of 2-aminothiazole derivatives has been extensively investigated, with numerous studies reporting their potent biological activities. The following table summarizes the in vitro cytotoxicity (IC50) of selected 2-aminothiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value (µM)
1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromophenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)0.8
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideAGS (Gastric Adenocarcinoma)4.0
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideHT-29 (Colorectal Adenocarcinoma)4.4
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamideHeLa (Cervical Cancer)5.8
4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamideAGS (Gastric Adenocarcinoma)7.2
4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamideHT-29 (Colorectal Adenocarcinoma)11.2
4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamideHeLa (Cervical Cancer)13.8
4,5,6,7-tetrahydrobenzo[d]thiazole derivativeH1299 (Lung Cancer)4.89
4,5,6,7-tetrahydrobenzo[d]thiazole derivativeSHG-44 (Glioma)4.03

Data sourced from references[16][17][18].

Experimental Workflow for Anticancer Evaluation

The assessment of the anticancer potential of novel 2-aminothiazole derivatives typically follows a standardized experimental workflow.

Anticancer_Evaluation_Workflow Synthesis Synthesis & Characterization of 2-Aminothiazole Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) Cytotoxicity->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->Cell_Cycle Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Cell_Cycle->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo

A general experimental workflow for evaluating anticancer activity.

Conclusion

The 2-aminothiazole scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of new therapeutic agents. From its humble beginnings in the 19th century to its current status as a privileged structure in medicinal chemistry, the journey of 2-aminothiazole compounds highlights the power of synthetic chemistry in addressing unmet medical needs. The diverse range of biological activities exhibited by these compounds, coupled with their well-understood synthetic routes, ensures that the 2-aminothiazole core will continue to be a focus of research and development in the pharmaceutical industry for the foreseeable future.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 2-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 2-aminothiazole-5-carboxylate (CAS No. 6633-61-0), a key intermediate in the pharmaceutical and agricultural industries. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical compound.

Chemical and Physical Properties

This compound is a white to yellow or green crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 6633-61-0[2]
Molecular Formula C₅H₆N₂O₂S[3]
Molecular Weight 158.18 g/mol [3]
Appearance White to yellow to green crystalline powder[3]
Melting Point 182-186 °C[4]
Boiling Point 298.7 ± 13.0 °C at 760 mmHg[4]
Solubility Slightly soluble in DMSO and Methanol.[4]
Storage Temperature 2-8 °C, in a dark, inert atmosphere.[4]

Toxicological Information

MetricValueSpeciesNotesReference(s)
LD50 (Oral) 688 mg/kgRatData for 2-Amino-5-methylthiazole[1]
LD50 (Dermal) >2 g/kgRabbitData for 2-Amino-5-methylthiazole[1]
LC50 (Inhalation) No data available-

Disclaimer: The provided LD50 values are for 2-Amino-5-methylthiazole and should be used as an estimation of the potential toxicity of this compound. All handling should proceed with the assumption that the target compound has similar or greater toxicity.

Hazard Identification and GHS Classification

This compound is considered a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.
Acute Toxicity (Oral)4H302: Harmful if swallowed.

Signal Word: Warning[5]

Hazard Pictogram: [5]

alt text

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.[6][7]

  • Skin and Body Protection: A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.[6]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[6]

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]

  • Avoid inhalation of dust and contact with skin and eyes.[7][8]

  • Use appropriate tools to handle the solid (e.g., spatulas, weighing paper).

  • Keep containers tightly closed when not in use.[6]

  • Wash hands thoroughly after handling.[8]

  • Do not eat, drink, or smoke in the laboratory.[7]

Storage
  • Store in a cool, dry, and dark place.[6]

  • Keep the container tightly sealed.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

  • The recommended storage temperature is between 2°C and 8°C.[4]

Spill and Leak Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spread of the powder.

  • Clean-up:

    • Wear appropriate PPE.

    • Carefully sweep up the spilled solid, avoiding dust generation.

    • Place the collected material into a sealed, labeled container for disposal.

    • Clean the spill area with a damp cloth or paper towel.

    • Dispose of all contaminated materials as hazardous waste.

  • Report: Report the spill to the laboratory supervisor.

Disposal
  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

  • Contact a licensed professional waste disposal service.

Visualizations

Laboratory Workflow for Handling Powdered Chemicals

G prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_sds Review Safety Data Sheet prep_area->prep_sds handle_weigh Weigh Compound in Fume Hood prep_sds->handle_weigh Proceed with caution handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: General laboratory workflow for handling powdered chemical reagents.

Risk Assessment Logic for Chemical Handling

G start Start Risk Assessment identify_hazards Identify Chemical Hazards (SDS) start->identify_hazards assess_exposure Assess Potential Exposure Routes identify_hazards->assess_exposure evaluate_risks Evaluate Risks (Severity & Likelihood) assess_exposure->evaluate_risks implement_controls Implement Control Measures evaluate_risks->implement_controls review_controls Review and Monitor Controls implement_controls->review_controls review_controls->evaluate_risks If necessary end Safe Handling Procedure Established review_controls->end If effective

Caption: Logical flow for conducting a risk assessment before handling chemicals.

Conceptual Function of the ClC-2 Chloride Channel

G cluster_cell Cell Membrane clc2 ClC-2 Channel cl_efflux Chloride Efflux clc2->cl_efflux Mediates hyperpolarization Hyperpolarization hyperpolarization->clc2 Activates cell_swelling Cell Swelling cell_swelling->clc2 Activates acidic_ph Acidic Extracellular pH acidic_ph->clc2 Activates inhibition Methyl 2-aminothiazole- 5-carboxylate inhibition->clc2

Caption: Conceptual diagram of ClC-2 chloride channel activation and inhibition.

Biological Significance and Mechanism of Action

This compound has been identified as an inhibitor of the ClC-2 chloride channel.[9] ClC-2 is a voltage-gated chloride channel that is widely expressed in various tissues and plays a role in processes such as cell volume regulation and neuronal excitability.[10][11][12] The channel is activated by hyperpolarization, cell swelling, and acidic extracellular pH.[12] By inhibiting this channel, this compound can modulate cellular chloride ion transport, which may have implications for conditions where ClC-2 activity is dysregulated, such as in certain neurological disorders or cystic fibrosis.[9]

First Aid Measures

  • After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and sulfur oxides may be produced.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-aminothiazole-5-carboxylate from Thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of methyl 2-aminothiazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary method described is a one-pot Hantzsch thiazole synthesis, a reliable and efficient approach starting from readily available commercial reagents. This protocol is designed to be a practical guide for researchers in organic synthesis and drug discovery.

Introduction

2-Aminothiazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, leveraging the reactivity of its amino and carboxylate functional groups for further derivatization.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most common and versatile methods for the preparation of thiazole derivatives.[1] The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[1] Modern variations of this reaction, including one-pot procedures, have been developed to improve efficiency, reduce waste, and simplify the synthetic process.[2]

This application note details a one-pot synthesis of this compound from methyl acetoacetate, a halogenating agent, and thiourea. This method avoids the isolation of the intermediate α-halocarbonyl compound, which can be lachrymatory and unstable.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Materials
Methyl AcetoacetateMolar Ratio: 1.0 eq[2]
N-Bromosuccinimide (NBS)Molar Ratio: 1.1 eq[2]
ThioureaMolar Ratio: 1.0 eq[2]
Reaction Conditions
SolventWater and Tetrahydrofuran (THF)[2][3]
Temperature0-3 °C (bromination), 80 °C (cyclization)[2]
Reaction Time1 hour (bromination), 1 hour (cyclization)[2]
Product Characterization
ProductThis compound
CAS Number6633-61-0
Molecular FormulaC₅H₆N₂O₂S[1]
Molecular Weight158.18 g/mol [1]
Melting Point189-194 °C[1]
AppearanceWhite to yellow powder/crystal[1]
Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 7.88 (s, 2H), 7.77–7.67 (m, 2H), 7.27–7.16 (m, 2H), 3.63 (s, 3H)[4]
¹³C NMR (DMSO-d₆, 101 MHz)δ (ppm): 170.37, 162.70, 162.00, 158.29, 132.32, 131.33, 114.71, 108.08, 51.92[4]
Yield
Typical Yield~70% (based on analogous ethyl ester synthesis)[2]

Experimental Protocols

One-Pot Synthesis of this compound

This protocol is adapted from a procedure for the synthesis of the analogous ethyl ester.[2][3]

Materials:

  • Methyl acetoacetate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Thiourea (1.0 eq)

  • Deionized Water

  • Tetrahydrofuran (THF)

  • Ammonia solution (concentrated)

  • Ethyl acetate (for recrystallization)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle with temperature controller

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, add methyl acetoacetate (1.0 eq), deionized water, and tetrahydrofuran (THF). A typical solvent ratio is 2:1 water:THF.

  • Bromination: Cool the mixture to 0-3 °C using an ice bath. Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring (Bromination): Stir the reaction mixture at 0-3 °C for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Cyclization: To the reaction mixture, add thiourea (1.0 eq).

  • Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble impurities.

    • Neutralize the filtrate to a pH of approximately 7 using a concentrated ammonia solution. This will cause the product to precipitate.

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the collected solid with cold deionized water.

    • Recrystallize the crude product from ethyl acetate to obtain pure this compound as a light-yellow solid.

  • Drying and Characterization:

    • Dry the purified product under vacuum.

    • Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Visualizations

Hantzsch Thiazole Synthesis: Reaction Mechanism

Hantzsch_Thiazole_Synthesis thiourea Thiourea intermediate1 Thiouronium Salt Intermediate thiourea->intermediate1 Nucleophilic Attack alpha_haloketone α-Halocarbonyl (e.g., Methyl 2-bromoacetoacetate) alpha_haloketone->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Workflow for the One-Pot Synthesis

experimental_workflow start 1. Mix Methyl Acetoacetate, Water, and THF bromination 2. Add NBS at 0-3 °C (1 hour) start->bromination cyclization 3. Add Thiourea and Heat to 80 °C (1 hour) bromination->cyclization workup 4. Cool, Filter, and Neutralize with Ammonia cyclization->workup purification 5. Filter Precipitate and Recrystallize from Ethyl Acetate workup->purification end 6. Dry and Characterize Product purification->end

Caption: One-pot synthesis workflow.

Conclusion

The described one-pot Hantzsch synthesis protocol provides a straightforward and efficient method for the preparation of this compound. This approach is well-suited for laboratory-scale synthesis and can be a valuable tool for researchers engaged in the development of novel therapeutics based on the 2-aminothiazole scaffold. The provided data and protocols are intended to facilitate the successful implementation of this synthetic route.

References

Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted-4-Methylthiazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antiallergic, antihypertensive, anti-inflammatory, and antimicrobial properties.[1] Notably, ethyl 2-amino-4-methylthiazole-5-carboxylate and its analogs are pivotal building blocks in the synthesis of medicinally significant compounds and have demonstrated potential as antineoplastic agents.[1] The conventional synthesis of these compounds often involves a two-step process that can be cumbersome and result in low overall yields.[1] This document outlines a streamlined and efficient one-pot synthesis method that simplifies the procedure, improves yields, and utilizes commercially available starting materials.[1][2][3]

The described one-pot procedure is a modification of the classic Hantzsch thiazole synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide.[4][5][6] In this optimized one-pot approach, the intermediate α-haloketone is generated in situ, avoiding its isolation and subsequent purification steps.[1]

Reaction Principle

The one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates proceeds via a two-step sequence carried out in a single reaction vessel. The first step involves the α-bromination of ethyl acetoacetate using N-bromosuccinimide (NBS) to form the intermediate ethyl 2-bromo-3-oxobutanoate.[1] Without isolation, this intermediate is then reacted with a thiourea or an N-substituted thiourea derivative. The subsequent cyclization reaction leads to the formation of the desired 2-substituted-4-methylthiazole-5-carboxylate.[1][3]

Experimental Workflow

The general experimental workflow for the one-pot synthesis is depicted below.

One-Pot Synthesis Workflow cluster_prep Reaction Setup cluster_bromination Bromination cluster_cyclization Cyclization cluster_workup Work-up and Purification start Mix Ethyl Acetoacetate in Water and THF add_nbs Add NBS below 0°C start->add_nbs 1. stir_rt Stir at Room Temperature for 2h add_nbs->stir_rt 2. monitor_tlc Monitor Reaction by TLC stir_rt->monitor_tlc 3. add_thiourea Add Thiourea Derivative monitor_tlc->add_thiourea 4. Upon completion heat Heat to 80°C for 2h add_thiourea->heat 5. cool Cool to Room Temperature heat->cool 6. basify Basify with Ammonia Water cool->basify 7. extract Extract with Ethyl Acetate basify->extract 8. purify Purify by Recrystallization extract->purify 9. product Final Product purify->product 10.

Caption: General workflow for the one-pot synthesis.

Quantitative Data Summary

The one-pot synthesis has been shown to be effective for a variety of N-substituted thioureas, affording good to excellent yields. The following table summarizes the reported yields for the synthesis of various ethyl 2-substituted-4-methylthiazole-5-carboxylates.

EntryR GroupProductReaction Time (h)Yield (%)Melting Point (°C)
1H4a 272178–179
2Allyl4b 2076109–110
3i-Pr4c 206299–104
43,4-di-Cl-Ph4e 2073186–188
54-F-Ph4g 2356245–247
6Phenyl4h 2050191–192

Data sourced from Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.[1][2]

Detailed Experimental Protocols

Materials and Equipment:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea or N-substituted thiourea derivatives

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia water

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for extraction and purification

General Procedure for the One-Pot Synthesis of Ethyl 2-Substituted-4-Methylthiazole-5-Carboxylates:

This protocol is a general guideline. Molar equivalents and reaction times may need to be optimized for specific substrates.

Experimental_Protocol start Start step1 To a mixture of ethyl acetoacetate (1.0 equiv.) in water and THF, add NBS (1.2 equiv.) portion-wise while maintaining the temperature below 0°C. start->step1 step2 Stir the reaction mixture at room temperature for approximately 2 hours. step1->step2 step3 Monitor the disappearance of the starting material (ethyl acetoacetate) by TLC (e.g., petroleum ether-ethyl acetate 2:1). step2->step3 step4 Once the starting material is consumed, add the corresponding thiourea derivative (1.0 equiv.) to the reaction mixture. step3->step4 step5 Heat the reaction mixture to 80°C and maintain for the time specified for the substrate (e.g., 2-20 hours). step4->step5 step6 After the reaction is complete, cool the mixture to room temperature. step5->step6 step7 Basify the reaction mixture with ammonia water to a pH of approximately 8-9. step6->step7 step8 Extract the product with ethyl acetate (3 x volume of aqueous layer). step7->step8 step9 Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. step8->step9 step10 Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2-substituted-4-methylthiazole-5-carboxylate. step9->step10 end_node End step10->end_node

Caption: Step-by-step experimental protocol.

Specific Example: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (4a) [1]

  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) in a round-bottom flask, cooled to below 0°C in an ice bath, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol, 1.20 equiv.) in portions.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC (petroleum ether–ethyl acetate 2:1, on a silica gel plate, UV lamp λ = 254 nm, Rf = 0.71 for the bromo-intermediate) to confirm the disappearance of ethyl acetoacetate.

  • Add thiourea (3.80 g, 0.05 mol, 1.00 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 80°C for 2 hours.

  • Upon completion, cool the mixture to room temperature.

  • Basify with concentrated ammonia water until the pH is approximately 8-9.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethyl acetate to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a pale yellow solid.

Advantages of the One-Pot Method

  • Operational Simplicity: This method simplifies the traditional two-step process of bromination and cyclization into a single, continuous procedure, reducing handling and purification steps.[1][3]

  • Improved Yields: The one-pot synthesis generally provides higher overall yields compared to the conventional methods.[1]

  • Cost-Effectiveness: The use of commercially available and inexpensive starting materials contributes to the economic viability of this synthetic route.[1][3]

  • Versatility: The protocol is applicable to a range of N-substituted thioureas, allowing for the synthesis of a diverse library of 2-substituted-4-methylthiazole-5-carboxylates.[1][2]

Conclusion

The one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates offers a practical and efficient alternative to traditional multi-step procedures. This method is particularly valuable for researchers in drug discovery and development, providing a straightforward route to a class of compounds with significant therapeutic potential. The simplicity, high yields, and adaptability of this protocol make it an attractive and valuable tool in synthetic organic chemistry.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors from 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors derived from 2-aminothiazole scaffolds. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. These compounds have shown significant promise in the development of targeted therapies for cancer and other diseases.

Overview of 2-Aminothiazole Kinase Inhibitors

The 2-aminothiazole core is a versatile scaffold for the development of inhibitors targeting a range of kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and tyrosine kinases such as those in the Src family.[1] The nitrogen and sulfur atoms of the thiazole ring, along with the 2-amino group, can act as hydrogen bond donors and acceptors, facilitating strong binding to the kinase hinge region.[2] Modifications at the C4, C5, and N2 positions of the 2-aminothiazole ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several 2-aminothiazole-based drugs are commercially available, including the multi-kinase inhibitor Dasatinib.[1]

Featured Kinase Targets and Inhibitors

This section details 2-aminothiazole derivatives that have shown significant inhibitory activity against key kinase targets implicated in cancer progression.

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are crucial regulators of mitosis, and their overexpression is common in many cancers.[3] Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.

Table 1: 2-Aminothiazole Derivatives as Aurora Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Compound 29Aurora A79-[4]
Compound 30Aurora A140-[4]
Compound 31Aurora A/B-Various[4]
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.[5][6] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target.

Table 2: 2-Aminothiazole Derivatives as CDK2 Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Compound 14CDK21-10A2780[7][8]
Compound 45CDK21-10Various[7][8]
Compound 25CDK9640-2010Various[4]
Pan-Src Kinase Inhibitors

The Src family of non-receptor tyrosine kinases is involved in various signaling pathways that control cell proliferation, differentiation, and survival. Their aberrant activation is linked to cancer development and metastasis.

Table 3: 2-Aminothiazole Derivatives as Pan-Src Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Dasatinib (BMS-354825)Pan-Src<1Various[2]
Analog 12mPan-Src<1-[2]

Signaling Pathways

Understanding the signaling pathways in which these kinases operate is crucial for rational drug design and for elucidating the mechanism of action of the inhibitors.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of cell division. Aurora A is involved in centrosome maturation and separation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that ensures correct chromosome segregation and cytokinesis.

Aurora_Kinase_Pathway cluster_upstream Upstream Signals cluster_kinase Kinase Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors Aurora_A Aurora A Growth_Factors->Aurora_A Mitotic_Signals Mitotic Signals Mitotic_Signals->Aurora_A Aurora_B Aurora B Mitotic_Signals->Aurora_B Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Aurora Kinase Signaling Pathway and Inhibition.

CDK2 Signaling Pathway

CDK2, upon binding to Cyclin E, drives the cell cycle from the G1 to the S phase by phosphorylating key substrates such as the Retinoblastoma protein (Rb).

CDK2_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Cyclin_E Cyclin E Cyclin_D_CDK4_6->Cyclin_E Induces Transcription p27 p27 Cyclin_E_CDK2 Cyclin E / CDK2 (Active Complex) p27->Cyclin_E_CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Rb Rb Cyclin_E_CDK2->Rb Phosphorylates E2F E2F Rb->E2F pRb p-Rb S_Phase_Entry S Phase Entry E2F->S_Phase_Entry Inhibitor 2-Aminothiazole Inhibitor Inhibitor->CDK2

Caption: CDK2 Signaling Pathway in G1/S Transition.

PI3K/AKT/mTOR Signaling Pathway

This is a critical intracellular signaling pathway that regulates the cell cycle and is often overactive in cancer, leading to reduced apoptosis and increased proliferation.[9]

PI3K_AKT_mTOR_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 2-Aminothiazole Kinase Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition Points.

Experimental Protocols

Detailed methodologies for the synthesis of the 2-aminothiazole core and a representative kinase inhibitor, as well as a protocol for assessing kinase inhibition, are provided below.

General Synthesis of the 2-Aminothiazole Core via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold. It involves the reaction of an α-haloketone with a thiourea derivative.

Hantzsch_Synthesis alpha_haloketone α-Haloketone reaction Reaction (e.g., in Ethanol, Reflux) alpha_haloketone->reaction thiourea Thiourea thiourea->reaction aminothiazole 2-Aminothiazole Derivative reaction->aminothiazole

Caption: Hantzsch Thiazole Synthesis Workflow.

Protocol:

  • Materials:

    • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

    • Thiourea (1.1 eq)

    • Ethanol

    • Sodium bicarbonate solution (5%)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the α-haloketone and thiourea.

    • Add ethanol as the solvent.

    • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the acid formed during the reaction and precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain the crude 2-aminothiazole derivative.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis of Dasatinib (BMS-354825) - A Representative 2-Aminothiazole Kinase Inhibitor

Dasatinib is a potent oral multi-targeted kinase inhibitor. Its synthesis involves the coupling of a pre-formed 2-aminothiazole derivative with a substituted pyrimidine.

Protocol (Illustrative Route):

  • Step 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide

    • This intermediate can be prepared via Hantzsch synthesis from an appropriate α-halocarbonyl compound and N-(2-chloro-6-methylphenyl)thiourea, followed by carboxamide formation.

  • Step 2: Coupling with 4,6-dichloro-2-methylpyrimidine

    • React N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., n-butanol) at elevated temperature. This step results in the formation of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

  • Step 3: Final Coupling with 1-(2-hydroxyethyl)piperazine

    • The intermediate from Step 2 is then reacted with 1-(2-hydroxyethyl)piperazine in a suitable solvent (e.g., n-butanol) at reflux to displace the remaining chlorine atom on the pyrimidine ring, yielding Dasatinib.

  • Purification:

    • The final product is purified by recrystallization or column chromatography to yield pure Dasatinib.

Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

ADP_Glo_Workflow setup 1. Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) incubate_kinase 2. Incubate at RT setup->incubate_kinase add_adpglo 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_kinase->add_adpglo incubate_adpglo 4. Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adpglo->add_detection incubate_detection 6. Incubate at RT (30-60 min) add_detection->incubate_detection read 7. Read Luminescence incubate_detection->read

Caption: ADP-Glo™ Kinase Assay Workflow.

Protocol:

  • Materials:

    • Kinase of interest

    • Kinase-specific substrate

    • ATP

    • 2-Aminothiazole inhibitor (test compound)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the 2-aminothiazole inhibitor in the appropriate buffer.

    • In a white multi-well plate, add the kinase, its substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the ADP generated to ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of light generated is proportional to the ADP concentration and, therefore, to the kinase activity. The IC50 value of the inhibitor can be calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Conclusion

The 2-aminothiazole scaffold remains a highly valuable starting point for the design and synthesis of potent and selective kinase inhibitors. The protocols and data presented here provide a foundation for researchers to develop novel therapeutics targeting various kinases implicated in disease. The versatility of the 2-aminothiazole core, combined with a deep understanding of the target kinase's biology and structure, will continue to drive the discovery of next-generation targeted therapies.

References

Application Notes and Protocols: Methyl 2-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminothiazole-5-carboxylate (CAS No: 6633-61-0) is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a thiazole ring with strategically placed amino and methyl ester functional groups, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[2] This compound is most notably recognized as a crucial precursor in the multi-step synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[2][3] Beyond oncology, its structural motif is explored for developing agents targeting neurological disorders and in the creation of novel agrochemicals.[1] The inherent reactivity of its functional groups allows for diverse chemical modifications, making it a cornerstone for constructing complex pharmaceutical compounds and for generating libraries for high-throughput screening.[2]

Physicochemical and Safety Data

Proper handling and storage are essential for maintaining the integrity of this compound. The following tables summarize its key physical properties and general safety information.

Table 1: Physicochemical Properties

PropertyValueReferences
CAS Number 6633-61-0[1][3]
Molecular Formula C₅H₆N₂O₂S[1][3]
Molecular Weight 158.18 g/mol [1]
Appearance White to yellow to green crystalline powder[1]
Melting Point 182 - 194 °C[1][3]
Boiling Point 298.7 °C
Purity ≥ 98% (GC)[1][3]
Solubility Soluble in hot water and dilute acids[4]

Table 2: Safety and Handling

InformationDetailsReferences
Storage Store at 2 - 8 °C in a well-closed container.[1]
Handling Precautions Use personal protective equipment. Ensure adequate ventilation and avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not breathe dust.[5]
In case of Contact Skin: Wash off immediately with plenty of water. Eyes: Rinse immediately with plenty of water for at least 15 minutes.[5][6]
In case of Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.[5][6]
Incompatible Materials Strong oxidizing agents.[5]

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of the anti-cancer drug Dasatinib.[3][7] Its structure forms the core of the aminothiazole carboxamide moiety of the final drug. The synthesis involves several key transformations where this intermediate is crucial.

Beyond Dasatinib, the 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in drugs developed for a variety of diseases, including:

  • Antimicrobial Agents: Derivatives have been investigated for activity against bacteria such as Mycobacterium tuberculosis.[8]

  • Anti-inflammatory and Antiviral (HIV) Agents: The thiazole ring system is a component of molecules developed to treat inflammation and HIV infections.[9][10]

  • Neurological Disorders: The compound serves as a starting point for pharmaceuticals targeting neurological conditions.[1]

  • Agrochemicals: It is used to develop effective herbicides and fungicides, contributing to improved agricultural yields.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and subsequent reaction of this compound in the context of pharmaceutical development.

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes an efficient one-pot synthesis adapted from known procedures for similar thiazole derivatives.[10] This method avoids the isolation of the unstable bromo-intermediate.

Materials:

  • Ethyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia water

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1 equivalent) in a 2:5 mixture of THF and water.

  • Cool the mixture to below 0°C using an ice-salt bath.

  • Slowly add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]

  • Add thiourea (1 equivalent) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 2 hours.[10]

  • Cool the mixture to room temperature and neutralize by the slow addition of concentrated ammonia water until the pH is approximately 8-9.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to yield Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Table 3: Example Yield Data for Thiazole Synthesis

Reaction StepStarting MaterialsProductReported YieldReference
One-Pot CyclizationEthyl acetoacetate, NBS, ThioureaEthyl 2-amino-4-methylthiazole-5-carboxylateGood[10]
Protocol 2: Synthesis of Methyl 2-(6-chloro-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate

This protocol details the nucleophilic aromatic substitution reaction, a key step in the synthesis of Dasatinib, where the aminothiazole core is coupled with a pyrimidine ring.[11]

Materials:

  • This compound

  • 4,6-dichloro-2-methylpyrimidine

  • Sodium hydride (NaH) or Sodium tert-butoxide

  • N,N-dimethylacetamide (DMAc) or Tetrahydrofuran (THF)

  • Hydrochloric acid (2N)

  • Water

Procedure:

  • To a dry, nitrogen-flushed reaction flask, add this compound (1 equivalent) and 4,6-dichloro-2-methylpyrimidine (1.2 equivalents).

  • Add anhydrous N,N-dimethylacetamide (DMAc) to dissolve the reactants.

  • Cool the reaction mixture to -5°C.

  • Slowly add a suspension of sodium hydride (NaH) (1.8 equivalents) in THF dropwise, maintaining the temperature below 0°C.[11]

  • Stir the reaction mixture at this temperature for approximately 3 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of 2N hydrochloric acid.

  • Allow the mixture to warm to room temperature. A solid will precipitate.

  • Filter the solid product and wash thoroughly with water (4 times).

  • Dry the solid in a vacuum oven at 55°C for 8 hours to yield the desired product.[11]

Table 4: Example Yield Data for Dasatinib Intermediate Synthesis

Reaction StepStarting MaterialsProductReported YieldReference
Nucleophilic Substitution2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide76%[12]
Amide CouplingCarboxylic acid intermediate, 2-chloro-6-methylaniline2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide94.9%[7]

Visualized Workflows and Pathways

Synthesis of Dasatinib

The following diagram illustrates the synthetic pathway to Dasatinib, highlighting the integration of the this compound intermediate.

G A Methyl Acrylate + Formamide B Methyl 3-amino-2-formylacrylate A->B Condensation D This compound B->D Cyclization C Thiourea C->D F Methyl 2-((6-chloro-2-methylpyrimidin-4-yl)amino) thiazole-5-carboxylate D->F Nucleophilic Substitution E 4,6-dichloro-2-methylpyrimidine E->F H Carboxylic Acid Intermediate F->H Ester Hydrolysis G Hydrolysis J Amide Intermediate H->J Amide Coupling I 2-chloro-6-methylaniline I->J L Dasatinib J->L Final Coupling K 1-(2-hydroxyethyl)piperazine K->L

Caption: Synthetic workflow for Dasatinib highlighting the key intermediate.

Mechanism of Action: Dasatinib Signaling Pathway Inhibition

Dasatinib functions by inhibiting key signaling proteins (kinases) that drive the growth and survival of cancer cells, particularly in Chronic Myeloid Leukemia (CML).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Kinase (Oncogenic Protein) Downstream Downstream Signaling (e.g., STAT5, RAS/MAPK) BCR_ABL->Downstream SRC SRC Family Kinases SRC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Transduction Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC

References

Application of Methyl 2-aminothiazole-5-carboxylate in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminothiazole-5-carboxylate is a versatile heterocyclic building block with significant applications in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique chemical structure, featuring a reactive amino group, an ester functional group, and a thiazole core, makes it an attractive starting material for the development of novel fungicides, herbicides, and insecticides. The thiazole moiety is a well-established pharmacophore in agrochemicals, contributing to their efficacy and specific modes of action. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemicals, along with data on their biological activity and insights into their mechanisms of action.

Application Notes

This compound serves as a key intermediate in the synthesis of various classes of agrochemicals. The primary reaction pathways involve modifications of the amino and ester groups to introduce desired functionalities and build more complex molecular architectures.

1. Synthesis of Fungicidal Carboxamides:

The amino group of this compound can be readily acylated to form carboxamides. This class of compounds has shown significant fungicidal activity. By reacting the parent molecule with various acid chlorides or activated carboxylic acids, a diverse library of N-substituted thiazole-5-carboxamides can be generated. The nature of the substituent on the acyl group plays a crucial role in determining the spectrum and potency of the fungicidal activity. For instance, the synthesis of N-cycloalkylmethyl-2-aminothiazole-5-carboxamides has been explored for their potential in controlling plant diseases.

2. Synthesis of Herbicidal Derivatives:

The thiazole scaffold is also present in several herbicides. Derivatives of this compound can be synthesized to target essential biological pathways in plants. One notable example is the development of aminoisothiazolamides, which have been identified as potent herbicides. These compounds act by inhibiting lysyl-tRNA synthetase, a crucial enzyme in protein synthesis, leading to plant death.

3. Induction of Systemic Acquired Resistance (SAR):

Certain thiazole derivatives have been shown to act as plant defense activators, inducing Systemic Acquired Resistance (SAR). SAR is a broad-spectrum resistance in plants that is activated upon localized infection. Chemical inducers of SAR, such as some thiazole-based compounds, can mimic this natural defense mechanism, protecting the plant from a wide range of pathogens. These compounds typically trigger a signaling cascade that leads to the expression of pathogenesis-related (PR) proteins, which have antimicrobial properties.

Data Presentation

The following tables summarize the quantitative data on the biological activity of agrochemicals derived from or related to this compound.

Table 1: Fungicidal Activity of Thiazole Derivatives

Compound ClassTarget PathogenEfficacy (EC50 in mg/L)Reference
Isothiazole-Thiazole DerivativesPseudoperonospora cubensis0.046[1]
Isothiazole-Thiazole DerivativesPhytophthora infestans0.20[1]
Thiazole-5-carboxanilidesRhizoctonia solani1.28[2]

Table 2: Herbicidal Activity of Thiazole Derivatives

Compound ClassTarget WeedActivityMode of ActionReference
AminoisothiazolamidesBroadleaf and grass weedsPotent in vivo activityLysyl-tRNA synthetase inhibitor[3]
Isoxazolyl-thiazolyl-piperidyl CarboxamidesBrassica napus, Echinochloa crusgalliModerate to good herbicidal activityD1 protease inhibitor[4]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of N-Cycloalkylmethyl-2-aminothiazole-5-carboxamide cluster_bioassay Biological Activity Evaluation start Methyl 2-aminothiazole- 5-carboxylate hydrolysis Ester Hydrolysis start->hydrolysis e.g., LiOH, THF/H2O activation Carboxylic Acid Activation hydrolysis->activation e.g., SOCl2 or EDCI/HOBt coupling Amide Coupling activation->coupling Cycloalkylmethylamine, Base (e.g., Et3N) product N-Cycloalkylmethyl-2-aminothiazole- 5-carboxamide coupling->product screening In vitro/In vivo Screening product->screening fungicidal_assay Fungicidal Assay screening->fungicidal_assay herbicidal_assay Herbicidal Assay screening->herbicidal_assay data_analysis Data Analysis (EC50/IC50) fungicidal_assay->data_analysis herbicidal_assay->data_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of agrochemical candidates.

sar_pathway cluster_induction Induction of Systemic Acquired Resistance (SAR) cluster_plant_cell Plant Cell Thiazole_Inducer Thiazole-based SAR Inducer SA_Accumulation Salicylic Acid (SA) Accumulation Thiazole_Inducer->SA_Accumulation May act upstream or downstream of SA NPR1_Activation NPR1 Activation SA_Accumulation->NPR1_Activation Gene_Expression Pathogenesis-Related (PR) Gene Expression NPR1_Activation->Gene_Expression PR_Proteins PR Proteins Gene_Expression->PR_Proteins Resistance Broad-spectrum Disease Resistance PR_Proteins->Resistance

Caption: Simplified signaling pathway for the induction of Systemic Acquired Resistance (SAR) by thiazole derivatives.

moa_lysyl_trna cluster_herbicidal_action Herbicidal Mode of Action Herbicide Aminoisothiazolamide Herbicide Target Lysyl-tRNA Synthetase Herbicide->Target Inhibition Process Protein Synthesis Target->Process Essential for Outcome Plant Death Process->Outcome Inhibition leads to

Caption: Mode of action of aminoisothiazolamide herbicides via inhibition of lysyl-tRNA synthetase.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-thiazole-5-carboxylic acid from this compound

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl), 1M solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 eq) to the solution and stir the mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

    • A precipitate of 2-amino-thiazole-5-carboxylic acid will form.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of N-(Cyclohexylmethyl)-2-aminothiazole-5-carboxamide

This protocol details the synthesis of a fungicidal carboxamide derivative starting from the carboxylic acid intermediate.

  • Materials:

    • 2-Amino-thiazole-5-carboxylic acid (from Protocol 1)

    • Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt)

    • Cyclohexylmethylamine

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure (using SOCl₂ for acid activation):

    • Suspend 2-amino-thiazole-5-carboxylic acid (1.0 eq) in an inert solvent such as DCM.

    • Add SOCl₂ (1.2 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours to form the acid chloride.

    • In a separate flask, dissolve cyclohexylmethylamine (1.1 eq) and Et₃N (1.5 eq) in DCM.

    • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-(cyclohexylmethyl)-2-aminothiazole-5-carboxamide.

Protocol 3: In Vitro Fungicidal Assay (General Protocol)

This protocol provides a general method for evaluating the fungicidal activity of synthesized compounds against a target plant pathogen.

  • Materials:

    • Synthesized thiazole derivative

    • Target fungal pathogen (e.g., Rhizoctonia solani)

    • Potato Dextrose Agar (PDA) or other suitable growth medium

    • Dimethyl sulfoxide (DMSO)

    • Sterile petri dishes

    • Micropipettes

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the stock solution to obtain a range of test concentrations.

    • Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations. The final concentration of DMSO should be kept constant and low (e.g., <1%) across all treatments, including the control.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus in the center of each plate.

    • Include a control plate containing only DMSO in the PDA.

    • Incubate the plates at the optimal growth temperature for the fungus.

    • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of growth inhibition for each concentration compared to the control.

    • Determine the EC₅₀ value (the concentration that causes 50% inhibition of growth) by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

Application Notes and Protocols for the Polymer-Supported Synthesis of 2-Aminothiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1] Its derivatives are of significant interest in drug discovery and development. Polymer-supported synthesis, a cornerstone of modern combinatorial chemistry, offers a highly efficient method for the rapid generation of libraries of 2-aminothiazole derivatives. The primary advantages of this approach include simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[1]

These application notes provide detailed protocols for two common strategies for the polymer-supported synthesis of 2-aminothiazole-5-carboxylates: one involving a resin-bound thiourea and another utilizing a resin-bound α-haloketone.

Core Synthetic Strategies

The construction of the 2-aminothiazole ring on a solid support is typically achieved via the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with an α-halocarbonyl compound.[1] In the context of polymer-supported synthesis, either the thiourea or the α-halocarbonyl component can be immobilized on the resin.

  • Route A: Resin-Bound Thiourea: This approach involves the initial attachment of an amine to a solid support, followed by its conversion to a thiourea. The resin-bound thiourea is then cyclized with an α-haloester to yield the polymer-supported 2-aminothiazole-5-carboxylate.

  • Route B: Resin-Bound α-Haloketone: In this strategy, a carboxylic acid is first immobilized on a resin and subsequently converted to an α-bromoketone on the solid support. This intermediate is then reacted with a thiourea in solution to form the thiazole ring.[1]

Experimental Protocols

Protocol 1: Synthesis via Resin-Bound Thiourea on Trityl Chloride Resin

This protocol is adapted from the work of Michael C. Pirrung and Sunil V. Pansare, where a trityl isothiocyanate resin is used to generate a polymer-supported thiourea, which is then cyclized to form the desired product.[2][3]

Materials:

  • Trityl chloride resin

  • Trityl isothiocyanate (TrITC) resin

  • Primary amines (various)

  • Methyl 2-chloroacetoacetate

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Solid-supported sodium carbonate

Workflow Diagram:

G cluster_loading Resin Functionalization cluster_cyclization Cyclization and Cleavage cluster_neutralization Neutralization TrITC_Resin Trityl Isothiocyanate Resin Primary_Amine Primary Amine (R-NH2) TrITC_Resin->Primary_Amine DCM, DIPEA Thiourea_Resin Polymer-Supported Thiourea Primary_Amine->Thiourea_Resin Chloroacetoacetate Methyl 2-chloroacetoacetate Thiourea_Resin->Chloroacetoacetate DMF HCl_Salt 2-Aminothiazole-5-carboxylate HCl Salt Chloroacetoacetate->HCl_Salt Cleavage Solid_Support_Carbonate Solid-Supported Na2CO3 HCl_Salt->Solid_Support_Carbonate Free_Base Free Base Product Solid_Support_Carbonate->Free_Base

Caption: Workflow for synthesis via resin-bound thiourea.

Procedure:

  • Preparation of Polymer-Supported Thiourea:

    • Swell trityl isothiocyanate (TrITC) resin (1.0 eq) in dichloromethane (DCM).

    • Add a solution of the desired primary amine (3.0 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) in DCM.

    • Agitate the mixture at room temperature for 12 hours.

    • Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x), then dry under vacuum.

  • Cyclization and Cleavage:

    • Swell the polymer-supported thiourea resin in DMF.

    • Add a solution of methyl 2-chloroacetoacetate (4.0 eq) in DMF.

    • Agitate the mixture at room temperature for 16 hours.

    • The cleavage of the product from the resin occurs concurrently, releasing the 2-aminothiazole-5-carboxylic acid methyl ester as its hydrochloride salt into the solution.[2][3]

    • Filter the resin and collect the filtrate.

    • Wash the resin with fresh DMF and combine the filtrates.

    • Concentrate the filtrate under reduced pressure.

  • Neutralization:

    • Dissolve the crude hydrochloride salt in a suitable solvent (e.g., DCM).

    • Add solid-supported sodium carbonate to neutralize the hydrochloride salt.

    • Agitate the mixture for 1-2 hours.

    • Filter to remove the solid-supported base and collect the filtrate.

    • Concentrate the filtrate to obtain the final 2-aminothiazole-5-carboxylate free base.

Protocol 2: Synthesis via Resin-Bound α-Bromoketone on Rink Amide Resin

This protocol details the synthesis of 2-aminothiazole-5-carboxamides, where the final product has a C-terminal amide. The synthesis starts with the immobilization of an amino acid on Rink Amide resin, followed by conversion to an α-bromoketone and subsequent cyclization.[1]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Piperidine in DMF (20%)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Workflow Diagram:

G cluster_loading Resin Loading and Deprotection cluster_bromination α-Bromination cluster_cyclization Thiazole Formation and Cleavage Rink_Amide_Resin Rink Amide Resin Fmoc_Amino_Acid Fmoc-Amino Acid Rink_Amide_Resin->Fmoc_Amino_Acid DIC, HOBt Loaded_Resin Fmoc-Protected Resin Fmoc_Amino_Acid->Loaded_Resin Deprotected_Resin Deprotected Amine Resin Loaded_Resin->Deprotected_Resin 20% Piperidine/DMF Bromoketone_Resin α-Bromoketone Resin Deprotected_Resin->Bromoketone_Resin NBS, THF/H2O Thiourea Thiourea Bromoketone_Resin->Thiourea Ethanol, 50°C Thiazole_Resin Resin-Bound 2-Aminothiazole Thiourea->Thiazole_Resin Final_Product 2-Aminothiazole-5-carboxamide Thiazole_Resin->Final_Product TFA/TIS/H2O

Caption: Workflow for synthesis via resin-bound α-bromoketone.

Procedure:

  • Resin Loading and Deprotection:

    • Swell Rink Amide resin (1.0 eq) in DMF.

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3.0 eq) with DIC (3.0 eq) and HOBt (3.0 eq) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and agitate at room temperature for 4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), then dry.

  • α-Bromination:

    • Swell the deprotected amine resin in a mixture of THF and water (4:1).

    • Cool the mixture to 0°C and add N-bromosuccinimide (NBS) (5.0 eq).

    • Stir the reaction at 0°C for 2 hours.

    • Wash the resin with THF (3x), DCM (3x), and dry under vacuum.[1][3]

  • Thiazole Ring Formation:

    • Swell the α-bromoketone resin in ethanol.

    • Add a solution of thiourea (5.0 eq) in ethanol.

    • Heat the mixture at 50°C for 6 hours.[1]

    • Wash the resin with ethanol (3x), DCM (3x), and dry.

  • Cleavage and Product Isolation:

    • Treat the resin with a cleavage cocktail of 95:2.5:2.5 TFA/triisopropylsilane/water for 2 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product with cold diethyl ether, centrifuge, and decant the solvent to isolate the final 2-aminothiazole-5-carboxamide.

Quantitative Data

The following table summarizes representative yields and purities for 2-aminothiazole derivatives synthesized using polymer-supported methods. The specific values can vary depending on the substrates and exact reaction conditions used.

Entry Synthetic Route R-Group (Amine) Product Yield (%) Purity (%) Reference
1Resin-Bound ThioureaBenzylamineMethyl 2-(benzylamino)thiazole-5-carboxylate75>95[2][3]
2Resin-Bound ThioureaCyclohexylamineMethyl 2-(cyclohexylamino)thiazole-5-carboxylate72>95[2][3]
3Resin-Bound ThioureaAnilineMethyl 2-(phenylamino)thiazole-5-carboxylate68>90[2][3]
4Resin-Bound α-Bromoketone- (from Glycine)2-Aminothiazole-5-carboxamide78>95[3]
5Resin-Bound α-Bromoketone- (from Alanine)2-Amino-4-methylthiazole-5-carboxamide71>95[3]
6Resin-Bound α-Bromoketone- (from Phenylalanine)2-Amino-4-benzylthiazole-5-carboxamide65>90[3]

Note: Yields and purities are highly dependent on the specific substrates, resin loading, and efficiency of each reaction step. The data presented are illustrative examples from the literature.

Conclusion

Polymer-supported synthesis is a powerful and versatile tool for the generation of 2-aminothiazole-5-carboxylate libraries for drug discovery. The protocols outlined provide robust starting points for researchers. The choice between a resin-bound thiourea or a resin-bound α-halocarbonyl approach will depend on the desired final product and the availability of starting materials. The simplified workup and potential for automation make these methods highly attractive for high-throughput synthesis campaigns.

References

Application Notes and Protocols: Acylation and Alkylation of Methyl 2-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the acylation and alkylation of Methyl 2-aminothiazole-5-carboxylate, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined below are foundational for the synthesis of a wide array of derivatives for screening and development.

Introduction

This compound is a key intermediate in the synthesis of numerous biologically active compounds, including kinase inhibitors.[1] Its chemical structure, featuring a reactive amino group and an ester functionality, allows for diverse chemical modifications. Acylation and alkylation of the 2-amino group are common strategies to introduce structural diversity and modulate the physicochemical and pharmacological properties of the resulting molecules. The exocyclic amino group is generally more nucleophilic and sterically accessible than the endocyclic nitrogen, leading to a preference for N-acylation at this position. While alkylation can occur at both the exocyclic and endocyclic nitrogen atoms, reactions often favor the exocyclic amino group under specific conditions.

Acylation Reactions

Acylation of this compound is a reliable method for the synthesis of N-acyl derivatives. This reaction typically proceeds by treating the substrate with an acylating agent in the presence of a base or by using an acid anhydride.

General Experimental Protocol for N-Acylation

A solution of this compound in a suitable aprotic solvent (e.g., pyridine, dichloromethane, or N,N-dimethylformamide) is treated with the acylating agent (e.g., acid chloride or acid anhydride) at a controlled temperature, often with the addition of a base to neutralize the acid byproduct. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Quantitative Data for Acylation Reactions
Acylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Acetic AnhydridePyridinePyridineReflux2~90[2]
Benzoyl ChloridePyridinePyridineRoom Temp2~70[2]
Chloroacetyl chlorideK2CO3DMFRoom Temp4~76[3]
Arylsulfonyl ChloridesPyridinePyridineRoom Temp--[2]

Note: Yields are based on reactions with closely related 2-aminothiazole derivatives and may vary for this compound.

Detailed Experimental Protocols

Protocol 1: N-Acetylation with Acetic Anhydride

  • In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.

  • Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford Methyl 2-(acetylamino)thiazole-5-carboxylate.

Protocol 2: N-Benzoylation with Benzoyl Chloride

  • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.

  • Add benzoyl chloride (1.1 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and dilute HCl.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield Methyl 2-(benzoylamino)thiazole-5-carboxylate.

Reaction Mechanism and Workflow

The acylation reaction proceeds via a nucleophilic attack of the exocyclic amino group on the carbonyl carbon of the acylating agent.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Thiazole This compound TetrahedralIntermediate Tetrahedral Intermediate Thiazole->TetrahedralIntermediate Nucleophilic Attack AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->TetrahedralIntermediate AcylatedProduct N-Acylated Product TetrahedralIntermediate->AcylatedProduct Elimination of X- Byproduct Byproduct (H-X) TetrahedralIntermediate->Byproduct

Caption: General mechanism for the N-acylation of this compound.

Acylation_Workflow Start Start Dissolve Dissolve this compound in a suitable solvent Start->Dissolve AddReagent Add acylating agent and base (if required) Dissolve->AddReagent Reaction Stir at appropriate temperature AddReagent->Reaction Monitor Monitor reaction by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up (e.g., precipitation, extraction) Monitor->Workup Reaction Complete Purify Purify by recrystallization or chromatography Workup->Purify End N-Acylated Product Purify->End

Caption: Experimental workflow for the N-acylation reaction.

Alkylation Reactions

Alkylation of the 2-amino group of this compound introduces alkyl substituents, further expanding the chemical space for drug discovery. The regioselectivity of alkylation can be influenced by the reaction conditions and the nature of the alkylating agent.

General Experimental Protocol for N-Alkylation

This compound is dissolved in a polar aprotic solvent such as DMF or acetonitrile. A base (e.g., potassium carbonate, sodium hydride) is added to deprotonate the amino group, followed by the addition of the alkylating agent (e.g., alkyl halide). The reaction is typically stirred at room temperature or heated to drive it to completion. Work-up involves quenching the reaction, extraction, and purification of the product.

Quantitative Data for Alkylation Reactions
Alkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl IodideNaHDMF0 to RT--[2] (on acetylated derivative)
Benzyl BromideK2CO3AcetonitrileReflux6-8ModerateGeneral procedure
Benzylic Alcohols-----[2] (on 2-aminobenzothiazoles)

Note: Specific yield data for the direct alkylation of this compound is limited in the literature; conditions are based on general procedures for similar substrates.

Detailed Experimental Protocols

Protocol 3: N-Methylation with Methyl Iodide

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in DMF dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Methyl 2-(methylamino)thiazole-5-carboxylate.

Protocol 4: N-Benzylation with Benzyl Bromide

  • In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.

  • Add benzyl bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography to yield Methyl 2-(benzylamino)thiazole-5-carboxylate.

Reaction Mechanism and Workflow

N-alkylation proceeds via an SN2 mechanism where the deprotonated amino group acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

Alkylation_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Thiazole_anion Deprotonated Methyl 2-aminothiazole-5-carboxylate TransitionState SN2 Transition State Thiazole_anion->TransitionState Nucleophilic Attack AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->TransitionState AlkylatedProduct N-Alkylated Product TransitionState->AlkylatedProduct Byproduct Halide Ion (X-) TransitionState->Byproduct

Caption: General mechanism for the N-alkylation of this compound.

Alkylation_Workflow Start Start Dissolve Dissolve this compound in a suitable solvent Start->Dissolve AddBase Add base Dissolve->AddBase AddReagent Add alkylating agent AddBase->AddReagent Reaction Stir at appropriate temperature AddReagent->Reaction Monitor Monitor reaction by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up (e.g., quenching, extraction) Monitor->Workup Reaction Complete Purify Purify by column chromatography Workup->Purify End N-Alkylated Product Purify->End

Caption: Experimental workflow for the N-alkylation reaction.

Conclusion

The acylation and alkylation of this compound are fundamental transformations for the generation of diverse compound libraries for drug discovery. The protocols provided herein offer robust starting points for the synthesis of N-acylated and N-alkylated derivatives. Researchers should optimize these conditions for specific substrates to achieve the best results.

References

Application Notes and Protocols: Hydrolysis and Esterification of Methyl 2-aminothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminothiazole-5-carboxylate and its corresponding carboxylic acid are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, most notably in the development of kinase inhibitors for cancer therapy. The hydrolysis of the methyl ester to the carboxylic acid and the reverse esterification reaction are fundamental transformations for the structural modification and derivatization of this important scaffold. These application notes provide detailed protocols for both the alkaline hydrolysis of this compound and the acid-catalyzed esterification of 2-aminothiazole-5-carboxylic acid. The methodologies are designed to be robust and reproducible for researchers in medicinal chemistry and drug development.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs. This compound serves as a key building block in the synthesis of complex molecules due to its versatile reactive sites. The ester can be hydrolyzed to the corresponding carboxylic acid, which then allows for amide bond formation, a common strategy in drug design to explore structure-activity relationships (SAR). Conversely, the esterification of the carboxylic acid is crucial for protecting the carboxyl group or for syntheses where the ester is the desired final functionality. The anticancer drug Dasatinib, a potent tyrosine kinase inhibitor, is a prominent example where derivatives of 2-aminothiazole-5-carboxylic acid are central to its synthesis.

Chemical Structures

G cluster_0 This compound cluster_1 2-aminothiazole-5-carboxylic acid This compound 2-aminothiazole-5-carboxylic acid

Chemical structures of the key compounds.

Section 1: Hydrolysis of this compound

Application Note

The alkaline hydrolysis of this compound to 2-aminothiazole-5-carboxylic acid is a fundamental step in preparing this key intermediate for further elaboration, particularly for amide coupling reactions. This protocol describes a reliable method using lithium hydroxide (LiOH) in a mixed solvent system, which typically proceeds with high yield. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).

Experimental Protocol: Alkaline Hydrolysis

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and MeOH (e.g., a 2:1 to 3:1 ratio).

  • Addition of Base: In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5-2.0 eq) in water.

  • Add the aqueous LiOH solution to the solution of the ester at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane or 50% ethyl acetate in hexanes). The product, being a carboxylic acid, will have a lower Rf value than the starting ester. The reaction is typically complete within 2-4 hours at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to expedite the reaction if necessary.

  • Work-up: a. Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material. c. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form. d. Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-aminothiazole-5-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Quantitative Data: Hydrolysis
ParameterValue/ConditionReference/Note
Substrate This compound
Reagent Lithium Hydroxide (LiOH)1.5 - 2.0 equivalents
Solvent THF/MeOH/H₂OTypical ratios are 2:1:1 or 3:1:1
Temperature Room Temperature to 50 °CReaction is faster at elevated temperatures.
Reaction Time 2 - 4 hoursMonitored by TLC
Typical Yield > 90%

Note: The data presented is representative and may vary based on the specific reaction scale and conditions.

Hydrolysis Workflow

G cluster_workflow Hydrolysis Experimental Workflow start Dissolve this compound in THF/MeOH add_base Add aqueous LiOH solution start->add_base react Stir at room temperature (2-4 hours) add_base->react monitor Monitor by TLC react->monitor workup Solvent removal and acidification (pH 3-4) monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract dry Dry over Na₂SO₄ extract->dry isolate Isolate 2-aminothiazole-5-carboxylic acid dry->isolate G cluster_workflow Esterification Experimental Workflow start Suspend 2-aminothiazole-5-carboxylic acid in excess Methanol add_catalyst Add catalytic H₂SO₄ start->add_catalyst react Reflux for 4-8 hours add_catalyst->react monitor Monitor by TLC react->monitor workup Solvent removal and neutralization with NaHCO₃ monitor->workup Reaction Complete extract Extract with DCM or EtOAc workup->extract dry Dry over Na₂SO₄ extract->dry isolate Isolate this compound dry->isolate G cluster_pathway Synthetic Utility in Drug Discovery ester This compound hydrolysis Hydrolysis (e.g., LiOH) ester->hydrolysis acid 2-aminothiazole-5-carboxylic acid hydrolysis->acid coupling Amide Coupling (with various amines) acid->coupling derivatives 2-Aminothiazole-5-carboxamide Derivatives coupling->derivatives kinase Kinase Inhibitors (e.g., Dasatinib) derivatives->kinase

Application Notes and Protocols for the Purification of Aminothiazoles by HPLC and Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of aminothiazole derivatives using High-Performance Liquid Chromatography (HPLC) and conventional column chromatography. These methods are essential for isolating and purifying these pharmaceutically significant compounds from complex reaction mixtures, ensuring high purity for subsequent analytical studies and drug development processes.

High-Performance Liquid Chromatography (HPLC) for Aminothiazole Purification and Purity Assessment

HPLC is a powerful and widely used technique for the analysis and purification of aminothiazole compounds.[1] Reversed-phase HPLC is the most common modality, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation.[1]

Application Note: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is highly effective for separating aminothiazole derivatives based on their hydrophobicity. The choice of a C18 stationary phase is common, providing excellent retention and resolution for a broad range of aminothiazole analogues.[1][2][3] The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol, often with additives like orthophosphoric acid or formic acid to improve peak shape and resolution.[2][3][4] Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is varied over time, can be employed depending on the complexity of the sample mixture.[2][3]

HPLC Data Summary

The following tables summarize quantitative data from various validated HPLC methods for the analysis of aminothiazole derivatives.

Table 1: HPLC Methods for Aminothiazole Analysis

CompoundHPLC ColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Purity (%)Reference
Novel Aminothiazole (21MAT)Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm)55% 0.1% v/v Orthophosphoric acid in water and 45% 0.1% v/v Orthophosphoric acid in acetonitrile (isocratic)1.0UV at 272 nm2.16>97%[1][2]
2-Amino-5-methyl-thiazoleNewcrom R1Acetonitrile, water, and phosphoric acidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Various Aminothiazole DerivativesWaters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm)85% (5 mM ammonium formate with 0.1% v/v formic acid) and 15% (95:5 v/v acetonitrile:methanol) (isocratic)1.0ESI-MS/MSVariesNot Specified[2][3]
2-Amino-5-Methylthiadiazole / 2-Amino-5-methyl-thiazoleSolid-Core Primesep 100 (3.2 x 50 mm, 2.7 µm)Gradient: Acetonitrile (10-60%) and Ammonium Formate pH 3.5 (30-70 mM) over 5 minNot SpecifiedNot SpecifiedVariesNot Specified[5]
Experimental Protocol: Purity Determination by Reversed-Phase HPLC

This protocol provides a general procedure for determining the purity of a synthesized aminothiazole compound.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Orthophosphoric acid

  • Aminothiazole sample

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 µm)[2]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 550 mL of 0.1% v/v orthophosphoric acid in water with 450 mL of 0.1% v/v orthophosphoric acid in acetonitrile.[2] Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the aminothiazole sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[1] Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Install the C18 column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[2]

    • Set the UV detector to the appropriate wavelength for the aminothiazole derivative (e.g., 272 nm).[2]

  • Analysis: Inject a fixed volume of the sample solution (e.g., 10 µL) into the HPLC system.[1]

  • Data Analysis: Record the chromatogram. Calculate the purity of the sample by determining the peak area of the main component as a percentage of the total area of all peaks.[1]

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject equilibrate->inject run_hplc Run HPLC Analysis inject->run_hplc record_chromatogram Record Chromatogram run_hplc->record_chromatogram calculate_purity Calculate Purity record_chromatogram->calculate_purity

Caption: Workflow for HPLC purity analysis of aminothiazoles.

Column Chromatography for Aminothiazole Purification

Column chromatography is a fundamental and versatile technique for the purification of aminothiazole compounds on a laboratory scale.[1] It is particularly useful for the initial purification of crude reaction products to remove a wide range of impurities.[6]

Application Note: Normal-Phase Column Chromatography

Normal-phase column chromatography, typically using silica gel as the stationary phase, is a common method for purifying aminothiazole derivatives.[1] The separation is based on the polarity of the compounds, where more polar compounds have a stronger interaction with the silica gel and elute later. The mobile phase is a non-polar organic solvent or a mixture of solvents, such as hexane and ethyl acetate.[1] A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with a wide range of polarities.[1] Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the separation and identifying the fractions containing the desired compound.[1]

Column Chromatography Data Summary

Table 2: Column Chromatography Parameters for Aminothiazole Purification

Stationary PhaseMobile Phase SystemElution ModeMonitoringTypical ApplicationReference
Silica Gel (60-120 mesh)Hexane/Ethyl AcetateGradientTLCPurification of crude 2-Amino-5-bromo-4-t-butylthiazole[6]
Silica GelDichloromethane/MethanolGradientTLCGeneral purification of basic organic amines[7]
Silica GelEthyl acetate: petroleum ether/triethylamine (1:8/1‰)IsocraticTLCPurification of a specific 2-aminothiazole derivative
Silica Gel15% Ethyl Acetate in HexanesIsocraticTLCPurification of a chromene-thiazole derivative[8]
Experimental Protocol: Purification by Column Chromatography

This protocol provides a general guideline for the purification of a crude aminothiazole compound. Optimization may be required based on the specific properties of the derivative.[1]

Materials:

  • Crude aminothiazole compound

  • Silica gel (60-120 mesh)[1]

  • Solvents (e.g., hexane, ethyl acetate)[1]

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp[1]

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC to achieve good separation of the target compound from impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1]

    • Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.[1] Allow the silica gel to settle into a packed bed.

  • Sample Loading:

    • Dissolve the crude aminothiazole compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).[6]

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel (dry loading).[1]

    • Carefully load the sample onto the top of the packed column.[1]

  • Elution:

    • Begin elution with the least polar solvent system determined by TLC analysis.[1]

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[1]

  • Fraction Collection: Collect the eluent in fractions using collection tubes.[1]

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure compound.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aminothiazole compound.[1]

Experimental Workflow: Column Chromatography Purification

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Recovery tlc TLC Solvent System Optimization pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate result Purified Aminothiazole evaporate->result

Caption: Workflow for aminothiazole purification by column chromatography.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 2-aminothiazole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-aminothiazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely employed method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative.[3][4] For this compound, this typically involves the reaction of a methyl 2-halo-3-oxopropanoate with thiourea.

Q2: How can I improve the yield of my reaction?

A2: Optimizing reaction conditions is key to improving yields. Important factors to consider are the choice of solvent, reaction temperature, and the potential use of a catalyst.[5] Microwave-assisted synthesis and solvent-free reaction conditions have been demonstrated to significantly enhance yields and shorten reaction times.[6]

Q3: What are some more environmentally friendly approaches to this synthesis?

A3: Several "green" chemistry approaches have been developed. These include utilizing water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, using solvent-free grinding techniques, and microwave-assisted synthesis, which is often more energy and time-efficient.[5]

Q4: What are the primary reactive sites on this compound for further derivatization?

A4: The molecule possesses multiple reactive sites, making it a versatile building block. The amino group can undergo acylation, alkylation, and condensation reactions. The ester group can be hydrolyzed, transesterified, or reduced, allowing for a wide range of chemical transformations.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inappropriate solvent selection.- Suboptimal reaction temperature.- Absence of an effective catalyst.- Poor quality of starting materials (α-haloketone and thiourea).- Incorrect stoichiometry.- Screen various solvents such as ethanol, methanol, water, or mixtures thereof.[5]- Optimize the reaction temperature; refluxing or microwave heating can be beneficial.[5]- Introduce an acidic or basic catalyst. Phase-transfer catalysts may also be effective.[5]- Ensure the purity of your starting materials.- Verify the molar ratios of the reactants.
Formation of Impurities or Side Products - Reaction temperature is too high or the reaction time is too long.- Incorrect pH of the reaction mixture.- Presence of other reactive functional groups on the starting materials.- Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]- Adjust the pH of the reaction. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[5][8]- Protect any sensitive functional groups on your reactants before the condensation reaction.[5]
Difficult Product Isolation/Purification - The product is highly soluble in the reaction solvent.- Formation of a complex mixture of products.- The catalyst is difficult to remove from the final product.- After the reaction is complete, attempt to precipitate the product by adding a non-solvent or by cooling the reaction mixture.[5]- Utilize column chromatography for purification if a complex mixture is formed.[5]- If a solid-supported catalyst is used, it can often be removed by simple filtration.
Inconsistent Results/Poor Reproducibility - Variability in the quality of reagents.- Atmospheric moisture affecting the reaction.- Maintain strict control over all reaction parameters.- Use reagents from the same batch or of a consistent purity.- If your reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Hantzsch-Type Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Dioxane/Water10-20274[9]
2Dioxane/WaterRT to 80-95[9]
3THF505-[10]
4Acetic Acid---[10]

Note: Yields are highly substrate and condition-dependent. This table provides examples from literature and should be used as a guideline for optimization.

Table 2: Purification Parameters

MethodSolvent SystemTemperature Range (°C)Preferred Temperature (°C)Reference
RecrystallizationTHF/Hexane, Methanol/Water-20 to 1000 to 60[4][10]
RecrystallizationC5-C8 alkanes, C4-C8 ethers, C4-C8 esters-20 to 1000 to 60[4][10]

Experimental Protocols

Protocol 1: Hantzsch-Type Synthesis from an Acrylamide Precursor

This protocol is adapted from a procedure for the synthesis of a closely related 2-aminothiazole-5-carboxamide and can be adapted for the methyl ester.[9]

Step 1: Synthesis of the Amide Intermediate

  • In a suitable reactor, dissolve the appropriate aniline in THF.

  • Add pyridine as a base.

  • Cool the solution and add β-ethoxy acryloyl chloride dropwise.

  • Allow the reaction to proceed overnight at room temperature.

  • Work up the reaction to isolate the N-aryl-β-ethoxyacrylamide.

Step 2: Bromination and Cyclization

  • Dissolve the N-aryl-β-ethoxyacrylamide in a mixture of dioxane and water.

  • Cool the mixture to between -10 and 0°C.

  • Slowly add N-bromosuccinimide (NBS).

  • After the addition is complete, add thiourea to the reaction mixture.

  • Heat the mixture to 80°C to facilitate ring closure.

  • Upon completion, cool the reaction and isolate the crude product.

  • Purify the product by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Thiazole Formation start Aniline + THF + Pyridine add_acyl Add β-ethoxy acryloyl chloride start->add_acyl react_overnight Stir overnight at RT add_acyl->react_overnight workup1 Work-up react_overnight->workup1 intermediate N-aryl-β-ethoxyacrylamide workup1->intermediate dissolve Dissolve in Dioxane/Water intermediate->dissolve Proceed to next step add_nbs Add NBS at -10 to 0°C dissolve->add_nbs add_thiourea Add Thiourea add_nbs->add_thiourea heat Heat to 80°C add_thiourea->heat isolate Isolate Crude Product heat->isolate purify Recrystallize isolate->purify product This compound purify->product

Caption: Experimental workflow for the Hantzsch-type synthesis.

troubleshooting_flowchart cluster_optimization Condition Optimization start Low or No Product Yield? check_reagents Check Purity and Stoichiometry of Starting Materials start->check_reagents Yes impurities Formation of Side Products? start->impurities No optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions screen_solvents Screen Solvents (Ethanol, Methanol, Water) optimize_conditions->screen_solvents optimize_temp Optimize Temperature (Reflux, Microwave) optimize_conditions->optimize_temp add_catalyst Consider Catalyst (Acidic, Basic) optimize_conditions->add_catalyst monitor_reaction Monitor with TLC for Optimal Time impurities->monitor_reaction Yes isolation_issues Difficulty in Isolation/Purification? impurities->isolation_issues No adjust_ph Adjust pH (Acidic conditions may improve regioselectivity) monitor_reaction->adjust_ph protect_groups Protect Sensitive Functional Groups adjust_ph->protect_groups precipitate Induce Precipitation (Add non-solvent, cool) isolation_issues->precipitate Yes end end isolation_issues->end No chromatography Use Column Chromatography precipitate->chromatography

Caption: Troubleshooting flowchart for synthesis optimization.

References

Navigating the Synthesis of 2-Aminothiazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-aminothiazole, a crucial scaffold in medicinal chemistry, is a well-established process, yet it is not without its challenges. The formation of byproducts and impurities can significantly impact yield and purity, posing hurdles for researchers and drug development professionals. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during 2-aminothiazole synthesis, complete with frequently asked questions, detailed experimental protocols, and insights into the impurity landscape.

Troubleshooting Guide

This guide addresses common problems observed during the synthesis of 2-aminothiazole, primarily via the Hantzsch synthesis, which involves the condensation of an α-haloaldehyde or α-haloketone with a thiourea derivative.

Issue Potential Cause Recommended Solution
Low Product Yield Poor quality of starting materials: Chloroacetaldehyde is known to be unstable and can polymerize. Using chloroacetaldehyde acetals can be a more reliable alternative.Use freshly distilled or high-purity starting materials. Consider using a chloroacetaldehyde acetal, which can be hydrolyzed in situ.
Suboptimal reaction temperature: The reaction may be too slow at low temperatures or lead to byproduct formation at excessively high temperatures.Optimize the reaction temperature. For the reaction of chloroacetaldehyde with thiourea, a gentle reflux is often employed.
Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.Ensure accurate molar ratios of the α-halo carbonyl compound and thiourea. A slight excess of thiourea is sometimes used.
Formation of Colored Impurities Side reactions of chloroacetaldehyde: Chloroacetaldehyde can undergo self-condensation or other side reactions, leading to colored polymeric byproducts.Add the chloroacetaldehyde or its precursor slowly to the reaction mixture to maintain a low concentration. Maintain a controlled temperature throughout the addition.
Degradation of 2-aminothiazole: The product itself can be unstable under harsh reaction or work-up conditions.Avoid prolonged reaction times at high temperatures. Use mild conditions for product isolation and purification.
Presence of Isomeric Impurities Reaction pH: The pH of the reaction medium can influence the regioselectivity of the cyclization, leading to the formation of the isomeric 2-imino-2,3-dihydrothiazole. This is more prevalent under acidic conditions.Carefully control the pH of the reaction. Near-neutral or slightly basic conditions generally favor the formation of 2-aminothiazole.
Difficult Product Isolation Product solubility: 2-Aminothiazole has some solubility in water, which can lead to losses during aqueous work-up.Extract the product with a suitable organic solvent. If the product is in the form of a salt, neutralize the solution carefully to precipitate the free base before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazole?

A1: The most widely used method is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloaldehyde or α-haloketone (like chloroacetaldehyde) with thiourea.

Q2: I'm observing a significant amount of a byproduct with a similar mass to my product. What could it be?

A2: A common isomeric byproduct is 2-imino-2,3-dihydrothiazole. Its formation is favored under acidic conditions. You can differentiate it from 2-aminothiazole using spectroscopic methods like NMR.

Q3: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?

A3: The dark coloration is often due to the polymerization or self-condensation of chloroacetaldehyde, especially if it is of low purity or if the reaction temperature is too high. To minimize this, use high-purity chloroacetaldehyde or its acetal precursor and add it gradually to the reaction mixture while carefully controlling the temperature.

Q4: What are the best practices for purifying crude 2-aminothiazole?

A4: Recrystallization is a common and effective method for purifying 2-aminothiazole. Suitable solvents include ethanol, water, or mixtures thereof. For more challenging separations, column chromatography on silica gel can be employed.

Byproducts and Impurities

A key challenge in 2-aminothiazole synthesis is the formation of various byproducts and impurities. Understanding their origin is crucial for optimizing the reaction and purification processes.

Impurity/Byproduct Potential Origin Structure
2-Imino-2,3-dihydrothiazole Isomeric byproduct formed during the Hantzsch synthesis, favored by acidic conditions.
alt text
Unreacted Thiourea Incomplete reaction or use of excess thiourea.
alt text
Polymeric byproducts Self-condensation and polymerization of chloroacetaldehyde.Complex mixture of oligomers/polymers.
Hydrolysis products Hydrolysis of chloroacetaldehyde or the 2-aminothiazole product.Varies depending on the specific reactant/product.

Note: The structures of polymeric byproducts are not well-defined.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiazole via Hantzsch Synthesis

This protocol describes a standard laboratory procedure for the synthesis of 2-aminothiazole.

Materials:

  • Chloroacetaldehyde (50% aqueous solution)

  • Thiourea

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in a mixture of ethanol and water.

  • Slowly add the chloroacetaldehyde solution to the stirred thiourea solution at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 2-aminothiazole.

  • Purify the crude product by recrystallization from ethanol/water.

Protocol 2: Purification of 2-Aminothiazole by Recrystallization

Procedure:

  • Dissolve the crude 2-aminothiazole in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Slowly add hot water to the filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Visualizing Reaction Pathways and Workflows

To better understand the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Hantzsch_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Chloroacetaldehyde Chloroacetaldehyde Intermediate Intermediate Chloroacetaldehyde->Intermediate Nucleophilic attack Thiourea Thiourea Thiourea->Intermediate Cyclization Cyclization Intermediate->Cyclization 2-Aminothiazole 2-Aminothiazole Cyclization->2-Aminothiazole Dehydration (Favored at neutral/basic pH) 2-Imino-2,3-dihydrothiazole 2-Imino-2,3-dihydrothiazole Cyclization->2-Imino-2,3-dihydrothiazole Alternative cyclization (Favored at acidic pH)

Caption: Hantzsch synthesis pathway for 2-aminothiazole and the formation of its isomeric byproduct.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Starting Material Purity? Start->CheckPurity CheckPurity->Start Impure OptimizeTemp Optimize Reaction Temperature? CheckPurity->OptimizeTemp Purity OK OptimizeTemp->Start Suboptimal ControlpH Control Reaction pH? OptimizeTemp->ControlpH Temperature Optimized ControlpH->Start Uncontrolled Purify Purify Product (Recrystallization/ Chromatography) ControlpH->Purify pH Controlled Success High Yield and Purity Achieved Purify->Success

Caption: A logical workflow for troubleshooting common issues in 2-aminothiazole synthesis.

Technical Support Center: Methyl 2-aminothiazole-5-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 2-aminothiazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials such as thiourea and methyl 2-chloro-3-oxopropanoate, by-products from side reactions like N-bromination or phenyl ring bromination products if applicable to the synthesis route, and residual solvents used in the synthesis.[1]

Q2: My purified this compound is off-white or yellowish. Is this normal?

A2: While the pure compound is typically a white to off-white crystalline solid, a yellowish tint can indicate the presence of minor impurities.[2] Further purification by recrystallization or column chromatography may be necessary to achieve higher purity and a whiter appearance.

Q3: What are the recommended solvent systems for recrystallizing this compound?

A3: A range of solvents can be used for recrystallization, depending on the impurities present. Common choices include C1-C6 alcohols (e.g., methanol, ethanol), ethers (e.g., THF), esters, and alkanes (e.g., hexane), or mixtures thereof.[3] A mixture of THF and hexane is a specifically mentioned effective solvent system.[3]

Q4: I am observing "oiling out" during the recrystallization of this compound. What should I do?

A4: "Oiling out" occurs when the compound separates as a liquid instead of crystals. This can happen if the cooling rate is too fast or if the solvent is not ideal. To troubleshoot, try the following:

  • Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Add a co-solvent. If using a single solvent, try adding a miscible co-solvent in which the compound is less soluble to induce crystallization.

  • Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.

  • Use a seed crystal from a previous successful crystallization if available.

Q5: What are the suggested starting conditions for column chromatography purification?

A5: For normal-phase column chromatography, silica gel is a common stationary phase. The mobile phase can be a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). For reverse-phase chromatography, a C18 stationary phase with a mobile phase of water and acetonitrile or methanol is a good starting point.[4][5]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Recovery - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The solution was not cooled sufficiently.- Select a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
Poor Purity - The chosen solvent did not effectively differentiate the solubility of the product and impurities. - Impurities co-precipitated with the product.- Try a different recrystallization solvent or a solvent mixture. - Perform a second recrystallization. - Consider pre-treating the crude material with a solvent that dissolves the impurity but not the product.
No Crystals Form - The solution is too dilute. - The compound is highly soluble in the solvent even at low temperatures.- Concentrate the solution by evaporating some of the solvent. - Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation - Inappropriate mobile phase polarity. - Column overloading.- Adjust the mobile phase composition. For normal phase, increase the polarity of the eluent slowly. For reverse phase, decrease the polarity. - Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly - The mobile phase is too polar (normal phase). - The mobile phase is too non-polar (reverse phase).- Decrease the polarity of the mobile phase (normal phase). - Increase the polarity of the mobile phase (reverse phase).
Product Does Not Elute - The mobile phase is too non-polar (normal phase). - The compound has very strong interactions with the stationary phase.- Increase the polarity of the mobile phase (normal phase). - Consider adding a small percentage of a stronger solvent (e.g., methanol in dichloromethane for silica gel).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair (e.g., Tetrahydrofuran (THF) and Hexane).[3] The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., THF at 50°C) with stirring until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If using a co-solvent like hexane, add it slowly at room temperature until the solution becomes slightly turbid, then gently warm until the solution is clear again before cooling.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method for purity analysis.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% v/v orthophosphoric acid in water) and an organic modifier (e.g., acetonitrile). A starting point could be a 55:45 ratio of aqueous buffer to acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40 °C.

  • Detection: UV detection at 272 nm.[4]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.[4]

  • Analysis: Inject the sample and analyze the chromatogram. Purity can be estimated by the area percentage of the main peak.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)Slightly soluble[2]
MethanolSlightly soluble[2]
EthanolModerately soluble[2]
WaterSparingly soluble[2]

Table 2: Physical and Chemical Properties

Property Value Reference
Molecular Formula C₅H₆N₂O₂S
Molecular Weight 158.18 g/mol
Melting Point 182-186 °C[7][8]
Appearance White to off-white crystalline solid[2]

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Analysis Purity Analysis (HPLC) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure Methyl 2-aminothiazole- 5-carboxylate Analysis->Recrystallization Purity < 98% Analysis->ColumnChromatography Purity < 98% Analysis->PureProduct Purity ≥ 98%

Caption: General purification workflow for this compound.

RecrystallizationTroubleshooting Start Crude Product Dissolved in Hot Solvent Cool Cool Solution Start->Cool OilingOut Oiling Out? Cool->OilingOut CrystalsForm Crystals Form? OilingOut->CrystalsForm No SlowCool Cool Slower/ Add Co-solvent OilingOut->SlowCool Yes Concentrate Concentrate Solution/ Add Anti-solvent CrystalsForm->Concentrate No Filter Filter Crystals CrystalsForm->Filter Yes SlowCool->Cool Concentrate->Cool

Caption: Troubleshooting logic for recrystallization issues.

References

Recrystallization techniques for purifying 2-aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2-aminothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing 2-aminothiazole derivatives?

A1: Ethanol is one of the most frequently cited solvents for the recrystallization of 2-aminothiazole derivatives.[1][2] The choice of solvent is critical and depends on the specific derivative's solubility profile. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Other solvents and solvent systems that can be effective include methanol, benzene, and co-solvent mixtures like ethanol/water or acetone/water.[2][3][4][5]

Q2: How does the amino group on the thiazole ring affect solubility and recrystallization?

A2: The basic amino group on the 2-aminothiazole ring makes the solubility of these derivatives pH-dependent.[6] In acidic conditions, the amino group can be protonated, which generally increases the compound's solubility in aqueous solutions.[6] This property can be leveraged during purification; for instance, by dissolving the compound in an acidic solution to remove non-basic impurities and then inducing crystallization by adjusting the pH.[7]

Q3: What is "oiling out," and how can I prevent it?

A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than as solid crystals. This often happens if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated with impurities. To prevent this, you can try adding a small amount of a solvent in which the compound is more soluble to the hot mixture. Slow cooling of the solution can also encourage crystal formation over oiling out.[1]

Q4: My yield after recrystallization is very low. What are the possible causes and solutions?

A4: A low yield can result from several factors. One of the most common is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved even at low temperatures.[1] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again. Another possibility is that the compound is not sufficiently pure, and the impurities are inhibiting crystallization. In such cases, a preliminary purification step like column chromatography might be necessary.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the recrystallization of 2-aminothiazole derivatives.

Problem Possible Cause Suggested Solution
Compound will not dissolve in the hot solvent. The solvent is not suitable for your compound.Try a more polar solvent. For 2-aminothiazole derivatives, which are generally polar, solvents like ethanol or methanol are good starting points.[2][6] If a single solvent doesn't work, consider a co-solvent system (e.g., ethanol/water).[3]
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or the solution is supersaturated but requires nucleation.Reduce the volume of the solvent by evaporation and allow the solution to cool again.[1] To induce nucleation, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1]
Crystals are colored or appear impure. The impurities are co-crystallizing with your product.Consider a pre-purification step like column chromatography.[2] Alternatively, you can try washing the filtered crystals with a small amount of cold recrystallization solvent.
Recrystallization from a solvent mixture is not working. The solvent ratio is not optimal, or the solvents are not miscible.Ensure the two solvents are miscible. Experiment with different solvent ratios to find the optimal conditions for your specific compound. The goal is to have a solvent system where the compound is soluble in the hot mixture but insoluble when cold.

Experimental Protocols

Detailed Protocol for Recrystallization of a 2-Aminothiazole Derivative from Ethanol

This protocol is a general guideline and may need to be optimized for your specific 2-aminothiazole derivative.

Materials:

  • Crude 2-aminothiazole derivative

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2-aminothiazole derivative in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to cover the solid. Heat the mixture to boiling while stirring.

  • Addition of Hot Solvent: Continue adding hot ethanol dropwise until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase to allow for the formation of larger, purer crystals.

  • Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

Recrystallization_Workflow start Start with Crude 2-Aminothiazole Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for the recrystallization of 2-aminothiazole derivatives.

Troubleshooting_Tree start Recrystallization Problem no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes supersaturated Supersaturated? no_crystals->supersaturated No slow_cooling Cool solution slowly oiling_out->slow_cooling add_cosolvent Add small amount of a 'good' solvent oiling_out->add_cosolvent check_solvent_amount Used too much solvent? low_yield->check_solvent_amount Yes impurities High impurity level? low_yield->impurities Maybe reduce_solvent Reduce solvent volume too_much_solvent->reduce_solvent induce_nucleation Induce nucleation (scratch/seed crystal) supersaturated->induce_nucleation concentrate_filtrate Concentrate filtrate and re-cool check_solvent_amount->concentrate_filtrate pre_purify Pre-purify by chromatography impurities->pre_purify

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Synthesis of Dasatinib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges and improve yields during the synthesis of key dasatinib intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the critical intermediates in the synthesis of Dasatinib?

A1: A crucial intermediate in many synthetic routes to Dasatinib is N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. The purity of this intermediate is vital as it directly impacts the yield and purity of the final active pharmaceutical ingredient (API).[1] Impurities can interfere with downstream reactions, leading to the formation of unwanted by-products.[1]

Q2: What are the common reasons for low yield in the synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide?

A2: Low yields in this synthesis step can often be attributed to several factors:

  • Suboptimal Base and Reaction Temperature: The choice of base and reaction temperature are critical. Using a strong base is necessary, but the conditions must be carefully controlled to minimize side reactions.

  • Moisture in Reaction Components: The presence of moisture can quench the strong bases used in the reaction, leading to incomplete reactions and lower yields.

  • Impurity Formation: The reaction can generate impurities that are difficult to remove and can lower the isolated yield of the desired product.[2]

  • Inefficient Purification: The choice of solvent and crystallization conditions during purification can significantly impact the final yield.

Troubleshooting Guide

Problem: Low yield in the coupling reaction between 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 2-methyl-4,6-dichloropyrimidine.

This reaction is a key step in forming the core structure of a vital Dasatinib intermediate. Below is a troubleshooting workflow and a comparison of different reaction conditions that can affect the yield.

Troubleshooting_Workflow cluster_Start Initial Observation cluster_Investigation Investigation Steps cluster_Action Corrective Actions cluster_Outcome Outcome start Low Yield of Intermediate check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents Start Troubleshooting check_conditions Review Reaction Conditions (Base, Solvent, Temperature) check_reagents->check_conditions ensure_anhydrous Ensure Anhydrous Conditions check_reagents->ensure_anhydrous Reagents OK analyze_impurities Analyze Crude Product for Impurities (TLC, HPLC) check_conditions->analyze_impurities optimize_base Optimize Base and Reaction Temperature check_conditions->optimize_base Conditions Suboptimal analyze_impurities->optimize_base Identify Side Products modify_workup Modify Workup and Purification optimize_base->modify_workup ensure_anhydrous->modify_workup end Improved Yield modify_workup->end

Caption: Troubleshooting workflow for low yield of dasatinib intermediate.

Data on Improving Yield

The selection of a suitable base and the control of reaction temperature are crucial for maximizing the yield of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. The following table summarizes yields obtained under different reaction conditions as reported in a patent for the synthesis of this intermediate.

BaseStarting MaterialSolventReaction TemperatureReaction TimeYield (%)Purity (HPLC) (%)Max Single Impurity (%)
Potassium Hydride (30%)2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideTetrahydrofuran-10°C4h98.799.950.03
Sodium Hydride (60%)2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideTetrahydrofuran-8°C6h97.199.900.04
Sodium Amide2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideTetrahydrofuran-10°C2h96.899.820.06

Data sourced from patent information.[3]

Experimental Protocols

Synthesis of N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide using Potassium Hydride [3]

This protocol describes a high-yield synthesis of a key dasatinib intermediate.

Synthesis_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Workup and Isolation start Cool 80ml THF to -25°C add_kh Add 8.73g Potassium Hydride (30%) start->add_kh add_amide Slowly Add 5.00g 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide add_kh->add_amide add_pyrimidine Add 3.65g 2-methyl-4,6-dichloropyrimidine in 7ml THF add_amide->add_pyrimidine react Warm to -10°C and Stir for 4h add_pyrimidine->react quench Quench with 1mol/L HCl to pH 6 at 0-5°C react->quench crystallize Crystallize for 2h at 0-5°C quench->crystallize isolate Centrifuge, Wash with THF, and Dry crystallize->isolate product Obtain 7.27g Crude Product (98.7% Yield) isolate->product

Caption: Experimental workflow for the synthesis of a key dasatinib intermediate.

Detailed Steps:

  • Preparation: Cool 80ml of tetrahydrofuran (THF) to -25°C in a suitable reaction vessel.

  • Addition of Base: To the cooled THF, add 8.73g of potassium hydride (30% content). Stir the mixture for 10 minutes.

  • Addition of Starting Material: Slowly add 5.00g of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide to the reaction mixture, ensuring the temperature is maintained at -25°C.

  • Addition of Second Reactant: Add a solution of 3.65g of 2-methyl-4,6-dichloropyrimidine in 7ml of THF to the reaction system at once.

  • Reaction: After the addition, warm the reaction mixture to -10°C and stir for 4 hours.

  • Quenching: Slowly add 1mol/L hydrochloric acid to quench the reaction, adjusting the pH to 6. The temperature should be controlled at 0-5°C during this step.

  • Crystallization: Stir the mixture at 0-5°C for 2 hours to allow for crystallization.

  • Isolation: Centrifuge the mixture to collect the solid product. Wash the product with THF and dry to obtain 7.27g of the crude product. This corresponds to a yield of 98.7% with a purity of 99.95% (HPLC) and a maximum single impurity content of 0.03%.[3]

References

Technical Support Center: Methyl 2-aminothiazole-5-carboxylate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl 2-aminothiazole-5-carboxylate in solution. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Like many esters, it is susceptible to hydrolysis, particularly under acidic or basic conditions. The 2-aminothiazole ring can also be sensitive to oxidation and photodegradation.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: For optimal stability, solutions of this compound should be stored at 2-8°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[1] It is advisable to prepare fresh solutions for immediate use whenever possible. Long-term storage in solution is not recommended without conducting specific stability studies.

Q3: In which solvents does this compound exhibit the best solubility and stability?

A3: this compound has slight solubility in DMSO and methanol.[1] While solubility is a key factor, the stability in these solvents can vary. For aqueous solutions, it is crucial to control the pH, as extreme acidic or basic conditions can lead to degradation.

Q4: What are the likely degradation products of this compound?

A4: The primary degradation pathway is the hydrolysis of the methyl ester to form 2-aminothiazole-5-carboxylic acid. Other potential degradation products may arise from the opening of the thiazole ring under harsh conditions or oxidation of the amino group.

Q5: How can I monitor the stability of my this compound solution?

A5: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the parent compound from its degradation products, allowing for accurate quantification of its purity over time.

Troubleshooting Guide

Issue 1: Rapid degradation of the compound is observed in an aqueous buffer.

  • Possible Cause: The pH of the buffer may be too acidic or basic, catalyzing the hydrolysis of the ester group.

  • Troubleshooting Steps:

    • Measure the pH of your buffer.

    • If the pH is outside the neutral range (pH 6-8), consider adjusting it or using a different buffer system.

    • Perform a preliminary study by preparing small batches of the solution in buffers of varying pH to determine the optimal range for stability.

Issue 2: The concentration of the stock solution in DMSO decreases over time, even when stored at low temperatures.

  • Possible Cause: The DMSO may contain water, which can facilitate hydrolysis, or the solution may be exposed to light, causing photodegradation.

  • Troubleshooting Steps:

    • Use anhydrous DMSO to prepare your stock solution.

    • Store the stock solution in amber vials or wrap the vials in aluminum foil to protect it from light.

    • Store the solution in small aliquots to minimize freeze-thaw cycles.

Issue 3: Unexpected peaks appear in the HPLC chromatogram during analysis.

  • Possible Cause: These peaks likely represent degradation products.

  • Troubleshooting Steps:

    • Review the solution preparation and storage procedures to identify any potential causes of degradation.

    • If degradation is suspected, perform a forced degradation study to intentionally generate degradation products and confirm their retention times. This will help in identifying the unknown peaks in your sample chromatogram.

Illustrative Stability Data

The following tables present illustrative quantitative data from a simulated forced degradation study on this compound. This data is intended to provide a general understanding of the compound's stability profile. Actual results may vary depending on the specific experimental conditions.

Table 1: Illustrative Degradation of this compound under Various Stress Conditions

Stress ConditionReagentTemperature (°C)Time (hours)% Degradation (Illustrative)Major Degradation Product
Acidic Hydrolysis0.1 M HCl602415.22-aminothiazole-5-carboxylic acid
Basic Hydrolysis0.1 M NaOH60485.72-aminothiazole-5-carboxylic acid
Oxidative3% H₂O₂25248.5Oxidized derivatives
Thermal-80485.1-
PhotolyticUV light (254 nm)251212.3Photodegradation products

Table 2: Illustrative Stability of this compound in Different Solvents at 4°C

SolventTime (days)% Purity Remaining (Illustrative)
Anhydrous DMSO799.1
Methanol798.5
Acetonitrile799.3
Water (pH 7.0)197.2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Then, dissolve it in the chosen solvent to the stock solution concentration.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 12 hours.

3. Sample Analysis:

  • At the end of the exposure time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using the HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program (Illustrative):

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 50% A, 50% B

      • 15-18 min: Hold at 50% A, 50% B

      • 18-20 min: Return to 95% A, 5% B

      • 20-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution acid Acidic Hydrolysis prep_stock->acid base Basic Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal prep_stock->thermal photo Photolytic prep_stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent This compound hydrolysis_product 2-aminothiazole-5-carboxylic acid parent->hydrolysis_product Hydrolysis (Acid/Base) ring_opening Ring-Opened Products parent->ring_opening Harsh Conditions oxidation_product Oxidized Derivatives parent->oxidation_product Oxidation

Caption: Potential degradation pathways of this compound.

troubleshooting_tree start Instability Observed check_ph Check pH of Solution start->check_ph check_solvent Check Solvent Purity check_ph->check_solvent pH is neutral adjust_ph Adjust pH to Neutral check_ph->adjust_ph pH is acidic/basic check_light Protect from Light? check_solvent->check_light Solvent is pure use_anhydrous Use Anhydrous Solvent check_solvent->use_anhydrous Water present use_amber_vials Use Amber Vials check_light->use_amber_vials No

Caption: Troubleshooting decision tree for solution instability.

References

Technical Support Center: N-Boc Protection of 2-Aminothiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-Boc protection of 2-aminothiazole-5-carboxylates.

Frequently Asked Questions (FAQs)

Q1: My N-Boc protection of 2-aminothiazole-5-carboxylate is showing low to no conversion. What are the potential causes and how can I improve the yield?

A1: Low conversion in the N-Boc protection of 2-aminothiazole-5-carboxylate can stem from several factors. The 2-amino group on the thiazole ring is less nucleophilic than a typical aliphatic amine due to the electron-withdrawing nature of the heterocyclic ring. Here are common causes and troubleshooting steps:

  • Insufficiently Basic Conditions: The reaction often requires a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct. If you are using a weak base or an insufficient amount, the reaction may stall.

    • Solution: Switch to a stronger, non-nucleophilic base such as triethylamine (TEA) or consider using a catalytic amount of 4-dimethylaminopyridine (DMAP), which is an effective acylation catalyst.[1] Ensure at least one equivalent of base is used if starting from the free amine.

  • Low Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture can significantly increase the reaction rate.[2] Temperatures around 40-55°C are often effective.[3] For more challenging substrates, refluxing in a suitable solvent like THF may be necessary.[4]

  • Inadequate Reagent Stoichiometry: Using an insufficient amount of the Boc-protecting agent will naturally lead to incomplete conversion.

    • Solution: Use a slight excess of di-tert-butyl dicarbonate (Boc)₂O, typically 1.1 to 1.5 equivalents.[2]

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting the reaction rate.

    • Solution: Select a solvent in which the 2-aminothiazole-5-carboxylate is fully soluble. Tetrahydrofuran (THF) and 1,4-dioxane are commonly used solvents for this reaction.[4][5]

Q2: I'm observing the formation of a major byproduct that appears to be the di-Boc protected amine. How can I prevent this?

A2: The formation of the N,N-di-Boc derivative is a common side reaction when protecting primary amines, especially under forcing conditions.[2]

  • Control Stoichiometry: The most effective way to minimize di-protection is to use a controlled amount of (Boc)₂O. Avoid using a large excess; 1.1 to 1.2 equivalents is generally sufficient.[1]

  • Base Selection: The choice of base can influence the formation of the di-Boc product. Using a very strong base can sometimes promote over-reaction.[6] Triethylamine is a commonly used base that can provide good results.[5]

  • Reaction Monitoring: Carefully monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further reaction to the di-Boc product.

Q3: My reaction is complete, but I am struggling to purify the N-Boc protected product from the remaining (Boc)₂O and other byproducts. What is a recommended workup procedure?

A3: A standard workup procedure can effectively remove excess reagents and byproducts:

  • Quench Excess (Boc)₂O: If a significant excess of (Boc)₂O was used, it can be quenched by adding a small amount of a primary or secondary amine, such as a few drops of N,N-dimethylethylenediamine, or by adding water and stirring for an hour.

  • Aqueous Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1N HCl or saturated NH₄Cl solution) to remove the base (like TEA or DMAP). Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts. Finally, wash with brine to remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or flash column chromatography on silica gel.[7]

Q4: Can I perform this reaction without a solvent?

A4: While less common for this specific substrate, solvent-free conditions for N-Boc protection have been reported for other amines and can be an environmentally friendly alternative. This approach typically involves heating the neat mixture of the amine and (Boc)₂O. However, for 2-aminothiazole-5-carboxylates, solubility and reaction control might be challenging. A solvent is generally recommended to ensure a homogeneous reaction mixture and better temperature control.

Data Presentation

The following tables summarize various reported conditions for the N-Boc protection of 2-aminothiazole-5-carboxylates and related compounds to provide a comparative overview.

Table 1: Reaction Conditions for N-Boc Protection of 2-Aminothiazole-5-carboxylates

Starting MaterialBoc Reagent (Equivalents)Base (Equivalents)SolventTemperatureTime (h)Yield (%)Reference
Ethyl 2-aminothiazole-5-carboxylate(Boc)₂O (1.2)TEA (1.5)1,4-DioxaneRoom Temp.659.5[5]
Methyl 2-aminothiazole-5-carboxylate(Boc)₂O (1.2)DMAP (0.066)THFReflux10N/A[4]
Ethyl 5-aminothiazole-2-carboxylate(Boc)₂O (1.2)DMAP (catalytic)THFRoom Temp.688.2[1]

N/A: Not available in the cited source.

Experimental Protocols

Detailed Methodology for N-Boc Protection of Ethyl 2-aminothiazole-5-carboxylate

This protocol is adapted from a reported procedure.[5]

Materials:

  • Ethyl 2-aminothiazole-5-carboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 1,4-Dioxane

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl 2-aminothiazole-5-carboxylate (1.0 eq) in 1,4-dioxane, add triethylamine (1.5 eq).

  • To this stirring solution, add di-tert-butyl dicarbonate (1.2 eq).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add deionized water and extract with ethyl acetate.

  • Separate the organic layer and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dissolve Ethyl 2-aminothiazole-5-carboxylate in 1,4-Dioxane add_base Add Triethylamine (1.5 eq) start->add_base add_boc Add (Boc)₂O (1.2 eq) add_base->add_boc react Stir at Room Temperature (6 hours) add_boc->react monitor Monitor by TLC react->monitor monitor->react Incomplete concentrate Remove Solvent monitor->concentrate Reaction Complete extract Aqueous Workup (EtOAc/Water/Brine) concentrate->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify end Final Product: Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate purify->end

Caption: Experimental workflow for the N-Boc protection of ethyl 2-aminothiazole-5-carboxylate.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Conversion? cause1 Insufficient Basicity start->cause1 cause2 Low Temperature start->cause2 cause3 Incorrect Stoichiometry start->cause3 cause4 Poor Solubility start->cause4 sol1 Use Stronger Base (TEA) or Catalyst (DMAP) cause1->sol1 sol2 Increase Temperature (40-55°C or Reflux) cause2->sol2 sol3 Use Slight Excess of (Boc)₂O (1.1-1.5 eq) cause3->sol3 sol4 Choose Appropriate Solvent (THF, Dioxane) cause4->sol4 success Improved Yield sol1->success sol2->success sol3->success sol4->success

Caption: Troubleshooting logic for low conversion in N-Boc protection reactions.

References

Technical Support Center: Flow Chemistry Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing flow chemistry for the synthesis of 2-aminothiazole derivatives. It provides troubleshooting guidance and answers to frequently asked questions to help overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent method for synthesizing 2-aminothiazole derivatives in a continuous flow setup?

A1: The most common method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[1] This reaction is well-suited for flow chemistry as it can be performed at elevated temperatures and pressures, significantly reducing reaction times compared to batch processing.[2]

Q2: What are the primary advantages of using flow chemistry for 2-aminothiazole synthesis over traditional batch methods?

A2: Flow chemistry offers several key advantages, including:

  • Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling hazardous reagents and exothermic reactions.

  • Improved Heat and Mass Transfer: Superior heat and mass transfer in flow reactors leads to better temperature control, higher yields, and fewer side products.

  • Rapid Reaction Optimization: The ability to quickly change parameters such as temperature, residence time, and stoichiometry allows for efficient optimization of reaction conditions.

  • Scalability: Processes developed on a small scale in the lab can often be scaled up for larger production runs by simply running the system for longer or by using larger reactors.[3]

  • Automation: Continuous flow systems can be automated for high-throughput synthesis and library generation.[2]

Q3: What are the typical challenges encountered during the flow synthesis of 2-aminothiazole derivatives?

A3: Common challenges include reactor clogging due to the precipitation of products or byproducts, managing back pressure, ensuring reagent solubility in the chosen solvent system, and optimizing reaction conditions to maximize yield and minimize impurity formation.[4][5]

Q4: How can I effectively screen for optimal reaction conditions in a flow chemistry setup?

A4: A systematic approach is recommended. Vary one parameter at a time (e.g., temperature, residence time, reagent concentration, or stoichiometry) while keeping others constant. Automated flow chemistry systems can streamline this process by running a series of experiments with different conditions and analyzing the output in real-time or via offline analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the flow synthesis of 2-aminothiazole derivatives.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Suboptimal reaction temperature or residence time.- Inefficient mixing of reagents.- Poor quality or incorrect stoichiometry of starting materials.- Inappropriate solvent choice.- Systematically vary the temperature and residence time to find the optimal conditions.- Ensure your flow reactor design promotes efficient mixing (e.g., using packed-bed reactors, static mixers, or oscillatory flow).- Verify the purity of your α-haloketone and thiourea, and ensure accurate molar ratios.- Screen different solvents or solvent mixtures to improve solubility and reaction rates.[6]
Reactor Clogging or High Back Pressure - Precipitation of the 2-aminothiazole product or a reaction byproduct.- Low solubility of reagents in the reaction solvent.- Reaction temperature is too low, causing precipitation.- Increase the solvent flow rate to help carry solids through the reactor.- Choose a solvent in which all components (reactants and products) have good solubility at the reaction temperature.- Increase the reaction temperature to improve solubility.- Employ a reactor with a larger internal diameter.- Consider using an ultrasonic bath around the reactor to prevent particle agglomeration.[7]
Formation of Impurities or Side Products - Reaction temperature is too high or residence time is too long.- Incorrect stoichiometry leading to side reactions.- Presence of reactive functional groups on starting materials.- Optimize the temperature and residence time by gradually decreasing them while monitoring the reaction outcome.- Carefully control the stoichiometry of the reactants.- Protect sensitive functional groups on your reactants before performing the synthesis.
Poor Reproducibility - Fluctuations in pump flow rates.- Inconsistent temperature control.- Variability in the quality of reagents.- Calibrate your pumps regularly to ensure accurate and stable flow rates.- Ensure your heating system provides consistent and uniform temperature control along the reactor.- Use reagents from the same batch and of high purity for consistent results.

Experimental Protocols

Key Experiment: Continuous Flow Synthesis of N-(Phenylthiazol-2-yl)acetamide

This protocol describes the optimization and scaling of the synthesis of a 2-aminothiazole derivative using a continuous flow system.

Materials and Reagents:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

Equipment:

  • Labtrix® Start system (for mg-scale optimization)

  • Two syringe pumps

  • Glass microreactor (32 µL)

  • Back pressure regulator

  • Collection vial

Procedure (mg-Scale Optimization):

  • Solution Preparation:

    • Prepare a solution of 2-bromoacetophenone in methanol.

    • Prepare a solution of thiourea in methanol.

  • System Setup:

    • Set up the Labtrix® Start system with the 32 µL glass microreactor.

    • Prime the pumps and lines with methanol.

  • Reaction Execution:

    • Pump the two reagent solutions into the microreactor at equal flow rates.

    • The combined stream is heated to the desired temperature within the reactor.

    • The reaction mixture exits the reactor and passes through a back pressure regulator before being collected.

  • Work-up and Analysis:

    • The collected reaction mixture is neutralized with a 5% sodium carbonate solution, causing the product to precipitate.

    • The precipitate is filtered, washed with water, and dried.

    • The product is analyzed by techniques such as NMR and TLC to determine yield and purity.[8]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Hantzsch Thiazole Synthesis in Flow
EntryReactant A Concentration (M)Reactant B Concentration (M)Temperature (°C)Residence Time (min)Yield (%)
10.10.1801075
20.10.11001085
30.10.11201092
40.10.1120588
50.20.2120595

This table presents representative data for the optimization of a generic Hantzsch thiazole synthesis in a flow reactor, illustrating the impact of temperature and residence time on product yield.

Mandatory Visualizations

Flow_Synthesis_Workflow cluster_prep Reagent Preparation cluster_flow Flow Reaction cluster_workup Work-up & Analysis ReagentA Prepare Solution of α-Haloketone Pumps Syringe Pumps ReagentA->Pumps ReagentB Prepare Solution of Thiourea Derivative ReagentB->Pumps Reactor Heated Flow Reactor (e.g., Microreactor, PFR) Pumps->Reactor Controlled Flow Rates BPR Back Pressure Regulator Reactor->BPR Collection Collect Reaction Mixture BPR->Collection Purification Purification (e.g., Precipitation, Extraction) Collection->Purification Analysis Analysis (e.g., NMR, LC-MS) Purification->Analysis

Caption: Workflow for the continuous flow synthesis of 2-aminothiazole derivatives.

Troubleshooting_Logic Start Low Product Yield? Check_Temp_Time Optimize Temperature and Residence Time Start->Check_Temp_Time Yes Clogging Reactor Clogging? Start->Clogging No, but... Check_Mixing Improve Reactor Mixing Check_Temp_Time->Check_Mixing Check_Reagents Verify Reagent Quality and Stoichiometry Check_Mixing->Check_Reagents Check_Solvent Screen Solvents Check_Reagents->Check_Solvent Increase_Flow Increase Flow Rate Clogging->Increase_Flow Yes Change_Solvent Change Solvent Increase_Flow->Change_Solvent Increase_Temp Increase Temperature Change_Solvent->Increase_Temp Use_Ultrasound Apply Ultrasonication Increase_Temp->Use_Ultrasound

Caption: Troubleshooting decision tree for flow synthesis of 2-aminothiazoles.

References

Scale-up considerations for Methyl 2-aminothiazole-5-carboxylate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Methyl 2-aminothiazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: Several synthetic routes are available, with the Hantzsch thiazole synthesis and its variations being the most common. A widely used approach involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For instance, the reaction of methyl 2-chloroacetoacetate with thiourea is a frequently employed method.[1] Another approach involves the electrophilic α-bromination of ethyl β-ethoxyacrylate followed by thiazole ring formation with thiourea.[2] For large-scale production, "one-pot" synthesis methods, which combine multiple reaction steps like bromination and cyclization without isolating intermediates, can improve efficiency and yield.[3]

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: When scaling up the production of this compound, it is crucial to adhere to strict safety protocols. Key considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5][6] For large-scale operations or when dust generation is likely, a dust respirator is recommended.[4][6]

  • Ventilation: All handling and reactions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

  • Material Handling: Avoid all personal contact with the material, including inhalation.[4] Do not eat, drink, or smoke in the handling area.[4][5] Containers should be kept tightly closed when not in use.[5][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[5]

  • Emergency Procedures: Ensure that eyewash stations and safety showers are readily accessible.[5] In case of a spill, immediately clean it up using dry procedures to avoid generating dust.[4]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated place.[5][6] The recommended storage temperature is between 2°C and 8°C.[7] Keep the container tightly closed and protect it from sunlight and excess heat.[5]

Troubleshooting Guide

Q4: We are observing a low yield in our scaled-up reaction. What are the potential causes and solutions?

A4: Low yields during scale-up can be attributed to several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.

  • Suboptimal Temperature Control: Poor heat transfer in larger reactors can lead to localized hot or cold spots, affecting reaction kinetics and promoting side reactions.

    • Solution: Ensure efficient stirring and use a reactor with appropriate heat transfer capabilities. A staged temperature profile might be necessary for large-scale batches.

  • Impure Starting Materials: The purity of reactants like methyl 2-chloroacetoacetate and thiourea is critical.

    • Solution: Use high-purity starting materials. Consider purifying the reactants before use if their quality is questionable.

  • Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product.

    • Solution: Analyze the crude product to identify major byproducts. Adjusting reaction conditions such as temperature, solvent, and reactant stoichiometry can help minimize side reactions. A "one-pot" synthesis approach has been shown to simplify operations and improve yields by minimizing the handling of intermediates.[3]

Q5: We are facing difficulties with the purification of the final product. What are the recommended purification methods for large-scale production?

A5: Purification on a large scale often requires different techniques than those used in a laboratory setting.

  • Recrystallization: This is a preferred method for purifying solid compounds on a large scale.[8]

    • Recommended Solvents: Solvents such as methanol, ethanol, hexane, tetrahydrofuran (THF), and water, or mixtures thereof, can be effective for recrystallization.[8]

    • Procedure: Dissolve the crude product in a suitable solvent at an elevated temperature and then allow it to cool slowly to form crystals. The purity can be improved by washing the filtered crystals with a cold solvent.

  • Slurry Washing: If the impurities are significantly more soluble than the product in a particular solvent, washing the crude solid with that solvent (slurry washing) can be an effective purification step.

  • pH Adjustment: The product's solubility may be pH-dependent. Adjusting the pH of the solution can sometimes facilitate the precipitation of the pure product or the removal of impurities. For instance, after synthesis, basifying with ammonia water has been used to purify the target product.[3]

Q6: Our final product is showing significant impurity peaks in the analysis. How can we identify and minimize these impurities?

A6: Impurity formation is a common challenge during scale-up. Here's a systematic approach to address this issue:

  • Impurity Identification: Use analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the major impurities.

  • Common Impurities and Their Sources:

    • Unreacted Starting Materials: Incomplete reaction.

    • Byproducts from Side Reactions: For example, competitive electrophilic bromination on the amide-nitrogen or the phenyl ring in related syntheses can be a concern.[2]

  • Minimizing Impurities:

    • Optimize Reaction Conditions: Adjusting the temperature, reaction time, and the order of reagent addition can significantly impact byproduct formation.

    • Control Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reactant may lead to the formation of specific impurities.

    • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related impurities.[8]

Data Presentation

Table 1: Summary of Reaction Parameters for a Patented Large-Scale Synthesis

ParameterValueReference
Reactants [8]
Mucochloric acid400 kg[8]
Thiourea92 kg[8]
Solvents [8]
Acetic acid253 L (initial), 715 L (distilled off), 1023 L (dilution)[8]
Methanol847 L (added), ~780 L (distilled off)[8]
Reagents [8]
Hydrochloric acid (37%)600 L and 109 kg[8]
Sodium methanolate (30% in methanol)135 kg[8]
Reaction Temperature 40-65°C[8]
pH Adjustment pH 8-9[8]
Overall Yield 68%[8]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Bromination and Cyclization

This protocol is based on a "one-pot" method which can be advantageous for scale-up.[3]

  • Bromination: In a suitable reactor, dissolve acetoacetate in a solvent mixture of water and tetrahydrofuran. Cool the mixture to 0°C.

  • Slowly add N-bromosuccinimide (NBS) to the cooled solution while maintaining the temperature. The reaction is typically allowed to proceed for 1-2 hours.

  • Cyclization: After the bromination is complete, add the N-monosubstituted thiourea derivative to the reaction mixture.

  • Heat the reaction mixture in a water bath to 80-90°C and maintain this temperature for 1-20 hours, monitoring the reaction progress.

  • Workup and Purification: After the reaction is complete, cool the mixture. The resulting salt of the 2-substituted amino-4-methyl-5-formate thiazole can be basified with ammonia water to yield the final product, which can then be purified.

Protocol 2: Large-Scale Synthesis from Mucochloric Acid [8]

  • Charge a suitable vessel with a sodium sulfite solution. Add mucochloric acid while maintaining the temperature between 10-50°C.

  • After the addition is complete, stir the mixture and then cool it. Add hydrochloric acid and continue stirring at a low temperature.

  • Filter the resulting suspension to collect the intermediate.

  • In a separate vessel, charge the intermediate and methanol. Add a solution of sodium methanolate in methanol and stir.

  • Distill off a portion of the methanol.

  • Purge the vessel with nitrogen and dilute the reaction mixture with acetic acid. Distill off the residual methanol as a mixture with acetic acid.

  • Add more acetic acid and hydrochloric acid, followed by the addition of thiourea.

  • Heat the reaction mixture to 60-65°C and stir for several hours.

  • Distill off a significant portion of the acetic acid.

  • Add methanol and then distill off a methanol/acetic acid mixture.

  • Add more methanol and a solution of sodium methanolate to adjust the pH to 8-9 for product precipitation.

  • The crude product can be purified by recrystallization from a suitable solvent system like THF/hexane.

Mandatory Visualization

experimental_workflow start Start bromination Bromination: Acetoacetate + NBS in Water/THF at 0°C start->bromination cyclization Cyclization: Add Thiourea Derivative Heat to 80-90°C bromination->cyclization 'One-Pot' workup Workup: Cooling and Basification with Ammonia Water cyclization->workup purification Purification workup->purification end Final Product purification->end

Caption: "One-Pot" Synthesis Workflow for this compound.

Caption: Troubleshooting Logic for Low Yield Issues.

References

Validation & Comparative

Methyl 2-aminothiazole-5-carboxylate vs. ethyl 2-aminothiazole-5-carboxylate in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry and pharmaceutical synthesis, the selection of appropriate starting materials and intermediates is paramount to the efficiency and success of a synthetic route. Among the privileged scaffolds in medicinal chemistry, the 2-aminothiazole core is a recurring motif in a multitude of biologically active compounds. This guide provides a detailed, objective comparison of two closely related and widely used building blocks: methyl 2-aminothiazole-5-carboxylate and ethyl 2-aminothiazole-5-carboxylate. This analysis is supported by experimental data on their synthesis, physical properties, and performance in subsequent chemical transformations, with a focus on their application as key intermediates in the synthesis of the anticancer drug Dasatinib.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical properties of these reagents is crucial for their handling, storage, and application in various reaction conditions. The primary difference between the two compounds lies in the ester group, which influences properties such as molecular weight, melting point, and solubility.

PropertyThis compoundEthyl 2-aminothiazole-5-carboxylate
CAS Number 6633-61-032955-21-8[1]
Molecular Formula C₅H₆N₂O₂SC₆H₈N₂O₂S[1]
Molecular Weight 158.18 g/mol 172.20 g/mol [1]
Appearance White to off-white crystalline solid, Tan to Light Brown Solid[2][3]White to yellow or light brown crystal or powder[4]
Melting Point 182-186 °C[5]159-163 °C[1]
Solubility Sparingly soluble in water; Moderately soluble in ethanol, methanol, and DMSO.[2][3]Insoluble in water.[4]
Storage Temperature 2-8°C, Keep in dark place, Inert atmosphere.2-8°C[1]

Synthesis and Yield Comparison

Both esters are commonly prepared via the Hantzsch thiazole synthesis, which involves the condensation of a thiourea with an α-halocarbonyl compound. The choice of starting materials for the α-halocarbonyl component dictates the final ester product.

Synthetic Pathways

The general synthetic approach for both esters involves the reaction of a thiourea with a suitable α-halo-β-ketoester or its equivalent. Below are the graphical representations of the synthetic pathways.

G Synthesis of this compound reagents Thiourea + Methyl 2-chloro-3-oxopropionate product This compound reagents->product Hantzsch Synthesis conditions Reflux in Water product->conditions

Caption: General synthesis of this compound.

G Synthesis of Ethyl 2-aminothiazole-5-carboxylate reagents Thiourea + Ethyl 2-chloro-3-oxopropionate (from Ethyl 3-ethoxyacrylate + NBS) product Ethyl 2-aminothiazole-5-carboxylate reagents->product Hantzsch Synthesis conditions One-pot or two-step process product->conditions

Caption: General synthesis of Ethyl 2-aminothiazole-5-carboxylate.

Comparative Synthesis Data

While various synthetic methods exist with differing yields, a direct comparison under identical conditions is ideal for evaluation. A patent for the synthesis of Dasatinib intermediates provides valuable comparative data for the coupling of 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with methyl, ethyl, and isopropyl 2-aminothiazole-5-formate.[6][7]

EsterStarting MaterialReported Yield
Methyl Methyl 2-aminothiazole-5-formate[6][7]83.8%
Ethyl Ethyl 2-aminothiazole-5-formate[6][7]70.5%
Isopropyl Isopropyl 2-aminothiazole-5-formate[6][7]65.2%

This data suggests that under the specified reaction conditions for this particular transformation, the methyl ester provides a significantly higher yield compared to the ethyl and isopropyl esters. This could be attributed to the smaller steric hindrance of the methyl group, potentially allowing for faster reaction kinetics.

Performance in Synthesis: A Case Study in Dasatinib Intermediate Synthesis

The utility of these esters as synthetic intermediates is a critical factor in their selection. As previously mentioned, both are employed in the synthesis of Dasatinib. The synthetic step involves the coupling of the 2-aminothiazole ester with a pyrimidine derivative, followed by hydrolysis of the ester and subsequent amidation.

The workflow for this key transformation can be visualized as follows:

G Workflow for Dasatinib Intermediate Synthesis start Methyl or Ethyl 2-aminothiazole-5-carboxylate step1 Coupling with 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol start->step1 intermediate Coupled Ester Intermediate step1->intermediate step2 Ester Hydrolysis intermediate->step2 acid Carboxylic Acid Intermediate step2->acid step3 Amidation with 2-chloro-6-methylaniline acid->step3 dasatinib Dasatinib step3->dasatinib

Caption: Key steps in Dasatinib synthesis utilizing the title esters.

Based on the yield data presented in the previous section, This compound demonstrates superior performance in the coupling reaction , providing a 13.3% higher yield than its ethyl counterpart under the documented conditions.[6][7] While the subsequent hydrolysis rates of the methyl and ethyl esters are not directly compared in the available literature, it is a general principle in organic chemistry that methyl esters can be more readily hydrolyzed than ethyl esters due to reduced steric hindrance. This could potentially translate to shorter reaction times or milder conditions for the hydrolysis step when using the methyl ester.

Experimental Protocols

For the benefit of researchers, detailed experimental protocols for the synthesis of both esters are provided below.

Synthesis of this compound

A reported synthesis involves the reaction of methyl 2-chloro-3-oxopropionate with thiourea.

  • Materials: Methyl 2-chloro-3-oxopropionate, Thiourea, Water, Activated carbon, 2.5 N Sodium hydroxide solution.

  • Procedure:

    • A mixture of 2.4 g of methyl 2-chloro-3-oxopropionate, 20 mL of water, and 1.75 g of thiourea is refluxed for 2 hours.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • 0.25 g of activated carbon is added for decolorization, and the mixture is filtered.

    • The filtrate is neutralized by the slow addition of a 2.5 N sodium hydroxide solution.

    • The resulting precipitate is collected by filtration to yield this compound.

  • Reported Yield: 44%

Synthesis of Ethyl 2-aminothiazole-5-carboxylate[9]

A common one-pot synthesis proceeds from ethyl 3-ethoxyacrylate.[8]

  • Materials: Ethyl 3-ethoxyacrylate, N-bromosuccinimide (NBS), Dioxane, Water, Thiourea, Ammonia solution.[8]

  • Procedure:

    • N-bromosuccinimide (19.6 g, 0.11 mol) is slowly added to a solution of ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in a 1:1 mixture of water and dioxane (100 mL) at -10 °C.[8]

    • The reaction mixture is stirred at room temperature for 1 hour.[8]

    • Thiourea (7.6 g, 0.1 mol) is added, and the mixture is heated to 80 °C for 1 hour.[8]

    • After cooling to room temperature, ammonia solution (20 mL) is added.[8]

    • The resulting paste is stirred for 10 minutes and then filtered.[8]

    • The filter cake is washed with water and dried under vacuum to give the final product.[8]

  • Reported Yield: 70%[8]

Another high-yield method has also been reported:

  • Materials: Ethyl 3-ethoxyacrylate, Urea, Potassium sulfide, Nano-copper powder, Tetrahydrofuran (THF), Water.[8]

  • Procedure:

    • Under a nitrogen atmosphere, ethyl 3-ethoxyacrylate (14.4 g, 100 mmol), urea (12 g, 200 mmol), potassium sulfide (33 g, 300 mmol), and nano-copper powder (1.4 g) are reacted in a 6:1 mixture of THF and water (100 mL) at 55 °C for 1.5 hours.[8]

    • The mixture is cooled to room temperature and poured into ice water.[8]

    • The product is extracted with dichloromethane.[8]

    • The organic phase is concentrated, washed, and recrystallized from ethanol.[8]

  • Reported Yield: 95.7%[8]

Conclusion and Recommendations

Both methyl and ethyl 2-aminothiazole-5-carboxylate are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceutical compounds like Dasatinib.

  • This compound appears to offer a significant advantage in terms of yield in the crucial coupling step for the synthesis of a Dasatinib intermediate.[6][7] Its lower steric hindrance may also facilitate subsequent ester hydrolysis.

  • Ethyl 2-aminothiazole-5-carboxylate is also a widely used and effective intermediate. While the yield in the specific Dasatinib intermediate synthesis was lower than that of the methyl ester, various high-yielding synthetic routes for its preparation are well-documented.[8]

Recommendation: For synthetic routes where yield in subsequent coupling reactions is critical, This compound may be the preferred reagent . However, the choice of reagent will ultimately depend on a variety of factors including the specific reaction conditions, cost and availability of starting materials, and the desired downstream processing. Researchers should consider the trade-offs between the potentially higher reactivity of the methyl ester and the well-established and varied synthetic protocols for the ethyl ester. It is recommended to perform small-scale trials to determine the optimal reagent for a specific synthetic transformation.

References

Comparative Biological Activity of Methyl 2-aminothiazole-5-carboxylate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of Methyl 2-aminothiazole-5-carboxylate analogs. It provides a synthesis of experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways to support further investigation and drug discovery efforts.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Analogs of this parent molecule have been extensively investigated for their therapeutic potential, demonstrating significant efficacy in areas such as oncology, anti-inflammatory, and infectious diseases. This guide summarizes the comparative biological activity of these analogs, presenting key quantitative data and the experimental context necessary for its interpretation.

Anticancer Activity

Derivatives of this compound have shown potent antiproliferative activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer-related signaling pathways, such as Bcr-Abl kinase and histone deacetylases (HDACs).

Bcr-Abl and HDAC Inhibition

In the pursuit of novel treatments for chronic myeloid leukemia (CML), researchers have designed dual inhibitors targeting both the Bcr-Abl fusion protein and HDACs. This approach is based on the synergistic effects observed when combining HDAC inhibitors with kinase inhibitors. A series of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives were synthesized and evaluated for their dual inhibitory activity.[1]

Table 1: In Vitro Antiproliferative Activity of Selected 2-aminothiazole-5-carboxamide Analogs

CompoundTarget Cell LineIC50 (µM)Reference
6a K562 (Leukemia)Not Specified[1]
6m K562 (Leukemia)Not Specified[1]
6a DU145 (Prostate Cancer)Not Specified[1]
6m DU145 (Prostate Cancer)Not Specified[1]
Dasatinib K562 (Leukemia)< 1[2]
6d K562 (Leukemia)Comparable to Dasatinib[2]
6d MCF-7 (Breast Cancer)20.2[2]
6d HT-29 (Colon Cancer)21.6[2]

Note: Specific IC50 values for compounds 6a and 6m were not provided in the abstract.

Signaling Pathways

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Survival This compound Analog (e.g., Dasatinib) This compound Analog (e.g., Dasatinib) This compound Analog (e.g., Dasatinib)->BCR-ABL Inhibition

HDAC_Signaling_Pathway cluster_nucleus Nucleus Histones Histones HDAC HDAC Histones->HDAC Deacetylation Chromatin Chromatin Histones->Chromatin Condensed HDAC->Histones Acetylated Histones Acetylated Histones Acetylated Histones->Chromatin Relaxed Gene Expression Gene Expression Chromatin->Gene Expression This compound Analog This compound Analog This compound Analog->HDAC Inhibition

Phosphodiesterase (PDE) and Cyclooxygenase (COX) Inhibition

Certain 2-aminothiazole derivatives have been investigated as regulators of phosphodiesterase type 5 (PDE5) and as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), indicating their potential in treating erectile dysfunction and inflammation.

Table 2: In Vitro PDE5, COX-1, and COX-2 Inhibitory Activity of Selected 2-Aminothiazole Analogs

CompoundPDE5 Inhibition (%) at 10 µMCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
23a 1001.00 - 6.34 (range for all tested compounds)0.09 - 0.71 (range for all tested compounds)[3]
23c 1001.00 - 6.34 (range for all tested compounds)0.09 - 0.71 (range for all tested compounds)[3]
Celecoxib N/A7.210.83[3]

Note: Specific IC50 values for individual compounds against COX-1 and COX-2 were presented as a range for the entire series in the source.[3]

Signaling Pathway

PDE5_Signaling_Pathway cluster_cell Smooth Muscle Cell GTP GTP sGC Soluble Guanylate Cyclase GTP->sGC cGMP cGMP sGC->cGMP PDE5 PDE5 cGMP->PDE5 Hydrolysis PKG Protein Kinase G cGMP->PKG GMP GMP PDE5->GMP Relaxation Relaxation PKG->Relaxation This compound Analog This compound Analog This compound Analog->PDE5 Inhibition

Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Analogs of this compound have demonstrated promising activity against this pathogen.

Table 3: In Vitro Antimycobacterial Activity of Selected 2-Aminothiazole-4-Carboxylate Analogs

CompoundM. tuberculosis H37Rv MIC (µg/mL)M. tuberculosis H37Rv MIC (µM)Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylate (2) 0.060.24[4][5]
Methyl 2-amino-5-methylthiazole-4-carboxylate (6) 1693[4][5]
2-amino-5-methylthiazole-4-carboxylic acid (9) 0.060.35[4][5]
2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid (11) 32125[4][5]
Isoniazid (INH) 0.251.8[4][5]
Thiolactomycin (TLM) 1362.5[4][5]

Experimental Protocols

A general workflow for the synthesis and biological evaluation of this compound analogs is presented below. For detailed, compound-specific methodologies, readers are encouraged to consult the cited literature.

Experimental_Workflow Start Start Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Biological_Screening In Vitro Biological Screening Purification->Biological_Screening Anticancer_Assay Antiproliferative Assays (e.g., MTT) Biological_Screening->Anticancer_Assay Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase, PDE, COX) Biological_Screening->Enzyme_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC determination) Biological_Screening->Antimicrobial_Assay Data_Analysis Data Analysis (IC50/MIC Calculation) Anticancer_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis End End Lead_Optimization->End

Antiproliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength using a microplate reader. The IC50 value is then calculated.

Antimycobacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis is determined using a broth microdilution method.

  • Bacterial Culture: M. tuberculosis H37Rv is grown in a suitable liquid medium (e.g., Middlebrook 7H9).

  • Compound Preparation: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of the mycobacterial suspension is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for a specified period.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Enzyme Inhibition Assays (General Protocol)
  • Enzyme and Substrate Preparation: The target enzyme (e.g., PDE5, COX-1, COX-2) and its specific substrate are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The formation of the product or the depletion of the substrate is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • IC50 Calculation: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is determined.

References

The 2-Aminothiazole Scaffold: A Privileged Structure in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology and inflammatory diseases. Its rigid structure and capacity for diverse substitutions allow it to form key interactions within the ATP-binding pocket of various kinases, leading to potent and often selective inhibition. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole-based kinase inhibitors, supported by quantitative data and detailed experimental methodologies.

Comparative Kinase Inhibitory Activity

The versatility of the 2-aminothiazole scaffold is evident in its ability to be tailored to inhibit a wide range of kinases. The following table summarizes the inhibitory activities (IC50) of representative 2-aminothiazole derivatives against several key kinase targets. This data highlights how modifications to the core structure influence potency and selectivity.

Compound/Drug NameR1 (at 2-amino position)R2 (at C4 of thiazole)R3 (at C5 of thiazole)Target KinaseIC50 (nM)Reference
Dasatinib 2-chloro-6-methylphenylH-C(O)NH-(2-chloro-6-methylphenyl)Bcr-Abl<1[1][2]
Src0.5[1][2]
Lck1[3]
c-Kit5[4]
Compound 8n Pyridinyl derivativeHComplex amideCHK14.25[5][6]
Aurora Inhibitor A 4-morpholinophenylamino-pyrimidinyl4-methylHAurora A79[7]
Aurora Inhibitor B 4-morpholinophenylamino-pyrimidinylH5-bromoAurora A140[7]
ITK Inhibitor 2 Substituted phenylH-(thiomethyl)arylItkPotent (specific IC50 not provided in abstract)[8]
CK2 Inhibitor 27 4-benzoic acid derivative4-naphthalen-2-ylHCK2α (allosteric)600[9]

Note: The inhibitory activities are highly dependent on the specific assay conditions. The data presented here is for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The SAR of 2-aminothiazole kinase inhibitors is a complex interplay of substitutions at three key positions: the 2-amino group, and the C4 and C5 positions of the thiazole ring.

  • 2-Amino Group (R1): This position is critical for establishing hydrogen bonds with the hinge region of the kinase ATP-binding site. Typically, a substituted aryl or heteroaryl ring at this position, as seen in Dasatinib, is essential for high-potency inhibition.[1][2] The nature of this substituent significantly impacts kinase selectivity.

  • C4 Position (R2): The C4 position can accommodate a variety of substituents that can interact with a hydrophobic pocket in the kinase domain. For instance, in some Aurora kinase inhibitors, a methyl group at this position is favorable for activity.[7]

  • C5 Position (R3): Substituents at the C5 position often extend towards the solvent-exposed region of the ATP-binding pocket. This position is frequently modified to enhance solubility, and pharmacokinetic properties, and to gain additional interactions. The carboxamide group in Dasatinib is a prime example of a C5 modification that contributes to its potent activity.[1]

Experimental Protocols

To ensure the reproducibility and comparability of SAR data, standardized and well-detailed experimental protocols are essential. Below are methodologies for key assays used in the evaluation of 2-aminothiazole kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)

This assay is a common method to determine the IC50 value of a compound against a specific kinase.

Kinase_Assay_Workflow A Reagent Preparation - Serial dilution of inhibitor - Preparation of kinase, substrate, and ATP solutions B Kinase Reaction - Inhibitor pre-incubation with kinase - Initiation of reaction with ATP/substrate mix A->B C Detection - Addition of detection solution (e.g., antibody) - Incubation to allow binding B->C D Signal Measurement - Read plate on a suitable plate reader (e.g., TR-FRET) C->D E Data Analysis - Calculate percent inhibition - Determine IC50 value via dose-response curve D->E

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., 2-aminothiazole derivative) in DMSO.

    • Dilute the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP to their final concentrations in the kinase reaction buffer. The ATP concentration is often set at or near the Km for the specific kinase.[10][11]

  • Kinase Reaction:

    • In a 384-well plate, add the diluted test compound to the appropriate wells.

    • Add the diluted kinase to all wells and incubate for a short period (e.g., 15-30 minutes) to allow for inhibitor binding.[10]

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[10]

  • Detection:

    • Stop the reaction by adding a detection solution containing an antibody that specifically recognizes the phosphorylated substrate.[10]

    • Incubate to allow for the antibody to bind to the phosphorylated substrate.

  • Data Analysis:

    • Measure the signal (e.g., TR-FRET ratio) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[11]

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by kinase inhibitors.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12][13]

  • Compound Treatment:

    • Treat the cells with various concentrations of the 2-aminothiazole inhibitor and incubate for a specified period (e.g., 48-72 hours).[14]

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][15]

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[12][15]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.

Western Blotting for Phosphoprotein Analysis

Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing mechanistic insight into how a kinase inhibitor exerts its effects.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the kinase inhibitor for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding. For phospho-protein detection, milk is often avoided as it contains phosphoproteins.[16]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).[17]

Signaling Pathway Context

2-aminothiazole kinase inhibitors often target key nodes in cellular signaling pathways that are dysregulated in cancer. A common target class is Receptor Tyrosine Kinases (RTKs), which initiate downstream signaling cascades upon ligand binding.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) TF->Gene Expression\n(Proliferation, Survival) Inhibitor 2-Aminothiazole Kinase Inhibitor Inhibitor->RTK Inhibitor->RAF Inhibitor->PI3K

This guide provides a foundational understanding of the SAR of 2-aminothiazole kinase inhibitors. The presented data and protocols offer a framework for researchers to design and evaluate novel compounds based on this versatile and clinically important scaffold. Further research will undoubtedly continue to refine our understanding of the subtle structural modifications that govern the potency and selectivity of these powerful therapeutic agents.

References

Unraveling Structure-Activity Relationships: A Comparative Guide to 3D-QSAR Analysis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's three-dimensional structure and its biological activity is paramount. This guide provides a comprehensive comparison of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses focused on ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, a scaffold of significant interest in medicinal chemistry.

This publication delves into the application of powerful computational techniques, namely Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to elucidate the structural requirements for antimicrobial activity within this class of compounds. By presenting key quantitative data, detailed experimental protocols, and intuitive visualizations, this guide aims to equip researchers with the knowledge to effectively leverage these methodologies in their own drug discovery endeavors.

Comparative Analysis of 3D-QSAR Models

The predictive power of 3D-QSAR models is a critical determinant of their utility in guiding lead optimization. Below is a summary of the statistical parameters obtained from CoMFA and CoMSIA studies on a series of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, providing a direct comparison of their performance.[1]

Statistical ParameterCoMFA ModelCoMSIA ModelDescription
q² (Cross-validated correlation coefficient) 0.607[2][3]0.516[2][3]Indicates the predictive ability of the model within the training set.
r² (Non-cross-validated correlation coefficient) 0.934[2][3]0.960[2][3]Represents the goodness of fit of the model to the training data.
Predicted r² (r²_pred) 0.713[2][3]0.939[2][3]Measures the predictive power of the model for an external test set.
Standard Error of Estimate (SEE) 0.041[4]0.065[4]Reflects the absolute error of the predictions.
F-value 1316.074[4]520.302[4]Indicates the statistical significance of the model.

Key Insights:

  • Both CoMFA and CoMSIA models demonstrate robust predictive capabilities, as indicated by their high r² and respectable q² values.[2][3]

  • The CoMSIA model, in this specific study, showed a notably higher predictive correlation coefficient (r²_pred) for the external test set, suggesting a superior ability to predict the activity of new, untested compounds.[2][3]

  • The CoMFA model is based on steric and electrostatic fields, while the CoMSIA model additionally incorporates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship.[2][3]

Experimental Protocols: A Blueprint for 3D-QSAR Analysis

Reproducibility and methodological rigor are the cornerstones of scientific research. This section outlines the key experimental protocols employed in the 3D-QSAR analysis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives.

Molecular Modeling and Alignment

The initial and most critical step in 3D-QSAR is the generation of reliable 3D structures of the molecules and their alignment.[1]

  • Software: SYBYL-X 2.0 software is commonly utilized for these tasks.

  • Structure Generation: The 3D structures of the synthesized derivatives are sketched and subsequently optimized using the Tripos force field with the Gasteiger-Hückel charge calculation method. The optimization is typically performed until a convergence criterion of 0.005 kcal/mol Å is reached.

  • Alignment: The alignment of the molecules is a crucial step that significantly influences the outcome of the analysis. A common substructure, in this case, the ethyl 2-amino-4-methylthiazole-5-carboxylate core, is used as the template for aligning the entire dataset.

CoMFA and CoMSIA Field Calculations

Once the molecules are aligned, the steric and electrostatic fields (for CoMFA) and similarity indices (for CoMSIA) are calculated.

  • Grid Box: A 3D grid box is generated around the aligned molecules.

  • Probe Atom: A probe atom (typically a sp³ hybridized carbon with a +1 charge) is used to calculate the steric (Lennard-Jones 6-12 potential) and electrostatic (Coulombic potential) fields at each grid point.

  • CoMSIA Descriptors: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor similarity indices. A Gaussian function is used to describe the distance dependence of these interactions.

Statistical Analysis: Partial Least Squares (PLS)

Partial Least Squares (PLS) is the statistical method of choice for correlating the 3D field data with the biological activity values.[4]

  • Leave-One-Out (LOO) Cross-Validation: This method is used to assess the internal predictive ability of the model (q²). In this process, one molecule is removed from the dataset, the model is rebuilt, and the activity of the removed molecule is predicted. This is repeated for all molecules in the training set.

  • Non-Cross-Validation Analysis: A final model is generated using all molecules in the training set to obtain the conventional correlation coefficient (r²).

  • External Validation: The predictive power of the generated model is assessed using an external test set of compounds that were not used in the model generation. The predictive r² (r²_pred) is calculated based on the predicted activities of the test set molecules.

Visualizing the Path to Discovery

To better illustrate the workflow and logical connections within a 3D-QSAR study, the following diagrams have been generated using Graphviz.

G cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Molecular Modeling cluster_2 Phase 3: 3D-QSAR Analysis cluster_3 Phase 4: Model Validation & Interpretation A Synthesized Derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate C 3D Structure Generation & Optimization A->C B Biological Activity Data (e.g., MIC values) G Partial Least Squares (PLS) Analysis B->G D Molecular Alignment (Common Substructure) C->D E CoMFA Field Calculation (Steric, Electrostatic) D->E F CoMSIA Field Calculation (Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor) D->F E->G F->G H Internal Validation (q²) G->H I External Validation (r²_pred) G->I J Contour Map Analysis H->J I->J K Design of New Potent Derivatives J->K

Caption: Workflow of a typical 3D-QSAR study.

G QSAR QSAR TwoD_QSAR 2D-QSAR QSAR->TwoD_QSAR ThreeD_QSAR 3D-QSAR QSAR->ThreeD_QSAR CoMFA CoMFA ThreeD_QSAR->CoMFA CoMSIA CoMSIA ThreeD_QSAR->CoMSIA Other_3D Other 3D Methods ThreeD_QSAR->Other_3D

Caption: Hierarchy of QSAR methodologies.

Conclusion

The 3D-QSAR analysis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives provides a powerful framework for understanding the structural determinants of their antimicrobial activity.[1] Both CoMFA and CoMSIA models have proven to be valuable tools in this regard, with the CoMSIA model offering a more nuanced view of the molecular interactions driving biological response.[2][3] By following rigorous experimental protocols and leveraging the predictive power of these computational methods, researchers can accelerate the design and synthesis of novel, more potent antimicrobial agents. This comparative guide serves as a valuable resource for those seeking to apply 3D-QSAR methodologies to their own research, ultimately contributing to the advancement of drug discovery.

References

Unveiling the Potential: A Comparative Guide to Novel 2-Aminothiazole Derivatives as Antimicrobial and Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent battle against microbial resistance, the scientific community continues to explore novel chemical scaffolds with the potential to yield effective antimicrobial and antifungal agents. Among these, 2-aminothiazole derivatives have emerged as a promising class of compounds, demonstrating significant activity against a wide spectrum of pathogens. This guide provides a comprehensive comparison of novel 2-aminothiazole derivatives, presenting their antimicrobial and antifungal efficacy alongside established alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The 2-aminothiazole core is a versatile heterocyclic structure that has been a cornerstone in the development of various therapeutic agents.[1][2] Its derivatives have attracted considerable attention due to their broad range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and even anticancer properties.[3][4] The adaptability of the 2-aminothiazole ring allows for chemical modifications that can enhance its biological activity and pharmacokinetic properties.[3]

Performance Comparison of 2-Aminothiazole Derivatives

The antimicrobial and antifungal potency of 2-aminothiazole derivatives is intrinsically linked to the nature and position of their substituents. The following tables summarize the in vitro activity of selected novel derivatives against various bacterial and fungal strains, benchmarked against standard antimicrobial agents. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Novel 2-Aminothiazole Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureusStaphylococcus epidermidisEscherichia coliKlebsiella pneumoniaeReference
SMB-1 Comparable to AmpicillinComparable to AmpicillinComparable to AmpicillinComparable to Ampicillin[5]
SMB-2 Comparable to AmpicillinComparable to AmpicillinComparable to AmpicillinNot Reported[5]
SMB-6 Comparable to AmpicillinComparable to AmpicillinComparable to AmpicillinComparable to Ampicillin[5]
SMB-6a Not ReportedNot ReportedComparable to AmpicillinComparable to Ampicillin[5]
Ampicillin (Standard) StandardStandardStandardStandard[5]

Table 2: Antifungal Activity of Novel 2-Aminothiazole Derivatives (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus nigerReference
SMB-1 Good activityComparable to Miconazole[5]
SMB-6 Good activityNot Reported[5]
Miconazole Nitrate (Standard) StandardStandard[5]

Delving into the Mechanism of Action

While the exact mechanism of action can vary depending on the specific derivative, molecular docking studies suggest that some 2-aminothiazole derivatives may exert their antibacterial effects by inhibiting enzymes crucial for bacterial cell wall synthesis, such as MurB.[6] For their antifungal activity, inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis, is a proposed mechanism.[6]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Synthesis of 2-Aminothiazole Derivatives (Hantzsch Reaction)

A common and efficient method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[7][8] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.

General Procedure:

  • A mixture of the appropriate α-haloketone and the corresponding thiourea derivative is prepared.[8]

  • The reaction is typically carried out in a suitable solvent such as ethanol or tetrahydrofuran.[7][8]

  • The reaction mixture is often refluxed for a specific duration to facilitate the cyclization and formation of the 2-aminothiazole ring.[9]

  • The resulting product is then isolated, purified (e.g., by recrystallization), and characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry.[10]

Antimicrobial and Antifungal Susceptibility Testing

The in vitro antimicrobial and antifungal activities of the synthesized compounds are commonly determined using the following methods:

1. Agar Well Diffusion Method: This method provides a qualitative assessment of the antimicrobial activity.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity.

  • Seeding of Agar Plates: Molten and cooled agar medium is seeded with the microbial inoculum and poured into sterile Petri dishes.

  • Well Preparation and Sample Addition: Wells are created in the solidified agar using a sterile cork borer. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters.[10]

2. Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) quantitatively.[6][11]

  • Preparation of Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Visualizing the Scientific Process

To better illustrate the experimental workflows and conceptual relationships, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis of 2-Aminothiazole Derivatives cluster_screening Antimicrobial Screening start Starting Materials (α-haloketone, thiourea) reaction Hantzsch Thiazole Synthesis (Condensation Reaction) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Characterization (IR, NMR, Mass Spec) purification->characterization product Novel 2-Aminothiazole Derivatives characterization->product screening_start Synthesized Derivatives agar_well Agar Well Diffusion (Qualitative) screening_start->agar_well microdilution Broth Microdilution (Quantitative - MIC) screening_start->microdilution data_analysis Data Analysis & Comparison agar_well->data_analysis microdilution->data_analysis results Antimicrobial & Antifungal Activity Data data_analysis->results

Caption: Experimental workflow for the synthesis and antimicrobial screening of novel 2-aminothiazole derivatives.

proposed_mechanism cluster_bacterial Proposed Antibacterial Mechanism cluster_fungal Proposed Antifungal Mechanism aminothiazole_b 2-Aminothiazole Derivative murB MurB Enzyme aminothiazole_b->murB binds to inhibition_b Inhibition cell_wall Bacterial Cell Wall Synthesis murB->cell_wall is crucial for disruption_b Disruption inhibition_b->murB inhibits inhibition_b->disruption_b leads to aminothiazole_f 2-Aminothiazole Derivative cyp51 CYP51 Enzyme (Lanosterol 14α-demethylase) aminothiazole_f->cyp51 binds to inhibition_f Inhibition ergosterol Ergosterol Synthesis (Fungal Cell Membrane) cyp51->ergosterol is essential for disruption_f Disruption inhibition_f->cyp51 inhibits inhibition_f->disruption_f leads to

Caption: Proposed mechanisms of action for the antibacterial and antifungal activity of 2-aminothiazole derivatives.

Conclusion

The exploration of novel 2-aminothiazole derivatives continues to be a fertile ground for the discovery of new antimicrobial and antifungal agents. The data presented in this guide highlights the potential of this chemical class to address the growing challenge of microbial resistance. Further research, including lead optimization and in-depth mechanistic studies, is warranted to translate these promising in vitro findings into clinically effective therapeutics. The detailed experimental protocols and visual representations provided herein are intended to facilitate these future research endeavors.

References

A Comparative Guide to 2-Aminothiazole-Based Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including several approved drugs.[1][2] In the landscape of oncology, derivatives of 2-aminothiazole have emerged as a promising class of therapeutics, demonstrating significant potential in both preclinical and clinical settings. These compounds exert their anticancer effects through the modulation of various cellular processes, most notably by inhibiting key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[3][4]

This guide provides an objective comparison of the in vitro and in vivo performance of selected 2-aminothiazole-based compounds, supported by experimental data from peer-reviewed literature. It further details the methodologies for key experimental assays and visualizes critical signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.

Data Presentation: A Comparative Analysis of Efficacy

The therapeutic potential of 2-aminothiazole derivatives is underscored by their potent activity in both cellular and whole-organism models of cancer. The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of representative compounds from this class, offering a comparative snapshot of their performance.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The data below is compiled from various studies to illustrate the activity of different 2-aminothiazole derivatives across a range of human cancer cell lines.

Compound/DerivativeTarget(s)Cancer Cell LineIC50 Value
Dasatinib BCR-ABL, SRC family kinasesK562 (Leukemia)< 1 µM
MCF-7 (Breast Cancer)< 1 µM
HT-29 (Colon Cancer)< 1 µM
AT7519 CDK inhibitorHCT116 (Colon Cancer)Target inhibition noted
Compound 27 Not SpecifiedHeLa (Cervical Cancer)1.6 ± 0.8 µM[5]
A549 (Lung Cancer)Strong antiproliferative activity[5]
Compound 20 Not SpecifiedH1299 (Lung Cancer)4.89 µM[2]
SHG-44 (Glioma)4.03 µM[2]
Compound 10 Not SpecifiedHT29 (Colon Cancer)2.01 µM[5]
Compound 28 Not SpecifiedHT29 (Colon Cancer)0.63 µM[5]
Compounds 23 and 24 Not SpecifiedHepG2 (Liver Cancer)0.51 mM and 0.57 mM[5]
PC12 (Pheochromocytoma)0.309 mM and 0.298 mM[5]
TH-39 Not SpecifiedK562 (Leukemia)0.78 µM[2]
Compound 88 DHFR inhibitorHS 578T (Breast Cancer)0.8 µM[6]
In Vivo Antitumor Efficacy

The translation of in vitro potency to in vivo therapeutic benefit is a critical step in drug development. The following table summarizes the antitumor activity of selected 2-aminothiazole derivatives in xenograft mouse models.

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (%)
AT7519 HCT116 & HT29 Colon CancerNude Mice9.1 mg/kg, twice daily, i.p.Tumor regression observed[7]
AT7519 MYCN-amplified NeuroblastomaNMRI (nu/nu) mice15 mg/kg/day for 5 daysDose-dependent inhibition[7]
Compound 1a Not SpecifiedXenograft Mouse ModelNot SpecifiedPromising anti-cancer activity[8]
Compound 19 HCT116 Colon CarcinomaNude Mice50 mg/kg, daily, i.p.65%[9]
Compound 25a PC-3 Prostate CancerMouse Xenograft Model30 mg/kg49.0%[5]
Derivative 34 S180 Homograft ModelMiceNot SpecifiedSuccessful tumor growth inhibition[5]

Key Signaling Pathways and Mechanisms of Action

2-Aminothiazole derivatives often function as kinase inhibitors, targeting signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of response.

Dasatinib_Signaling_Pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC_Family SRC Family Kinases (SRC, LCK, FYN) Dasatinib->SRC_Family Inhibits PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK STAT STAT Pathway BCR_ABL->STAT SRC_Family->PI3K_AKT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits RAS_MAPK->Proliferation STAT->Proliferation

Caption: Dasatinib inhibits BCR-ABL and SRC family kinases, blocking downstream pro-survival pathways.

Aurora_Kinase_Pathway Two_AT_Inhibitor 2-Aminothiazole Inhibitor Aurora_A Aurora A Kinase Two_AT_Inhibitor->Aurora_A Inhibits Aurora_B Aurora B Kinase Two_AT_Inhibitor->Aurora_B Inhibits Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome_Separation->Mitotic_Arrest Spindle_Assembly->Mitotic_Arrest Chromosome_Segregation->Mitotic_Arrest Cytokinesis->Mitotic_Arrest

Caption: Inhibition of Aurora kinases by 2-aminothiazoles disrupts mitosis, leading to cell death.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Two_AT_Inhibitor 2-Aminothiazole Inhibitor Two_AT_Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: 2-aminothiazole inhibitors block VEGFR-2 signaling, a key driver of tumor angiogenesis.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vitro and in vivo experiments commonly used to evaluate the anticancer properties of 2-aminothiazole-based compounds.

General Experimental Workflow for In Vitro Anticancer Evaluation

In_Vitro_Workflow Start Start: Cancer Cell Culture MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Mechanism of Action: Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Mechanism of Action: Cell Cycle Analysis (PI Staining) IC50->CellCycle Kinase Target Validation: Kinase Inhibition Assay IC50->Kinase End End: Data Analysis & Interpretation Apoptosis->End CellCycle->End Kinase->End

Caption: A typical workflow for the in vitro evaluation of anticancer compounds.

In Vitro Assays

1. MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the 2-aminothiazole compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the compound at its IC50 concentration for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

4. Kinase Inhibition Assay (e.g., VEGFR-2 Kinase Assay)

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the recombinant kinase (e.g., VEGFR-2), a specific substrate (e.g., a peptide), and ATP.

  • Inhibitor Addition: The 2-aminothiazole compound is added at various concentrations.

  • Kinase Reaction: The reaction is initiated and incubated at a specific temperature for a set time, allowing the kinase to phosphorylate the substrate.

  • Detection: The amount of phosphorylated substrate or the amount of ATP consumed is quantified. Luminescence-based assays, such as the Kinase-Glo™ assay, are commonly used, where a decrease in luminescence indicates kinase activity (ATP consumption). The IC50 value is determined from the dose-inhibition curve.[10]

In Vivo Xenograft Model

This model is a cornerstone of preclinical oncology research for evaluating the efficacy of anticancer agents in a living organism.[11]

  • Cell Line and Animal Model: A human cancer cell line (e.g., A549, HCT116) is selected. Immunodeficient mice (e.g., athymic nude or NOD-SCID mice) are used to prevent rejection of the human tumor cells.[12]

  • Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells) is injected subcutaneously into the flank of the mice.[11]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into control (vehicle) and treatment groups.[11]

  • Drug Administration: The 2-aminothiazole compound is administered to the treatment groups according to a specific dose and schedule (e.g., daily oral gavage or intraperitoneal injection).[11]

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the mean tumor volume of the treated group to the control group. Tissues may also be collected for pharmacodynamic and biomarker analysis.[11]

References

A Comparative Guide to the Efficacy of 2-Aminothiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of various 2-aminothiazole-based kinase inhibitors against a panel of key oncogenic kinases. The data presented is compiled from peer-reviewed scientific literature and is intended to aid researchers in the selection and development of next-generation kinase-targeted therapies.

Data Presentation: Comparative Efficacy of 2-Aminothiazole Kinase Inhibitors

The following table summarizes the in vitro potency of selected 2-aminothiazole-based kinase inhibitors against their primary kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Compound/Drug NameTarget Kinase(s)IC50 (nM)Cellular Activity (Cell Line)Reference
Dasatinib (BMS-354825) Src family kinases, BCR-ABL<1 - 15Nanomolar to subnanomolar potencies in cellular assays[1]
Lck-ED50 ~5 mg/kg (in mice for IL-2 inhibition)[1]
Ponatinib BCR-ABL (including T315I mutant)Varies by mutantPotent activity against T315I mutant[2]
Compound 29 Aurora A79High kinase selectivity[3]
Compound 30 Aurora A140High kinase selectivity[3]
Compound 31 Aurora A, Aurora BKi = 8.0, Ki = 9.2Significant cytotoxic effects on cancer cell lines[3]
Compound 7 CK2α3,400Favorable selectivity profile[4]
Compound 27 CK2α600EC50 = 5 µM (786-O renal cell carcinoma cells)[5]
Compound 9 VEGFR-2400GI50 = 3.51 µM (Leukemia), 5.15 µM (Prostate cancer)[6]
Compound 20 --IC50 = 4.89 µM (H1299), 4.03 µM (SHG-44)[6]
Compounds 23 & 24 --IC50 = 0.51 & 0.57 mM (HepG2), 0.309 & 0.298 mM (PC12)[6]
KY-05009 TNIK, MLK19, 18Inhibits EMT in A549 cells[6]
Dasatinib Analog (12m) pan-SrcNanomolar to subnanomolarOral efficacy in murine inflammation models[1]

Signaling Pathways and Experimental Workflows

To understand the context of kinase inhibition and the methods used to assess it, the following diagrams illustrate a simplified signaling pathway and the general workflows of key experimental assays.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Signal_Transduction_Proteins Signal Transduction Proteins (e.g., Src, Abl) Receptor_Tyrosine_Kinase->Signal_Transduction_Proteins Activates Downstream_Effectors Downstream Effectors Signal_Transduction_Proteins->Downstream_Effectors Phosphorylates Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds Inhibitor 2-Aminothiazole Kinase Inhibitor Inhibitor->Signal_Transduction_Proteins Inhibits

Caption: Simplified kinase signaling pathway and point of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Enzyme Purified Kinase Enzyme Inhibitor_Screen Incubate with 2-Aminothiazole Inhibitor Kinase_Enzyme->Inhibitor_Screen Substrate_ATP Substrate + ATP Substrate_ATP->Inhibitor_Screen Detection Detect Product (e.g., ADP, Phosphorylation) Inhibitor_Screen->Detection IC50_Determination IC50 Determination Detection->IC50_Determination Cancer_Cell_Line Cancer Cell Line Inhibitor_Treatment Treat with 2-Aminothiazole Inhibitor Cancer_Cell_Line->Inhibitor_Treatment Incubation Incubate (24-72h) Inhibitor_Treatment->Incubation Viability_Assay Measure Cell Viability (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay GI50_Determination GI50/EC50 Determination Viability_Assay->GI50_Determination

Caption: General workflow for biochemical and cell-based assays.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of common protocols used to assess the efficacy of kinase inhibitors.

Biochemical Kinase Assays

These assays measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

a) LanthaScreen® Eu Kinase Binding Assay [7][8][9]

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase active site.

  • Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site. FRET occurs when both are bound. A test compound that displaces the tracer will disrupt FRET.

  • General Protocol:

    • Add test compound to a 384-well plate.

    • Add a mixture of the target kinase and the Eu-labeled antibody.

    • Add the Alexa Fluor® 647-labeled tracer.

    • Incubate at room temperature for 60 minutes.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: The decrease in the FRET signal is proportional to the inhibitor's binding affinity, from which an IC50 value can be calculated.

b) ADP-Glo™ Kinase Assay [10][11][12]

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted to ATP, which is used in a luciferase/luciferin reaction to generate a light signal.

  • General Protocol:

    • Perform the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test inhibitor.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Measure luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, and therefore to the kinase activity. IC50 values are determined by measuring the reduction in signal in the presence of the inhibitor.

Cell-Based Assays

These assays evaluate the effect of an inhibitor on kinase activity and cellular processes within a living cell.

a) Ba/F3 Cell Proliferation Assay [13][14][15][16][17]

This assay is commonly used to assess the cellular potency of inhibitors against oncogenic kinases.

  • Principle: The Ba/F3 cell line is dependent on interleukin-3 (IL-3) for survival. When transfected to express an oncogenic kinase, the cells become IL-3 independent and rely on the kinase for proliferation. Inhibition of the kinase leads to a loss of cell viability.

  • General Protocol:

    • Seed Ba/F3 cells expressing the target kinase in a 96-well plate in the absence of IL-3.

    • Add serial dilutions of the test inhibitor.

    • Incubate for 48-72 hours.

    • Measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels.

  • Data Analysis: The reduction in cell viability is used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

b) Cellular Thermal Shift Assay (CETSA®) [18][19][20][21][22]

This method verifies the direct binding of an inhibitor to its target protein within intact cells.

  • Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability.

  • General Protocol:

    • Treat cultured cells with the test inhibitor or vehicle control.

    • Heat the cells at a specific temperature for a set time (e.g., 3-8 minutes).

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Quantify the amount of soluble target protein remaining using methods like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the inhibitor confirms target engagement. Isothermal dose-response experiments can determine the cellular potency of the inhibitor.

This guide provides a foundational comparison of 2-aminothiazole-based kinase inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to design experiments tailored to their specific research questions. The continued exploration of this versatile chemical scaffold holds great promise for the development of novel and effective cancer therapies.

References

Comparative Guide to Analytical Methods for Methyl 2-aminothiazole-5-carboxylate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-aminothiazole-5-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and development. Its accurate and precise quantification is crucial for various stages of drug discovery, including pharmacokinetic studies, formulation development, and quality control. This guide provides a comparative overview of validated analytical methods for the quantification of this compound and structurally similar aminothiazole derivatives. The selection of a robust and reliable analytical method is critical for obtaining accurate data, and this document outlines the performance characteristics of different techniques, provides detailed experimental protocols, and includes visual workflows to aid in method selection and implementation.

Comparative Analysis of Validated Methods

The performance of an analytical method is paramount for generating reliable and reproducible data. The following tables summarize key validation parameters for various methods used in the analysis of aminothiazole derivatives. While specific data for this compound is not extensively published, the data presented for a novel aminothiazole derivative (21MAT) offers a strong and relevant baseline for what can be expected.[1]

Quantitative Analysis: Chromatographic Methods

Liquid chromatography, particularly when coupled with UV or mass spectrometry detectors, is the cornerstone for the quantification of this compound in diverse samples. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.[2]

ParameterMethod 1: HPLC-UV (for a novel aminothiazole derivative)Method 2: LC-MS/MS (for a novel aminothiazole derivative)Method 3: GC-MS (for a related aminothiazole derivative)
Analyte Novel Aminothiazole (21MAT)Novel Aminothiazole (21MAT)2-Aminothiazoline-4-carboxylic acid
Matrix Analytical SolutionsRat PlasmaUrine and Plasma
Instrumentation HPLC with UV DetectorLC-ESI(+)-MS/MSGas Chromatograph with Mass Selective Detector
Sample Preparation Direct injectionProtein PrecipitationSolid-Phase Extraction (SPE) and Derivatization
Linearity Range 0.5, 1, and 1.5 mg/mL (concentrations tested)[2]1.25–1250 ng/mL[1]50-1000 ng/mL
Limit of Detection (LOD) Not explicitly stated, but suitable for mg/mL concentrations.Not explicitly stated, but linearity extends to 1.25 ng/mL.25 ng/mL[3]
Limit of Quantification (LOQ) Not explicitly stated.1.25 ng/mLNot explicitly stated, but likely ~50 ng/mL.
Accuracy Evaluated and found acceptable.[1]Evaluated and found acceptable.[1]Intra- and inter-assay CV < 6%[3]
Precision Evaluated and found acceptable.[1]Evaluated and found acceptable.[1]Intra- and inter-assay CV < 6%[3]
Recovery Not applicable for direct injection.Evaluated and found acceptable.[1]Not explicitly stated.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are adapted from validated methods for similar aminothiazole compounds and provide a robust starting point for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in samples with relatively high concentrations, such as in bulk drug substance and pharmaceutical formulations.[4]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) or equivalent reverse-phase column.[1]

  • Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% 0.1% v/v orthophosphoric acid in acetonitrile.[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection Wavelength: 272 nm.[1]

  • Injection Volume: 10 µL.

2. Sample Preparation (for Analytical Solutions):

  • Accurately weigh and dissolve a standard of this compound in the mobile phase to prepare a stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Dissolve the sample to be analyzed in the mobile phase to a known concentration.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices like plasma.[1]

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm) or similar reverse-phase column.[1]

  • Mobile Phase: A mixture of 95:5% v/v methanol:acetonitrile with 0.1% v/v formic acid, and 15% of 5 mM ammonium formate solution.[1]

  • Flow Rate: 1 mL/min.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for the analyte and an internal standard.[1]

2. Sample Preparation (Protein Precipitation for Plasma Samples):

  • To a 100 µL aliquot of plasma sample, add an internal standard.

  • Add a protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.[1]

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[5]

3. Data Analysis:

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Quantify the analyte in the samples using the calibration curve.

Visualizations

Workflow for Analytical Method Selection

The choice of an analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

A Define Analytical Goal (e.g., Purity, Quantification in Plasma) B High Concentration? (e.g., Bulk Material, Formulation) A->B C Low Concentration in Complex Matrix? (e.g., Plasma, Urine) B->C No D HPLC-UV B->D Yes E LC-MS/MS C->E Yes F Is Derivatization Feasible and Volatility Good? C->F No H Method Validation D->H E->H F->E No G GC-MS F->G Yes G->H

Caption: A decision tree for selecting an appropriate analytical method.

General Workflow for LC-MS/MS Bioanalysis

The following diagram illustrates the typical steps involved in the quantification of an analyte in a biological sample using LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Add Internal Standard A->B C Protein Precipitation / Extraction B->C D Evaporation & Reconstitution C->D E LC Separation (Reverse Phase) D->E F Electrospray Ionization (ESI) E->F G MS1: Precursor Ion Selection F->G H Collision-Induced Dissociation G->H I MS2: Product Ion Detection H->I J Peak Integration I->J K Calibration Curve Generation J->K L Quantification K->L

Caption: Key steps in the bioanalysis of a compound by LC-MS/MS.[5]

References

A Comparative Guide to the Synthesis of 2-Aminothiazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged pharmacophore found in a multitude of biologically active compounds, including the anti-cancer drug dasatinib.[1][2] Consequently, the development of efficient and scalable synthetic routes to key intermediates like 2-aminothiazole-5-carboxylates and their corresponding amides is of significant interest to the pharmaceutical industry. This guide provides a comparative overview of prominent synthetic strategies, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.

Synthetic Strategies Overview

Several methods for the synthesis of 2-aminothiazole-5-carboxylates have been developed, each with its own set of advantages and disadvantages. The most common approaches include the classical Hantzsch thiazole synthesis, modern one-pot procedures, and green microwave-assisted techniques. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale, and required purity of the final product.[3]

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone in thiazole chemistry, traditionally involving the condensation of an α-halocarbonyl compound with a thiourea derivative.[4][5][6] This two-step approach first requires the synthesis and isolation of an α-halo-β-ketoester, which is then cyclized with thiourea.

One-Pot Synthesis

To improve efficiency and reduce waste, several one-pot modifications of the Hantzsch synthesis have been developed.[4][7][8] These methods typically involve the in situ α-halogenation of a β-ketoester, followed by the addition of thiourea without the need for intermediate purification. This approach is often simpler to perform and can lead to higher overall yields.[7]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[9][10][11] In the context of 2-aminothiazole synthesis, microwave irradiation can drastically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles compared to conventional heating methods.[9][10]

Synthesis from Acrylamide Precursors

A more recent and highly efficient approach involves the synthesis of 2-aminothiazole-5-carboxamides from β-ethoxyacrylamide precursors.[1][12] This method is particularly advantageous for large-scale synthesis as it avoids the use of hazardous reagents and protection/deprotection steps, offering high chemoselectivity and excellent yields.[1]

Comparative Data

The following tables summarize quantitative data for the different synthetic routes, allowing for a direct comparison of their performance.

Route Starting Materials Key Reagents Reaction Time Temperature Yield (%) Reference
Hantzsch Synthesis (One-Pot) Ethyl acetoacetate, ThioureaN-Bromosuccinimide (NBS)4 hours0 °C to 80 °C72%[7]
Microwave-Assisted (Solvent-Free) Substituted acetophenone, ThioureaIodine, NaHSO₄-SiO₂10-15 minutesMicrowave IrradiationHigh[10]
From Acrylamide Precursor (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, ThioureaN-Bromosuccinimide (NBS)3 hours20-22 °C to 80 °C95%[1]
One-Pot (Catalytic) Acetophenone derivative, ThioureaTrichloroisocyanuric acid (TCCA), Ca/4-MePy-IL@ZY-Fe₃O₄25 min + reaction time80 °C85-96%[8]

Experimental Protocols

Protocol 1: One-Pot Hantzsch Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[7]
  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0 °C, add N-bromosuccinimide (10.5 g, 0.06 mol) portionwise.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Add thiourea (3.80 g, 0.05 mol) to the mixture and heat to 80 °C for 2 hours.

  • After cooling to room temperature, filter the reaction mixture to remove any insoluble material.

  • To the filtrate, add aqueous ammonia (8.0 mL).

  • Stir the resulting yellow suspension at room temperature for 10 minutes and then filter.

  • Wash the filter cake with water (3 x 100 mL) and recrystallize from ethyl acetate to yield the final product.

Protocol 2: Microwave-Assisted Synthesis of 2-amino-4-phenylthiazole[10]
  • Grind substituted acetophenone (0.01 mol), thiourea (0.01 mol), and NaHSO₄-SiO₂ catalyst in a pestle and mortar.

  • Transfer the mixture to a 100 mL beaker and irradiate in a microwave oven for 10-15 minutes.

  • Monitor the reaction completion by TLC.

  • Upon completion, the product precipitates. Filter and dry the solid to yield the product. Recrystallize from ethanol if necessary.

Protocol 3: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide from an Acrylamide Precursor[1]
  • To a stirred solution of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.0 g, 21 mmol) in a 1:1 mixture of dioxane and water (40 mL), add N-bromosuccinimide (4.1 g, 23 mmol) portionwise at 0-5 °C.

  • Warm the slurry and stir at 20-22 °C for 3 hours.

  • Add thiourea (1.60 g, 21 mmol) and heat the mixture to 80 °C.

  • After the reaction is complete (monitored by HPLC), cool the mixture to 20-22 °C.

  • Add a 10% aqueous solution of sodium bisulfite (10 mL).

  • Adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain the product.

Workflow Visualizations

The following diagrams illustrate the logical workflows of the described synthetic routes.

Hantzsch_Workflow Start β-Ketoester + Thiourea Halogenation α-Halogenation Start->Halogenation Two-Step OnePot In situ Halogenation & Cyclization Start->OnePot One-Pot Intermediate α-Halo-β-ketoester (Isolated) Halogenation->Intermediate Cyclization Cyclization with Thiourea Intermediate->Cyclization Product 2-Aminothiazole- 5-carboxylate Cyclization->Product OnePot->Product

Caption: Workflow for Hantzsch-based synthesis of 2-aminothiazole-5-carboxylates.

Acrylamide_Workflow Start β-Ethoxy Acryloyl Chloride + Aniline Amide_Formation Amide Formation Start->Amide_Formation Acrylamide β-Ethoxyacrylamide Intermediate Amide_Formation->Acrylamide Thiazole_Formation NBS-mediated Thiazole Formation with Thiourea Acrylamide->Thiazole_Formation Product 2-Aminothiazole- 5-carboxamide Thiazole_Formation->Product

Caption: Workflow for the synthesis from acrylamide precursors.

Microwave_Workflow Reactants Ketone + Thiourea + Halogen Source Conventional Conventional Heating (Reflux) Reactants->Conventional Microwave Microwave Irradiation Reactants->Microwave Product_Conv Product (Longer Time, Lower Yield) Conventional->Product_Conv Product_MW Product (Shorter Time, Higher Yield) Microwave->Product_MW

Caption: Comparison of conventional vs. microwave-assisted synthesis.

References

Safety Operating Guide

Proper Disposal of Methyl 2-aminothiazole-5-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl 2-aminothiazole-5-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound may be harmful if ingested, inhaled, or absorbed through the skin and may cause irritation.[1] Always handle this chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust and splashes.
Respiratory Protection NIOSH-approved respiratorRequired if dust is generated.
Lab Coat Standard laboratory coatTo protect clothing and skin.

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

For Small Spills:

  • Remove all sources of ignition.

  • Dampen the spilled solid material with 60-70% ethanol to prevent dust formation.[1]

  • Carefully transfer the dampened material to a suitable, sealable container for disposal.[1]

  • Use absorbent paper dampened with 60-70% ethanol to clean the spill area.[1]

  • Seal the contaminated absorbent paper in a vapor-tight plastic bag for disposal.[1]

  • Wash the contaminated surface with a soap and water solution.[1]

For Large Spills:

  • Evacuate non-essential personnel from the area.

  • Alert your institution's environmental health and safety (EHS) office immediately.

  • Control the spill by preventing it from entering drains or water courses.[2]

  • Follow the cleanup procedures recommended by your EHS office.

III. Disposal Procedure

The primary recommended method for the disposal of this compound is through incineration.

Step-by-Step Disposal Protocol:

  • Collection: Collect waste this compound in a clearly labeled, sealed, and appropriate waste container.

  • Solvent Dissolution (if applicable): For incineration, you may be able to dissolve or mix the material with a combustible solvent.[3] This should be done in a fume hood.

  • Incineration: The mixture should be burned in a chemical incinerator equipped with an afterburner and scrubber system.[3]

  • Regulatory Compliance: All disposal activities must adhere to federal, state, and local environmental regulations.[3] Contact your institution's EHS department to ensure compliance with all applicable guidelines.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment cluster_ppe cluster_disposal_path cluster_spill_handling cluster_waste_handling cluster_final_disposal start Identify Waste: This compound assess Assess Hazards: - Harmful if swallowed/inhaled/absorbed - Irritant start->assess ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) assess->ppe spill Spill or Uncontaminated Waste? ppe->spill spill_proc Follow Spill Management Protocol: 1. Dampen with Ethanol 2. Collect in sealed container 3. Decontaminate area spill->spill_proc Spill waste_proc Collect in Labeled Waste Container spill->waste_proc Uncontaminated Waste spill_proc->waste_proc dissolve Dissolve in Combustible Solvent (in fume hood) waste_proc->dissolve incinerate Chemical Incineration (with afterburner and scrubber) dissolve->incinerate comply Ensure Compliance with all Federal, State, & Local Regulations incinerate->comply

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.